Trilostane

Catalog No.
S548868
CAS No.
13647-35-3
M.F
C20H27NO3
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trilostane

CAS Number

13647-35-3

Product Name

Trilostane

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1

InChI Key

KVJXBPDAXMEYOA-CXANFOAXSA-N

SMILES

Array

solubility

5.93e-02 g/L

Synonyms

WIN24540; WIN-24540; WIN 24540; Trilostane; DB01108; D-01180; D 01180; Modrastane. Desopan; Modrenal.

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C

The exact mass of the compound Trilostane is 329.19909 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Abortifacient Agents - Abortifacient Agents, Steroidal - Supplementary Records. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis: Trilostane as a 3β-Hydroxysteroid Dehydrogenase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Trilostane is a synthetic steroid analogue first developed in the 1970s that functions as a competitive, reversible inhibitor of 3β-hydroxysteroid dehydrogenase/Δ⁵‑⁴ isomerase (3β-HSD). This enzyme plays a pivotal role in steroid hormone biosynthesis, positioning this compound as a significant tool for modulating endocrine function. Originally investigated for human medical applications, this compound received approval in 1984 for treating Cushing's syndrome but was subsequently withdrawn from human use in the United States in 1994 due to inconsistent efficacy and safety concerns. Despite this setback, this compound has experienced a remarkable resurgence in veterinary medicine, where it has become a cornerstone treatment for hyperadrenocorticism in dogs, receiving formal approval for this indication in 2008. The drug continues to be the subject of active research due to its multifaceted pharmacological profile and potential applications beyond its current uses. [1] [2] [3]

The structural characteristics of this compound classify it as an androstane derivative, specifically (4α,5α,17β)-4-5-epoxy-3,17-dihydroxyandrost-2-ene-2-carbonitrile, with a molecular weight of 329.44 g/mol. Its unique chemical architecture features an epoxy group and a carbonitrile moiety at the 2-position, which are critical for its biological activity. This molecular configuration enables this compound to effectively mimic natural steroid substrates while resisting metabolic conversion to active hormones, thereby functioning as a potent endocrine disruptor at the enzymatic level. The historical trajectory of this compound—from human therapeutic to veterinary mainstay and now subject of renewed research interest—exemplifies the complex interplay between drug development, clinical application, and scientific discovery. [2] [3] [4]

Primary Mechanism: 3β-HSD Enzymatic Inhibition

Fundamental Enzymatic Inhibition

This compound's principal mechanism of action involves competitive inhibition of 3β-hydroxysteroid dehydrogenase/Δ⁵‑⁴ isomerase (3β-HSD), a dual-function enzyme essential for adrenal steroidogenesis. This enzyme catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids, a crucial step in the biosynthesis of all major classes of steroid hormones. Specifically, 3β-HSD mediates the oxidation of the 3β-hydroxyl group to a 3-keto group alongside the isomerization of the Δ⁵ double bond to a Δ⁴ position. Through its competitive inhibition of this enzymatic process, this compound effectively disrupts the steroidogenic pathway, leading to reduced production of biologically active steroids including glucocorticoids, mineralocorticoids, and sex hormones. The inhibition is both dose-dependent and reversible, allowing for titration of effect and recovery of adrenal function following discontinuation. [1] [2] [3]

The enzymatic blockade occurs primarily within the adrenal cortex, where this compound accumulates following systemic administration. By targeting this early and obligatory step in steroid hormone synthesis, this compound exerts a broad-spectrum effect on adrenal output rather than selectively inhibiting a single hormonal pathway. This comprehensive approach is particularly advantageous in conditions characterized by generalized adrenal hyperactivity, such as Cushing's syndrome. Research indicates that this compound's active metabolite, 17-ketothis compound, demonstrates even greater potency than the parent compound in inhibiting cortisol and corticosterone secretion ex vivo, suggesting that both compounds contribute to the overall pharmacological effect observed in clinical settings. [1] [2] [5]

Impact on Steroidogenesis Pathways

This compound's inhibition of 3β-HSD has profound implications for the entire steroidogenesis cascade, effectively creating a biochemical bottleneck at a critical junction point. The enzyme's position in the steroidogenic pathway means that this compound administration simultaneously affects multiple hormonal endpoints rather than selectively targeting a single pathway. This comprehensive disruption is particularly relevant in clinical contexts where generalized reduction of adrenal output is desirable, such as in the management of hyperadrenocorticism. The systemic impact of this enzymatic inhibition extends beyond the adrenal cortex to other steroidogenic tissues, including the gonads, explaining some of the drug's side effects and potential applications in reproductive medicine. [1] [3]

Table: Key Steroidogenic Conversions Inhibited by this compound

Δ⁵-3β-Hydroxysteroid Precursor Δ⁴-3-Ketosteroid Product Hormone Class Affected
Pregnenolone Progesterone Progestogens
17α-Hydroxypregnenolone 17α-Hydroxyprogesterone Glucocorticoids
Dehydroepiandrosterone (DHEA) Androstenedione Androgens
Androstenediol Testosterone Androgens

The diagram below illustrates this compound's disruption of the steroid biosynthesis pathway:

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Cortisol Cortisol Progesterone->Cortisol Multiple enzymes Aldosterone Aldosterone Progesterone->Aldosterone Multiple enzymes Androgens Androgens Progesterone->Androgens Multiple enzymes This compound This compound This compound->Pregnenolone INHIBITS

The metabolic consequences of this inhibition are complex and system-dependent. In canine hyperadrenocorticism, this compound administration produces a rapid reduction in circulating cortisol levels, often within hours of administration. However, research has revealed that the drug's efficacy cannot be attributed solely to reduced steroid precursor conversion. Studies in rat models have demonstrated that this compound treatment can significantly impact steroid hormone sensitivity and tissue-level metabolism without necessarily altering circulating corticosteroid concentrations, suggesting that the drug's mechanism extends beyond simple enzymatic inhibition to include modulation of steroid hormone receptors and local metabolic enzymes. [1] [5]

Additional Molecular Mechanisms

Non-Competitive Antiestrogenic Activity

Beyond its primary action as a 3β-HSD inhibitor, this compound demonstrates significant antiestrogenic properties through direct interaction with estrogen receptors (ER). Research has revealed that this compound functions as a non-competitive estrogen receptor antagonist, binding to allosteric sites on the ER and inducing conformational changes that impair receptor function. This activity appears to be structurally distinct from conventional antiestrogens like tamoxifen, suggesting a unique mechanism of receptor modulation. The antiestrogenic effects are particularly notable given that this compound does not inhibit aromatase, the enzyme responsible for converting androgens to estrogens, indicating that its estrogen-antagonizing properties operate independently of hormonal synthesis inhibition. This dual mechanism—simultaneously reducing estrogen production (via precursor limitation) and directly blocking estrogen receptor signaling—may explain this compound's historical utility in managing hormone-responsive breast cancer in postmenopausal women. [2] [3]

The allosteric modulation of estrogen receptors by this compound represents a pharmacologically distinct approach to estrogen pathway inhibition. Unlike selective estrogen receptor modulators (SERMs) that compete with endogenous estrogens for binding at the canonical ligand-binding domain, this compound appears to interact with alternative binding sites on the receptor complex, potentially explaining its efficacy in certain clinical contexts where conventional antiestrogens have failed. This mechanism also provides a plausible explanation for this compound's effectiveness in veterinary conditions such as alopecia X, where estrogen imbalance is suspected to play a role in pathogenesis. The molecular basis for this activity likely stems from this compound's structural similarity to endogenous steroids, allowing it to interact with steroid-binding domains while imparting unique functional consequences. [2] [3]

Receptor Expression and Tissue Sensitivity Modulation

Emerging evidence indicates that this compound influences steroid hormone sensitivity at the tissue level through modulation of receptor expression and local hormone metabolism. In a pivotal study investigating this compound's effects in rat liver tissue, researchers observed a significant decrease in glucocorticoid receptor (GRα) mRNA levels following 5 and 21 days of treatment. Concurrently, mineralocorticoid receptor (MR) mRNA expression was significantly increased, demonstrating this compound's ability to differentially regulate steroid receptor expression patterns. Perhaps most notably, the study revealed that this compound administration markedly upregulates 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) expression while leaving 11β-HSD1 unaffected. This shift in enzyme expression profile favors local glucocorticoid inactivation, effectively creating a state of tissue-level glucocorticoid resistance without necessarily altering circulating hormone concentrations. [5]

Table: Effects of this compound on Hepatic Steroid Signaling Components in Rats

Molecular Component Effect of this compound Functional Consequence
Glucocorticoid receptor (GRα) mRNA ↓ Decreased Reduced glucocorticoid sensitivity
Mineralocorticoid receptor (MR) mRNA ↑ Increased Enhanced mineralocorticoid sensitivity
11β-HSD1 mRNA No significant change Unchanged local glucocorticoid activation
11β-HSD2 mRNA ↑ Increased Enhanced local glucocorticoid inactivation
3β-HSD mRNA No significant change Independent of circulating level changes

These findings provide a compelling alternative explanation for this compound's clinical efficacy, particularly in cases where therapeutic benefit occurs without significant suppression of circulating cortisol levels. The coordinated regulation of multiple components within the steroid signaling apparatus—receptors, metabolizing enzymes, and potentially co-regulators—suggests that this compound exerts a more sophisticated pharmacological effect than initially appreciated. This multifaceted activity may account for the discrepancy between this compound's modest performance in human hypercortisolism and its exceptional efficacy in canine hyperadrenocorticism, potentially reflecting species-specific differences in steroid receptor expression, adrenal feedback mechanisms, or drug metabolism. [5]

Pharmacological Profile

Pharmacokinetics and Metabolism

This compound demonstrates predictable pharmacokinetics with significant interspecies variation that has important clinical implications. Following oral administration, this compound is efficiently absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours in dogs and 2-6 hours in humans. Administration with food significantly enhances bioavailability, making fed administration standard practice in clinical settings. The drug undergoes rapid and extensive metabolism in the liver, primarily via reversible oxidation to its major active metabolite, 17-ketothis compound. This metabolite circulates at approximately threefold higher concentrations than the parent compound and demonstrates superior potency as a 3β-HSD inhibitor, suggesting that much of this compound's therapeutic effect may be mediated through this metabolic transformation. Both this compound and 17-ketothis compound have relatively short elimination half-lives of approximately 1.2 hours, with complete clearance from the bloodstream within 6-8 hours post-administration. [1] [2] [3]

The reversible metabolism of this compound represents a particularly interesting pharmacological feature, as the interconversion between parent drug and active metabolite creates a complex kinetic profile that may contribute to the drug's clinical effects. Excretion occurs through both renal and biliary pathways, with nearly complete recovery of drug and metabolites within 24-48 hours. In rats, this compound is metabolized into both conjugated and unconjugated forms, with conjugated metabolites excreted via bile and unconjugated forms via urine. The short half-life of both this compound and its active metabolite necessitates twice-daily dosing in most clinical scenarios to maintain consistent adrenal suppression, particularly in canine hyperadrenocorticism where continuous cortisol control is desirable to minimize clinical signs and prevent complications. [1] [2] [3]

Structure-Activity Relationship

The molecular architecture of this compound reveals key features essential for its biological activity. As an androstane steroid derivative, this compound maintains the characteristic four-ring steroid nucleus but incorporates several critical modifications that confer its inhibitory properties. The 2-carbonitrile group is essential for enzymatic inhibition, likely interacting with the catalytic site of 3β-HSD. The 4α,5α-epoxy bridge creates structural constraint that may enhance binding affinity or interfere with normal steroid metabolism. The 17β-hydroxy group mimics similar functionalities in natural steroid substrates, facilitating interaction with the enzyme's substrate-binding domain. These strategic modifications transform the native steroid structure from a metabolic substrate into a potent inhibitor, enabling competitive binding without productive catalysis. [2] [3] [4]

The metabolic transformation of this compound to 17-ketothis compound represents an intriguing aspect of its structure-activity relationship. Oxidation of the 17-hydroxy group to a ketone enhances, rather than diminishes, inhibitory potency against 3β-HSD—an unusual phenomenon since similar modifications typically reduce activity in steroid analogs. This suggests that the 17-keto derivative may have superior complementarity with the enzyme's active site or altered interactions with cofactors. The reversible nature of this metabolic conversion creates a dynamic equilibrium between parent drug and metabolite in circulation, potentially extending the duration of pharmacological activity beyond what would be expected from either compound alone. Understanding these structure-activity relationships provides valuable insights for developing more selective or potent inhibitors targeting specific components of the steroidogenic pathway. [2] [3]

Research Methodologies and Experimental Protocols

In Vitro Assessment of 3β-HSD Activity

Evaluating this compound's enzymatic inhibition requires well-established in vitro systems that isolate the drug's direct effects on 3β-HSD activity from the complexities of whole-organism physiology. The fundamental approach involves incubating this compound with appropriate steroidogenic tissue preparations—typically adrenal gland homogenates or cells—in the presence of radiolabeled steroid precursors such as ³H-pregnenolone. Following incubation, reaction products are separated using thin-layer chromatography or high-performance liquid chromatography, and the conversion rate from Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids is quantified via scintillation counting. The concentration-dependent inhibition of this conversion provides a direct measure of this compound's potency, typically expressed as an IC₅₀ value. More sophisticated assays employ recombinant human 3β-HSD isoforms to characterize potential isoform-specific effects, which may have implications for tissue-selective inhibition. [1] [5]

Cell-based systems offer a more physiologically relevant environment for assessing this compound activity while maintaining experimental control. Adrenal cell lines such as human H295R or rodent Y1 cells provide intact cellular machinery for steroidogenesis, including cofactor regeneration systems and subcellular compartmentalization. In these systems, cells are exposed to varying concentrations of this compound, often in combination with adrenocorticotropic hormone (ACTH) to stimulate steroidogenesis. Culture media are then analyzed for steroid hormone production using radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or increasingly, liquid chromatography-mass spectrometry (LC-MS/MS) for multiplexed steroid profiling. These approaches not only confirm 3β-HSD inhibition but can reveal potential off-target effects on other steroidogenic enzymes or cellular processes. The combination of cell-free enzymatic assays and intact cell systems provides complementary data for comprehensive characterization of this compound's direct effects on steroidogenesis. [1] [5]

In Vivo Experimental Models

Animal models are indispensable for evaluating this compound's integrated physiological effects, accounting for absorption, distribution, metabolism, and excretion, as well as compensatory endocrine responses. Canine models of spontaneous hyperadrenocorticism represent the most clinically relevant system for veterinary applications, while rodent models offer practical advantages for mechanistic studies. In a typical experimental protocol, animals receive this compound orally at predetermined doses, with serial blood collection for hormone measurements at baseline and post-administration time points. The adrenocorticotropic hormone (ACTH) stimulation test serves as the gold standard for assessing adrenal reserve, with samples collected immediately before and 60-120 minutes after ACTH administration. Additionally, tissue collection at endpoint enables examination of drug effects on steroidogenic enzyme expression, receptor regulation, and adrenal histology. [1] [5] [6]

Comprehensive assessment of this compound's in vivo effects extends beyond adrenal function to include systemic physiological parameters. In research settings, animals typically undergo monitoring of clinical signs relevant to hyperadrenocorticism, including water consumption, urinary output, body weight, and skin changes. Biochemical profiling includes electrolytes (particularly potassium and sodium), liver enzymes, and metabolic markers. More specialized investigations might incorporate molecular techniques such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) to measure steroidogenic enzyme mRNA expression, western blotting for protein quantification, and immunohistochemistry for tissue localization. These integrated approaches provide a multidimensional understanding of this compound's pharmacological effects, from molecular interactions to whole-animal physiology. The experimental workflow below illustrates a comprehensive approach to evaluating this compound in research models:

G Model Model Dosing Dosing Model->Dosing Randomize Clinical Clinical Dosing->Clinical Treat with This compound Hormone Hormone Dosing->Hormone Treat with This compound Molecular Molecular Dosing->Molecular Treat with This compound Histo Histo Dosing->Histo Treat with This compound Data Integrated Data Analysis Clinical->Data Record Hormone->Data ACTH test & LC-MS/MS Molecular->Data qPCR & Western blot Histo->Data Tissue analysis

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound and its metabolites is essential for pharmacokinetic studies and quality control of pharmaceutical preparations. High-performance liquid chromatography (HPLC) with ultraviolet detection represents the most widely employed analytical method, with well-characterized protocols for this compound assay. A typical method utilizes a C18 reverse-phase column (150 × 4.6 mm, 5 μm particle size) with gradient elution employing 10% distilled water (solvent A) and 90% acetonitrile (solvent B) over 9 minutes at a flow rate of 0.8 mL/min. Detection occurs at 254 nm, with this compound exhibiting a retention time of approximately 7.7 minutes. The method demonstrates excellent linearity (R² = 0.99994) across a concentration range of 6.25-100 μg/mL, with both intra-assay and inter-assay accuracy values of 98.9-105.9% and precision RSD values of 0.23-4.7%. This robust analytical performance ensures reliable quantification for both research and quality control applications. [7]

Method validation for this compound assays follows international standards, particularly the Guidelines GL1 (definition and terminology) and GL2 (methodology) of the International Cooperation on Harmonization of Technical Requirements for Registration of Veterinary Medicinal Products. Validation parameters include specificity (demonstrating no interfering peaks at the retention time of this compound), linearity, range, accuracy, and precision. For compounded formulations, the United States Pharmacopeia General Chapter on Pharmaceutical Compounding (Chapters 795 and 797) establishes an acceptance criterion of ±10% of the labeled strength, a standard that many compounded this compound preparations fail to meet according to recent studies. These analytical challenges highlight the importance of rigorous quality control, particularly given the narrow therapeutic index of this compound and the potential consequences of under- or over-dosing in clinical practice. [7]

Therapeutic Applications and Research Directions

Established Veterinary Applications

Canine hyperadrenocorticism represents the primary therapeutic application of this compound in contemporary practice, with extensive clinical evidence supporting its efficacy and safety. This compound is approved for both pituitary-dependent hyperadrenocorticism (PDH) and adrenal-dependent hyperadrenocorticism (ADH) in dogs, distinguishing it from other treatments like selegiline that are only indicated for PDH. The standard initial dosage recommended by the manufacturer is 2.2-6.7 mg/kg once daily, though many clinicians prefer initiating therapy at lower doses of 1-2 mg/kg twice daily based on evidence demonstrating superior clinical control with reduced risk of adverse effects. Clinical trials involving 78 dogs treated with this compound for up to three years reported effective long-term management with no significant changes in adrenal size observed during the treatment period. The therapeutic response typically includes resolution of polyuria, polydipsia, and polyphagia within 4 weeks in approximately 70% of dogs, with marked dermatological improvement occurring within 3 months in 62% of cases. [1] [6] [3]

Monitoring protocols for this compound therapy have evolved substantially, with current approaches emphasizing a combination of clinical assessment and hormonal testing. Traditional monitoring relies on the ACTH stimulation test performed 4-6 hours post-trilostane administration, with target post-ACTH cortisol concentrations of 1.5-5.4 μg/dL considered optimal. However, recent evidence supports the use of pre-trilostane cortisol measurements (obtained just before the next scheduled dose) as a more practical and potentially more clinically relevant monitoring parameter, with ideal values ranging from 1.5-5.0 μg/dL. This approach correlates better with clinical control while minimizing the cost and inconvenience associated with ACTH stimulation testing. Essential safety monitoring includes regular assessment of electrolytes due to the risk of hyperkalemia from concurrent aldosterone suppression, particularly during the initial treatment phase. [6] [8]

Emerging Research Directions and Potential Applications

Neurological and psychiatric disorders represent a promising frontier for this compound research, based on its ability to modulate neurosteroid pathways. Emerging evidence suggests that this compound administration increases brain levels of allopregnanolone and other neurosteroids with anticonvulsant and antidepressant properties. This effect occurs through a complex cascade wherein this compound's inhibition of 3β-HSD leads to accumulation of pregnenolone, which is then metabolized via alternative pathways to allopregnanolone, a potent positive allosteric modulator of GABAₐ receptors. This neurosteroid-mediated mechanism has prompted investigations into this compound's potential utility in epilepsy, depression, anxiety disorders, and neurodegenerative conditions. Preclinical studies have identified potential benefits in models of seizure disorders and depression, suggesting that this compound's neuroactive properties extend beyond its endocrine effects. The drug's ability to enhance neurosteroid production while simultaneously reducing cortisol exposure positions it uniquely for conditions where both hormonal and neurological dysfunction converge. [1]

Reproductive applications constitute another active area of this compound investigation, capitalizing on its antiprogestogenic effects through progesterone synthesis inhibition. While a study evaluating this compound for termination of mid-term pregnancy in dogs found it ineffective as a standalone agent (0% success rate versus 100% with aglepristone), the drug did produce a significant reduction in serum progesterone concentrations at 6, 54, and 102 hours after treatment initiation. This suggests that more optimized dosing regimens or combination approaches might yield clinical utility. Additional research has explored this compound's effects in cystic endometrial hyperplasia, where it decreased endometrial wall thickness, and in combination with deslorelin, where it did not alter ovarian function. These findings highlight the complex interplay between this compound's endocrine effects and reproductive function, suggesting that careful patient selection and protocol optimization are essential for successful application in reproductive medicine. [9] [10]

Table: Emerging Research Applications for this compound

Potential Application Proposed Mechanism Current Evidence Level
Epilepsy and seizure disorders Increased allopregnanolone production enhancing GABAergic inhibition Preclinical studies
Depression and anxiety disorders Neurosteroid-mediated effects on mood and stress resilience Preclinical studies
Neurodegenerative diseases Combined glucocorticoid reduction and neurosteroid enhancement Theoretical basis
Reproductive management Progesterone synthesis inhibition Mixed results in canine studies
Alopecia X (adrenal sex hormone imbalance) Modulation of adrenal androgen and estrogen production Clinical case reports

Conclusion

This compound represents a pharmacologically distinct agent whose mechanism extends well beyond simple enzymatic inhibition to encompass complex endocrine modulation at multiple levels. As a competitive inhibitor of 3β-HSD, this compound effectively creates a biochemical bottleneck in steroidogenesis, reducing production of glucocorticoids, mineralocorticoids, and sex hormones. However, its additional effects on steroid receptor expression, tissue metabolizing enzymes, and allosteric receptor modulation contribute significantly to its clinical efficacy. The reversible nature of its action, coupled with its short half-life, provides a therapeutic advantage over adrenal ablative agents, allowing dose titration and recovery of adrenal function if necessary.

References

Comprehensive Technical Review: Trilostane Pharmacokinetics and Metabolic Interconversion with 17-Ketotrilostane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Trilostane is a synthetic steroid analogue that functions as a competitive, reversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), a pivotal enzyme in adrenal steroidogenesis. Initially developed for human use in the treatment of Cushing's syndrome and breast cancer, this compound was subsequently withdrawn from human markets in the 1990s but has gained significant importance in veterinary medicine for the treatment of hyperadrenocorticism in dogs. The complex pharmacokinetic profile of this compound is characterized by its unique reversible metabolism to its primary active metabolite, 17-ketothis compound (also known as ketothis compound), forming an interconverting system that has substantial implications for its therapeutic activity and duration of effect.

This technical review provides a comprehensive analysis of the pharmacokinetics and metabolic pathways of this compound and 17-ketothis compound, with particular emphasis on the dynamic equilibrium established between these two compounds across multiple species. The interconversion phenomenon, first systematically described in rat studies, represents a conservation mechanism that prolongs this compound's biological activity and complicates its pharmacokinetic modeling. Understanding this system is essential for researchers and drug development professionals working with steroidogenesis inhibitors, as it influences dosing strategies, therapeutic monitoring, and predictive modeling of drug behavior across different physiological systems and species.

Metabolic Pathways and Interconversion System

The metabolic relationship between this compound and its primary metabolite, 17-ketothis compound, constitutes a rare reversible interconversion system that significantly influences the pharmacological profile of this compound. Following administration, this compound undergoes rapid biotransformation to 17-ketothis compound through oxidation at the 17-position, but this reaction is bidirectional, with 17-ketothis compound subsequently reverting to the parent compound through reduction. This creates a dynamic equilibrium where both compounds coexist in circulation, each contributing to the overall pharmacological effect.

Table 1: Key Characteristics of this compound and 17-Ketothis compound

Parameter This compound 17-Ketothis compound
Chemical Name 4α,5-Epoxy-3,17β-dihydroxy-5α-androst-2-ene-2-carbonitrile 17-Deoxy-17-oxothis compound
Molecular Formula C₂₀H₂₇NO₃ C₂₀H₂₅NO₃
Molecular Weight 329.440 g·mol⁻¹ 327.4 g·mol⁻¹
Enzymatic Target 3β-HSD 3β-HSD
Relative Potency 1.0 (reference) 4.9x more potent for cortisol inhibition
Elimination Half-life 1.2 hours (humans/dogs) 1.2 hours (humans/dogs)

The reversible metabolism of this compound was first demonstrated in rat studies where following separate intravenous administration of either compound, both this compound and 17-ketothis compound were detected in plasma within minutes [1] [2]. This interconversion creates a conservation mechanism for this compound in the body, effectively prolonging its therapeutic action beyond what would be expected based on the parent compound's elimination half-life alone. The system represents a classic example of a recirculating metabolic pathway where the metabolite serves as a reservoir for regenerating the parent drug.

G This compound This compound Ketothis compound Ketothis compound This compound->Ketothis compound Oxidation Liver Metabolism Distribution Distribution This compound->Distribution Systemic Circulation Ketothis compound->this compound Reduction Reversible Reaction Ketothis compound->Distribution Systemic Circulation Absorption Absorption Absorption->this compound Oral Administration Elimination Elimination Distribution->Elimination Renal/Biliary Excretion

Figure 1: Metabolic Interconversion Pathway Between this compound and 17-Ketothis compound

The pharmacological significance of this interconversion is substantial, as 17-ketothis compound exhibits significantly greater inhibitory potency against adrenal steroidogenesis compared to the parent compound. Ex vivo studies using canine adrenal gland tissue demonstrated that 17-ketothis compound is approximately 4.9 times more potent than this compound in inhibiting ACTH-stimulated cortisol secretion and 2.4 times more potent in inhibiting corticosterone secretion [3]. The half-maximal inhibitory concentration (IC50) values for cortisol secretion were determined to be 480 ng/mL for this compound compared to 98.4 ng/mL for 17-ketothis compound [3]. This enhanced activity of the metabolite, combined with its higher circulating concentrations (approximately 3-fold greater than this compound), indicates that 17-ketothis compound contributes substantially to the overall therapeutic effect observed following this compound administration.

Pharmacokinetic Parameters Across Species

The pharmacokinetic profile of this compound and its metabolite exhibits both consistencies and variations across species, reflecting differences in metabolic processing, distribution, and elimination. Comprehensive understanding of these species-specific characteristics is essential for extrapolating data between animal models and for optimizing therapeutic regimens in different clinical contexts.

Comparative Pharmacokinetics

Table 2: Comparative Pharmacokinetic Parameters of this compound Across Species

Parameter Rat Dog Human
Time to Peak Concentration (Tmax) 30-60 minutes 1-2 hours 2-6 hours
Elimination Half-life (Parent) ~1.2 hours ~1.2 hours ~1.2 hours
Elimination Half-life (Metabolite) ~1.2 hours ~1.2 hours ~1.2 hours
Time for Complete Blood Clearance 7 hours 18 hours 6-8 hours
Primary Route of Excretion Fecal Not fully characterized Renal and Biliary
Food Effect on Absorption Not studied Enhanced with food Enhanced with food

In canine populations, which represent the primary therapeutic application of this compound today, peak plasma concentrations occur within 1-2 hours after oral administration [4] [5]. The elimination kinetics show a triexponential pattern, with this compound cleared from the bloodstream within approximately 18 hours in dogs, compared to 6-8 hours in humans and 7 hours in rats [5]. This prolonged presence in canines may contribute to the drug's efficacy in managing canine hyperadrenocorticism with once-daily dosing in many cases, though some patients require twice-daily administration to maintain adequate adrenal suppression throughout the day.

Interconversion Kinetics

The equilibrium characteristics between this compound and 17-ketothis compound have been most thoroughly studied in rat models, where following intravenous administration of either compound, the interconversion process reaches equilibrium rapidly [1] [2]. The mean residence times for both compounds are similar, supporting the concept of a tightly coupled recirculating system. In rats, the area under the curve (AUC) ratio of 17-ketothis compound to this compound is approximately 3:1, indicating greater systemic exposure to the metabolite compared to the parent drug [6]. This proportional relationship appears consistent across species, with human studies also demonstrating approximately 3-fold higher circulating levels of 17-ketothis compound compared to this compound [6].

The reversible metabolism follows first-order kinetics for both the forward (this compound to ketothis compound) and reverse (ketothis compound to this compound) reactions. In pharmacokinetic modeling, this requires a two-compartment model with reversible metabolic pathways to accurately describe the concentration-time profiles of both compounds. The interconversion rate constants determined in rat studies show rapid equilibrium establishment, with both compounds detectable within minutes of intravenous administration of either entity alone [2]. This complex kinetic behavior means that traditional pharmacokinetic parameters such as half-life and clearance must be interpreted with caution, as the system exhibits recycling behavior that prolongs the effective therapeutic presence beyond what would be predicted from elimination half-lives alone.

Experimental Methodologies and Analytical Approaches

Pharmacokinetic Study Protocols

The foundational research elucidating the interconversion between this compound and 17-ketothis compound employed rigorous experimental designs in rat models. The seminal study by McGee et al. (1992) utilized a crossover approach where rats received separate intravenous administrations of this compound and ketothis compound on different occasions [1] [2]. Blood samples were collected at frequent intervals following administration, and plasma concentrations of both compounds were quantified using a validated high-performance liquid chromatography (HPLC) method specifically developed for simultaneous determination of this compound and its metabolite [2].

The analytical methodology was critical to understanding the interconversion system. The HPLC method developed by McGee et al. involved plasma sample extraction followed by chromatographic separation using a reversed-phase C18 column with UV detection [2]. This method achieved sufficient sensitivity to detect both compounds at the low concentrations present during the terminal elimination phase, allowing for comprehensive pharmacokinetic profiling. The assay validation included assessment of linearity, precision, accuracy, and specificity to ensure reliable quantification of both this compound and 17-ketothis compound without interference from endogenous plasma components [2].

Pharmacodynamic Assessment Methods

The relative potency of this compound and 17-ketothis compound as inhibitors of adrenal steroidogenesis was determined through ex vivo experiments using canine adrenal gland tissue [3]. The experimental protocol involved harvesting adrenal glands from mixed-breed dogs, followed by tissue slicing and incubation in culture media. The adrenal slices were stimulated with ACTH (100 pg/mL) alone or in combination with varying concentrations of either this compound or 17-ketothis compound [3].

The experimental workflow included independent trials with multiple samples collected at 0, 1, 2, 3, 5, and 7-hour time points. At each interval, media and tissue slices were harvested and analyzed for cortisol, corticosterone, aldosterone, and potassium concentrations using specific immunoassays [3]. The resulting concentration-response data were analyzed through pharmacodynamic modeling to determine the IC50 values (concentration inhibiting hormone secretion by 50%) for each compound against different adrenal steroids [3]. This approach allowed direct comparison of the inhibitory potency between this compound and its metabolite, clearly demonstrating the superior activity of 17-ketothis compound.

G AnimalModel Animal Model Selection (Rat, Dog, Human) DrugAdministration Drug Administration (IV or Oral) AnimalModel->DrugAdministration SampleCollection Serial Blood Collection (Multiple Time Points) DrugAdministration->SampleCollection SampleProcessing Plasma Separation & Sample Extraction SampleCollection->SampleProcessing HPLCAnalysis HPLC Analysis with UV Detection SampleProcessing->HPLCAnalysis DataModeling Pharmacokinetic Modeling HPLCAnalysis->DataModeling PDAssessment Pharmacodynamic Assessment DataModeling->PDAssessment PK-PD Correlation AdrenalTissue Adrenal Tissue Collection & Slice Preparation ACTHStimulation ACTH Stimulation + Drug Exposure AdrenalTissue->ACTHStimulation HormoneMeasurement Hormone Measurement (Cortisol, Corticosterone, Aldosterone) ACTHStimulation->HormoneMeasurement ICAnalysis IC50 Determination via Pharmacodynamic Modeling HormoneMeasurement->ICAnalysis

Figure 2: Experimental Workflow for Pharmacokinetic and Pharmacodynamic Studies of this compound

Pharmacological and Clinical Implications

The unique interconversion system between this compound and 17-ketothis compound has profound implications for the clinical application of this compound, particularly in veterinary medicine where it is widely used for managing canine hyperadrenocorticism. The enhanced potency of 17-ketothis compound, coupled with its higher circulating concentrations, means that the metabolite is responsible for a significant portion of the therapeutic effect observed following this compound administration. This has practical consequences for dosing strategies and therapeutic monitoring protocols.

The reversible equilibrium between this compound and 17-ketothis compound creates a built-in drug reservoir system that extends the duration of pharmacological activity beyond what would be anticipated based on the elimination half-life of either compound alone. This phenomenon explains why this compound can effectively control cortisol levels throughout the day with once or twice-daily dosing in dogs, despite both compounds having relatively short elimination half-lives of approximately 1.2 hours [6]. The interconversion system effectively smooths out concentration fluctuations that would otherwise occur with a conventional drug-metabolite relationship, providing more consistent enzyme inhibition over time.

From a clinical monitoring perspective, the complex pharmacokinetics necessitate specific approaches to assess treatment efficacy and safety. The standard practice of performing ACTH stimulation tests 4-6 hours after this compound administration [7] aligns with the peak activity period when both this compound and 17-ketothis compound are present at significant concentrations. However, understanding the interconversion dynamics is crucial for interpreting monitoring results, as the relative contributions of parent drug and metabolite to adrenal suppression vary throughout the dosing interval. Additionally, the differential potency between the two compounds must be considered when establishing therapeutic reference ranges for plasma drug concentrations.

Recent research has also revealed potential novel applications for this compound beyond its traditional use in adrenal disorders. Emerging evidence suggests that through its effects on neurosteroid pathways, this compound administration may increase brain levels of allopregnanolone, a neurosteroid with anticonvulsant and antidepressant properties [4] [8]. This expands the potential therapeutic relevance of understanding the this compound-ketothis compound interconversion system, as effects on central nervous system functions would be influenced by the duration and consistency of enzyme inhibition provided by this unique metabolic arrangement.

Conclusion and Research Directions

The complex pharmacokinetic relationship between this compound and 17-ketothis compound, characterized by reversible metabolism and dynamic equilibrium, represents a fascinating example of a recirculating metabolic system with significant clinical implications. The interconversion phenomenon serves as a natural drug conservation mechanism, enhancing the duration and consistency of adrenal enzyme inhibition despite relatively short elimination half-lives for both compounds. The substantially greater potency of 17-ketothis compound compared to the parent drug, combined with its higher circulating concentrations, establishes the metabolite as a major contributor to the overall therapeutic effect.

Several research gaps remain in our understanding of this system. The enzymatic processes responsible for the oxidation of this compound to 17-ketothis compound and the reduction of the metabolite back to the parent drug have not been fully characterized. Additionally, while the pharmacokinetics have been studied in rats, humans, and dogs, comparative analyses of the interconversion kinetics across species are limited. Further investigation is also needed to explore potential genetic polymorphisms that might affect the interconversion ratio or rate in individual patients, potentially explaining variability in treatment response.

References

trilostane pharmacodynamics steroidogenesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Steroidogenesis Inhibition

Trilostane's primary effect is to disrupt the early, critical steps in steroid hormone biosynthesis across the adrenal cortex and gonads.

This compound inhibits 3β-HSD, blocking progesterone-dependent steroid synthesis.

The inhibition of 3β-HSD has cascading effects on multiple steroidogenic pathways [1] [2]:

  • Glucocorticoid Pathway: Reduced progesterone leads to decreased production of cortisol.
  • Mineralocorticoid Pathway: Similar inhibition results in lowered aldosterone synthesis.
  • Sex Steroid Pathways: Inhibition of androstenedione conversion indirectly reduces the production of testosterone and estrogens.

Beyond its primary action, this compound has additional pharmacodynamic properties [1] [3]:

  • Antiestrogenic Activity: Acts as a noncompetitive allosteric modulator of the estrogen receptor (ER), which may contribute to its historical use in postmenopausal breast cancer [1].
  • Androgenic Activity: Functions as an androgen receptor agonist, warranting caution in conditions like prostate cancer [1].

Quantitative Data on Enzyme Inhibition

The following table consolidates key quantitative and pharmacokinetic parameters relevant to this compound's inhibitory activity.

Parameter Value / Range Context / Notes
Canine Starting Dose (HAC) 2.2 - 6.6 mg/kg, PO, q24h [4] Manufacturer's recommendation; lower doses may be used.
Time to Peak Plasma Concentration (Dogs) 1.5 - 3.8 hours [4] After oral administration.
Duration of Cortisol Suppression Often < 12 hours [4] Supports twice-daily dosing in many dogs.
Elimination Half-Life (Parent & Metabolite) ~1.2 hours [1] In blood.
Relative Potency of Metabolite 17-ketothis compound is ~1.7x more active [2] Compared to parent this compound.
Time to Full Drug Clearance 6 - 8 hours [1] For this compound and 17-ketothis compound.

Experimental Protocols for Key Assays

For researchers investigating this compound's mechanism, here are methodologies from key studies.

In Vitro Assessment of 3β-HSD Enzyme Inhibition
  • Objective: To directly evaluate this compound's inhibitory potency on 3β-HSD activity [5].
  • Methodology: Incubate adrenal tissue preparations with radiolabeled pregnenolone as substrate. Add this compound at varying concentrations. Measure conversion to progesterone using techniques like thin-layer chromatography or radioimmunoassay.
  • Key Findings: this compound competitively inhibits pregnenolone-to-progesterone conversion without affecting cholesterol-to-pregnenolone or later progesterone-to-corticoid steps [5].
In Vivo Hormonal & Morphological Analysis (Rat Model)
  • Objective: To study subchronic effects on adrenal function and structure [6].
  • Methodology: Administer this compound orally to adult male rats at 150-300 mg/kg/day for 7-14 days. Assess plasma renin activity, urinary electrolyte excretion, and adrenal steroid levels. Perform histological analysis of adrenal glands for weight and nuclear volume changes.
  • Key Findings: this compound induced dose-dependent adrenal enlargement and increased nuclear volume, with elevated plasma renin but normal basal steroid levels maintained by increased ACTH, indicating latent adrenal insufficiency [6].
Ex Vivo ACTH Stimulation Test (Clinical Monitoring)
  • Objective: To monitor adrenal reserve in dogs undergoing this compound therapy [2] [4].
  • Methodology: Administer this compound with food. After 4-6 hours, collect baseline blood sample, administer synthetic ACTH, and collect post-ACTH sample 1 hour later. Measure serum cortisol levels.
  • Interpretation: Post-ACTH cortisol used to gauge suppression adequacy and guide dose adjustments [2].

Complexities and Emerging Research

This compound's mechanism is more complex than simple 3β-HSD inhibition, with evidence suggesting additional effects [7] [2]:

  • It may modify other steroidogenic enzymes, including potential inhibition of 11β-hydroxylase or 21-hydroxylase [2].
  • It can upregulate 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), enhancing cortisol-to-cortisone inactivation [7] [2].
  • In some cases, ACTH elevation from cortisol suppression may contribute to adrenal hemorrhage and necrosis [2].

Emerging research highlights this compound's potential beyond Cushing's syndrome. By increasing pregnenolone and modulating neurosteroids like allopregnanolone, it shows promise for neurological and psychiatric disorders such as epilepsy, depression, and anxiety [7].

References

Pharmacological Profile and Experimental Insights

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, the core value of trilostane lies in its specific mechanism and the experimental data supporting its use.

Mechanism of Action this compound's primary action is the competitive and reversible inhibition of the 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD) enzyme system [1] [2]. This enzyme is crucial for the conversion of Δ5-3β-hydroxysteroids (like pregnenolone) into Δ4-3-ketosteroids (like progesterone), a key step in the synthesis of all major steroid hormones, including cortisol, aldosterone, and androgens [3].

The diagram below illustrates how this compound inhibition affects the steroid synthesis pathway.

G Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Cortisol Cortisol Progesterone->Cortisol Aldosterone Aldosterone Progesterone->Aldosterone Androgens Androgens Progesterone->Androgens This compound This compound 3β-HSD 3β-HSD This compound-> 3β-HSD Inhibits

This compound inhibits 3β-HSD, blocking production of key steroid hormones.

Beyond this primary mechanism, studies suggest additional effects:

  • It may modify the activity of 11β-hydroxysteroid dehydrogenase enzymes, further influencing glucocorticoid metabolism [1].
  • Its active metabolite, 17-ketothis compound, is a more potent inhibitor of 3β-HSD than the parent compound [3] [1].
  • It also acts as a noncompetitive antiestrogen by interacting with the estrogen receptor and has weak agonist activity on the androgen receptor [3].

Key Pharmacokinetic Parameters Understanding the absorption and metabolism of this compound is critical for dosing protocols. The table below summarizes its pharmacokinetic profile.

Parameter Findings
Absorption & Peak Concentration Rapidly absorbed after oral administration; peak plasma concentrations in 1-2 hours (dogs) [1] [2].
Active Metabolite 17-ketothis compound (more potent than this compound) [3] [1].
Metabolism & Elimination Hepatic metabolism; reversible conversion to 17-ketothis compound. Eliminated via renal and biliary pathways [3] [1].
Elimination Half-Life Approximately 1.2 hours for both this compound and 17-ketothis compound; cleared from blood within 6-8 hours [3].

Efficacy and Survival Data in Canine Studies this compound's effectiveness in veterinary medicine is well-documented. The following table consolidates key outcomes from clinical studies.

Aspect Evidence from Studies
Clinical Efficacy Over 85% of dogs show clinical and biochemical improvement [4]. Studies report good-to-excellent response rates between 80-90% for pituitary-dependent hyperadrenocorticism [2].
Survival Times Reported median survival time of 662 days and mean survival of 930 days [2]. A 2025 meta-analysis found an 11% higher survival rate at 36 months for this compound compared to mitotane [5].
Common Side Effects Include lethargy, anorexia, vomiting, and diarrhea; generally mild and transient [3] [6]. Can cause hypocortisolemia and, rarely, adrenal necrosis [2].

Standard Experimental Monitoring Protocol For researchers replicating or building upon clinical studies, the standard veterinary monitoring protocol for this compound is rigorous:

  • Diagnostic Confirmation: Diagnosis of Cushing's syndrome is confirmed using screening tests like the ACTH stimulation test or low-dose dexamethasone suppression test before treatment initiation [4].
  • Initial Dosing: The starting dose is typically 2-5 mg/kg, administered once daily in the morning with food to enhance absorption [2].
  • Follow-up Evaluations: Re-evaluations are performed after 10-14 days, 4 weeks, 12 weeks, and then every 3 months [4] [2].
  • ACTH Stimulation Test: This is the gold-standard for monitoring. It is performed 2-4 hours post-pill at the time of peak drug effect. The target post-ACTH cortisol concentration is 1.5-5.5 μg/dl (40-150 nmol/L) for optimal control [4] [2].
  • Additional Tests: A physical examination, history, and serum chemistry profile (including electrolytes to monitor for hypoadrenocorticism) are also essential [4].

Future Research Directions

Although this compound is established in veterinary medicine, recent scientific inquiry points to promising new applications. Emerging preclinical evidence suggests that by modulating steroidogenesis, this compound may increase brain levels of neurosteroids like allopregnanolone, which have anticonvulsant and antidepressant properties [1]. This opens a potential avenue for its use in treating neurological and psychiatric disorders such as epilepsy, anxiety, and depression, representing a significant expansion of its therapeutic profile [1].

References

trilostane elimination half-life liver metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data Summary

Parameter Value Context / Notes
Elimination Half-life (Parent Drug) 1.2 hours [1] In humans; blood levels cleared in 6-8 hours [1].
Elimination Half-life (Active Metabolite) 1.2 hours (17-ketotrilostane) [1] Metabolite has a similar half-life to the parent compound [1].
Metabolism Site Liver [1] [2] [3] Undergoes hepatic metabolism [1].
Primary Metabolite 17-ketothis compound [1] [4] This conversion is reversible [1] [4].
Metabolite Activity More active than parent compound [1] 17-ketothis compound is a more potent inhibitor of 3β-HSD [1].
Metabolite PK Circulates at 3-fold higher levels than this compound [1] Higher exposure to the active metabolite is expected [1].
Excretion Renal (metabolites) [1] [4] Drug and metabolites recovered in urine within 24-48 hours [4].

Experimental Protocols & Methodologies

The pharmacokinetic data for this compound, particularly in the provided sources, were primarily established through studies in humans and other animals before its use in veterinary medicine.

Human Pharmacokinetic Study Protocol

The key data on half-life and metabolism comes from earlier human studies [1] [4].

  • Objective: To characterize the absorption, metabolism, and elimination of orally administered this compound in human patients.
  • Methodology:
    • Dosing: this compound was administered orally to human subjects [1].
    • Blood Sampling: Serial blood samples were collected at predetermined time points after administration to measure the plasma concentrations of this compound and its major metabolite, 17-ketothis compound [1] [4].
    • Analysis: Drug and metabolite levels were quantified, likely using chromatographic methods. The half-life was determined from the elimination phase of the concentration-time curve [1].
    • Excretion: Urine (and in some studies, bile) was collected over 24-48 hours to measure the recovery of the drug and its metabolites [1] [4].
  • Key Findings:
    • Rapid elimination of both this compound and 17-ketothis compound, with half-lives of approximately 1.2 hours [1].
    • Near-complete recovery of the drug and metabolites within 24-48 hours via renal and biliary pathways [4].
    • Reversible metabolism between this compound and 17-ketothis compound [1] [4].
Veterinary Monitoring Protocol (ACTH Stimulation Test)

While not a discovery-phase protocol, the ACTH stimulation test is the standard method used in veterinary medicine to monitor the biochemical efficacy of this compound, which reflects its metabolic activity [5] [6]. This is highly relevant for applied researchers.

  • Objective: To assess the functional inhibition of adrenal steroidogenesis (specifically cortisol production) in dogs treated with this compound.
  • Methodology:
    • Preparation: The test is performed 4-6 hours after the oral administration of this compound, coinciding with its peak plasma concentration [5] [6].
    • Baseline Sample: A pre-ACTH blood sample is collected to measure the baseline cortisol level [6].
    • ACTH Administration: Synthetic ACTH (e.g., cosyntropin) is administered intravenously at a dose of 5 µg/kg or 1 µg/kg [5] [6].
    • Post-ACTH Sample: A second blood sample is collected 1 hour after ACTH administration to measure the stimulated cortisol level [6].
    • Analysis: Cortisol levels are measured using immunoassays. The post-ACTH cortisol value is used to gauge the degree of enzyme inhibition and guide dosing [5] [6].

Metabolic Pathway Visualization

The following diagram illustrates the key metabolic pathway of this compound, based on the data from the search results.

G This compound This compound Liver Liver This compound->Liver Oral Absorption Ketothis compound Ketothis compound Ketothis compound->this compound Reversible Conversion InactiveMetabolites InactiveMetabolites Ketothis compound->InactiveMetabolites  Further Metabolism Liver->Ketothis compound  Metabolism (Oxidation) Excretion Excretion InactiveMetabolites->Excretion  Renal Elimination

This compound is metabolized in the liver to its active form, 17-ketothis compound, which is then excreted by the kidneys.

Key Takeaways for Researchers

  • Short Half-life Dictates Dosing: The short half-life of ~1.2 hours supports current clinical practices of once or twice-daily dosing in veterinary medicine to maintain effective enzyme inhibition [1] [7].
  • Active Metabolite is Crucial: The major metabolite, 17-ketothis compound, is more potent and achieves higher systemic exposure than the parent drug. This must be considered in pharmacokinetic-pharmacodynamic (PK-PD) models [1].
  • Monitoring Reflects Net Effect: The standard ACTH stimulation test used in veterinary clinics measures the net functional outcome of this compound and its active metabolite on the adrenal gland, which is a practical application of its pharmacokinetic and pharmacodynamic properties [5] [6].

References

Comprehensive Technical Analysis: Trilostane's Effects on Neurosteroid Biosynthesis and Allopregnanolone Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Trilostane is a synthetic steroid analogue originally developed in the 1970s as an inhibitor of adrenal steroidogenesis due to its ability to competitively and reversibly inhibit 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), a pivotal enzyme in the biosynthesis of corticosteroids including cortisol and aldosterone [1]. While initially approved for human Cushing's syndrome treatment in 1984, its human applications were largely discontinued due to efficacy and safety concerns, leading to its current primary use in veterinary medicine for managing canine Cushing's syndrome [1]. However, recent research has revealed a paradoxical effect of this compound on brain neurosteroidogenesis, particularly its ability to elevate levels of allopregnanolone (3α-THP), a potent neurosteroid with significant anticonvulsant, anxiolytic, and antidepressant properties [1] [2]. This paradoxical increase in brain allopregnanolone levels following this compound administration, despite its inhibitory effect on peripheral steroidogenesis, has generated considerable interest in its potential applications for neurological and psychiatric disorders [1] [2].

The investigation into this compound's effects on neurosteroid biosynthesis represents a fascinating intersection of endocrine pharmacology and neuroscience, highlighting the complex differential regulation of peripheral and central nervous system steroidogenesis. This comprehensive review synthesizes current evidence from preclinical and clinical studies to elucidate the mechanisms underlying this compound's modulation of neurosteroid pathways, with particular emphasis on its potential therapeutic applications in epilepsy, mood disorders, and other neurological conditions. Additionally, we provide detailed experimental protocols and analytical methodologies to facilitate further research in this emerging field.

Mechanistic Insights: this compound's Action on Neurosteroid Biosynthesis

Primary Molecular Targets and Enzymatic Inhibition

This compound's principal mechanism of action involves competitive and reversible inhibition of 3β-HSD, an enzyme essential for converting Δ5-3β-hydroxysteroids (pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone [DHEA]) to Δ4-3-ketosteroids (progesterone, 17α-hydroxyprogesterone, and androstenedione), respectively [1] [3]. This enzymatic activity is crucial for the biosynthesis of all major classes of steroid hormones, including glucocorticoids, mineralocorticoids, progesterone, androgens, and estrogens [3]. The inhibition of 3β-HSD by this compound consequently disrupts adrenal steroidogenesis, reducing cortisol and aldosterone production, which underpins its therapeutic utility in Cushing's syndrome [1].

Interestingly, despite its inhibitory effect on peripheral steroidogenesis, this compound administration results in a marked increase in brain levels of allopregnanolone and other neuroactive steroids [2]. This paradoxical effect is attributed to the complex differential regulation of steroidogenic pathways in peripheral tissues versus the central nervous system. In experimental models, this compound administration has been shown to decrease progesterone while simultaneously increasing pregnenolone in the brains of control and adrenalectomized/castrated rats and mice [3]. The exact mechanisms underlying this differential effect remain under investigation but may involve compensatory upregulation of neurosteroidogenic enzymes or shifts in substrate availability within the brain.

The Neurosteroid Biosynthesis Pathway and this compound's Role

Table 1: Key Enzymes in Neurosteroid Biosynthesis Affected by this compound

Enzyme Location Function in Neurosteroidogenesis Effect of this compound
3β-HSD Mitochondria & endoplasmic reticulum Converts pregnenolone to progesterone Competitive inhibition [1] [3]
5α-reductase Type I Neuronal membranes Converts progesterone to 5α-DHP Potential compensatory increase [4]
3α-HSD Cytosol Converts 5α-DHP to allopregnanolone Potential increased activity due to substrate shift [4]
P450scc Mitochondria Converts cholesterol to pregnenolone Potential increased activity [5]
TSPO Mitochondrial membrane Cholesterol transport to inner mitochondrial membrane Possible upregulation [6]

The biosynthesis of allopregnanolone begins with cholesterol transport into mitochondria, facilitated by the translocator protein (TSPO), followed by conversion to pregnenolone by P450 side-chain cleavage (P450scc) enzyme [6] [5]. Under normal conditions, pregnenolone is then converted to progesterone by 3β-HSD. However, when 3β-HSD is inhibited by this compound, the metabolic flux may be redirected toward alternative neurosteroidogenic pathways [1] [2]. Progesterone is subsequently metabolized to allopregnanolone through sequential reactions catalyzed by 5α-reductase (converting progesterone to 5α-dihydroprogesterone) and 3α-hydroxysteroid dehydrogenase (3α-HSD) (converting 5α-dihydroprogesterone to allopregnanolone) [6] [5].

Figure 1: this compound's Paradoxical Effect on Neurosteroid Biosynthesis - While inhibiting normal progesterone production, this compound redirects metabolic flux to increase allopregnanolone synthesis through alternative pathways

The diagram illustrates this compound's dual effect on neurosteroid biosynthesis. While it inhibits the conventional pathway from pregnenolone to progesterone in peripheral tissues, it appears to shift substrate utilization in neural tissues, potentially explaining the paradoxical increase in brain allopregnanolone levels despite systemic 3β-HSD inhibition. This differential effect may be attributed to the unique compartmentalization of steroidogenic enzymes in brain regions and the presence of alternative biosynthetic routes that bypass the this compound-sensitive enzymatic step [1] [2].

Key Research Findings and Quantitative Data

Epilepsy Models and Antiepileptogenic Effects

Substantial evidence from preclinical studies demonstrates this compound's significant impact on epileptogenesis and seizure activity through its modulation of neurosteroid levels. In a pivotal study using the kainic acid model of temporal lobe epilepsy, administration of this compound (50 mg/kg subcutaneously) once daily for six consecutive days, beginning 10 minutes after kainic acid-induced status epilepticus, resulted in a remarkable delay in the onset of spontaneous recurrent seizures (SRSs) compared to vehicle-treated controls [2]. This antiepileptogenic effect was associated with a significant increase in hippocampal and neocortical allopregnanolone levels, as quantified by liquid chromatography-electrospray-tandem mass spectrometry [2].

Table 2: Summary of Key Experimental Findings on this compound's Neurological Effects

Study Model This compound Dosage Key Findings Neurosteroid Measurements
Kainic acid epilepsy model [2] 50 mg/kg SC for 6 days Delayed onset of spontaneous recurrent seizures; Reduced microglia activation Allopregnanolone significantly increased in hippocampus and neocortex
Chronic unpredictable stress model [7] Not specified Impaired neurosteroid signaling contributes to depression-like phenotypes Reduced allopregnanolone in basolateral amygdala
Forced swim test (depression model) [3] 25-100 mg/kg IP Reduced immobility time (antidepressant effect) Increased estrogen receptor β expression
Social isolation stress model [4] Not directly studied Basis for understanding neurosteroid deficits in anxiety Decreased corticolimbic allopregnanolone

Notably, the timing and duration of this compound administration proved critical to its antiepileptogenic efficacy. Rats receiving only a single this compound injection during status epilepticus showed no significant difference in the development of spontaneous recurrent seizures compared to vehicle-treated controls, whereas those receiving six consecutive daily injections exhibited substantially delayed epileptogenesis [2]. This suggests that sustained elevation of neurosteroid levels is necessary to confer robust protection against the development of chronic epilepsy following neurological insults. Importantly, this compound treatment did not alter neuronal cell densities or overall hippocampal damage, indicating that its protective effects are not merely attributable to neuroprotection but likely involve functional changes in network excitability mediated by enhanced neurosteroid signaling [2].

Mood and Anxiety Disorder Models

Research in models of depression and anxiety has further illuminated this compound's potential neurological applications. In the forced swim test—a widely used preclinical model for assessing antidepressant activity—this compound administration significantly reduced immobility time, indicating an antidepressant-like effect [3]. This behavioral improvement was associated with increased estrogen receptor β (ERβ) expression in the hippocampus and adrenals, suggesting that some of this compound's neurological effects may be mediated through estrogen receptor pathways rather than solely through neurosteroid modulation [3]. Additionally, in the elevated plus maze test, this compound increased time spent in the open arms, indicating anxiolytic effects [3].

The critical role of neurosteroids in mood regulation is further supported by studies demonstrating that chronic unpredictable stress reduces expression of δ subunit-containing GABAA receptors and endogenous allopregnanolone levels in the basolateral amygdala [7]. Knockdown of 5α-reductase enzymes (essential for allopregnanolone synthesis) in the basolateral amygdala reproduced the behavioral deficits associated with chronic stress, whereas overexpression of these enzymes improved behavioral outcomes following stress exposure [7]. These findings collectively suggest that this compound may exert its beneficial behavioral effects, at least in part, by normalizing impaired neurosteroid signaling in key brain regions involved in emotional processing.

Therapeutic Implications and Potential Applications

Epilepsy and Seizure Disorders

The demonstrated antiepileptogenic effects of this compound in preclinical models position it as a promising candidate for addressing the critical unmet need in epilepsy therapeutics—preventing the development of epilepsy following initial insults such as status epilepticus, traumatic brain injury, or stroke [2]. Current antiepileptic drugs primarily suppress seizures once they have developed but do not alter the underlying epileptogenic process. The ability of this compound to delay the onset of spontaneous recurrent seizures in the kainic acid model, coupled with its associated increase in brain allopregnanolone levels, suggests its potential as an epilepsy-modifying agent that could potentially prevent or delay the development of chronic epilepsy [2].

Allopregnanolone's anticonvulsant properties stem from its potent positive allosteric modulation of GABAA receptors, particularly those containing δ subunits, which are highly expressed in brain regions relevant to epilepsy such as the hippocampus [6] [5]. By enhancing tonic inhibition, allopregnanolone counterbalances neuronal hyperexcitability, a hallmark of epileptic networks. The finding that this compound increases brain allopregnanolone levels despite its inhibitory effect on peripheral steroidogenesis makes it particularly attractive for neurological applications, as it may offer therapeutic benefits without the systemic hormonal disruptions associated with other steroid-based therapies [1] [2].

Mood Disorders and Depression

The antidepressant and anxiolytic effects of this compound observed in preclinical models align with growing evidence implicating neurosteroid deficits in the pathophysiology of mood disorders [3] [7]. Clinical studies have documented reduced cerebrospinal fluid and brain levels of allopregnanolone in patients with depression, anxiety disorders, and post-traumatic stress disorder (PTSD) [4]. The recent FDA approval of brexanolone (a synthetic form of allopregnanolone) for postpartum depression further validates the targeting of neurosteroid pathways as a therapeutic strategy for mood disorders [6] [8].

This compound's potential utility in mood disorders is further supported by its effects on the hypothalamic-pituitary-adrenal (HPA) axis. Studies have shown that this compound reduces stress-induced increases in plasma corticosterone and adrenocorticotropic hormone (ACTH) concentrations, indicating its ability to modulate HPA axis hyperactivity—a common feature in depression and anxiety disorders [3]. Additionally, the upregulation of estrogen receptor β in the hippocampus following this compound administration may contribute to its behavioral effects, as ERβ activation has been independently linked to antidepressant and anxiolytic actions [3].

Experimental Protocols and Methodological Considerations

In Vivo Assessment of Antiepileptogenic Effects

Animal Model:

  • Adult male Wistar rats (220-250 g) are commonly used in epilepsy models investigating this compound effects [2].
  • Status epilepticus is induced by intraperitoneal administration of kainic acid (15 mg/kg).
  • Seizure activity is monitored and scored using standardized rating scales (e.g., Racine scale) during the acute phase following kainic acid administration.

This compound Administration Protocol:

  • This compound is administered subcutaneously at a dose of 50 mg/kg [2].
  • For optimal antiepileptogenic effects, treatment should begin shortly (10 minutes) after kainic acid injection and continue once daily for six consecutive days [2].
  • Vehicle-treated control groups should receive equivalent volumes of the this compound solvent (typically dimethyl sulfoxide or similar vehicle) on the same schedule.

Seizure Monitoring and Assessment:

  • Continuous video-electrocorticographic recordings should be conducted for extended periods (up to 70 days) to detect spontaneous recurrent seizures [2].
  • Seizure frequency, duration, and severity should be quantified and compared between treatment groups.
  • Latency to first spontaneous seizure represents a key endpoint for assessing antiepileptogenic efficacy.
Neurosteroid Quantification Methods

Tissue Collection and Preparation:

  • Animals are euthanized at predetermined time points following this compound administration.
  • Brain regions of interest (e.g., hippocampus, neocortex, amygdala) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Neurosteroid Measurement:

  • Liquid chromatography-electrospray-tandem mass spectrometry (LC-ESI-MS/MS) represents the gold standard for quantitative neurosteroid analysis [2].
  • Tissue samples are homogenized in appropriate buffers, and steroids are extracted using organic solvents (e.g., methanol, ethyl acetate).
  • Solid-phase extraction or liquid-liquid extraction methods are employed for sample purification prior to analysis.
  • Deuterated internal standards (e.g., allopregnanolone-d4) should be used to correct for recovery variations during extraction and analysis.

Chromatographic Conditions:

  • Reverse-phase C18 columns are typically used for separation.
  • Mobile phases consist of water and acetonitrile or methanol, often with modifiers such as formic acid or ammonium acetate to enhance ionization.
  • Gradient elution programs are optimized to achieve baseline separation of target neurosteroids.

Mass Spectrometric Detection:

  • Multiple reaction monitoring (MRM) transitions are established for each neurosteroid of interest.
  • Electrospray ionization in positive mode is commonly used for neurosteroid analysis.
  • Instrument parameters (collision energy, cone voltage, etc.) are optimized for maximum sensitivity and specificity.

Conclusion and Future Directions

The investigation of this compound's effects on neurosteroid biosynthesis has revealed a fascinating pharmacological paradox: while systemically inhibiting 3β-HSD and reducing peripheral steroidogenesis, this compound simultaneously increases brain allopregnanolone levels and produces significant antiepileptogenic and behavioral effects in preclinical models [1] [2]. This unique property positions this compound as a promising therapeutic candidate for neurological and psychiatric disorders characterized by neurosteroid deficiencies, including epilepsy, depression, anxiety, and possibly neurodegenerative conditions.

Several important research gaps remain to be addressed. First, the precise mechanisms underlying the differential effects of this compound on peripheral versus central nervous system steroidogenesis require further elucidation. Potential explanations include compartmentalization of steroidogenic enzymes in the brain, existence of alternative biosynthetic pathways that bypass 3β-HSD, or compensatory upregulation of neurosteroidogenic enzymes in response to this compound-induced substrate accumulation [1] [2]. Second, the optimal dosing regimens and treatment windows for maximizing therapeutic benefits while minimizing potential side effects need to be systematically established across different disorder models. Third, the potential interactions between this compound and other medications commonly used in neurological and psychiatric practice warrant careful investigation.

From a translational perspective, the repurposing of this compound for neurological indications faces both opportunities and challenges. Its established safety profile in veterinary medicine and existing pharmaceutical development could potentially accelerate clinical translation. However, its previous discontinuation in human medicine due to efficacy and safety concerns for endocrine disorders necessitates careful risk-benefit evaluation for new neurological applications [1]. Future research should focus on identifying specific patient populations most likely to benefit from this compound therapy, potentially those with documented neurosteroid deficiencies or specific neuroendocrine profiles. Additionally, the development of novel formulations with enhanced brain targeting or improved pharmacokinetic properties could potentially maximize therapeutic efficacy while minimizing systemic hormonal effects.

References

trilostane dosing protocol canine hyperadrenocorticism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trilostane in Canine HAC

This compound is a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which is essential for the synthesis of cortisol, aldosterone, and sex hormones [1]. By reversibly inhibiting this enzyme, this compound effectively reduces circulating cortisol levels, alleviating the clinical signs of HAC (Cushing's syndrome) [2]. It is approved for treating both pituitary-dependent (PDH) and adrenal-dependent (ADH) HAC in dogs [1] [3].

A key consideration is its pharmacokinetics; peak plasma concentration occurs 1.5 to 3.8 hours after administration, and its effect often lasts less than 12 hours [1]. This short duration of action is a primary reason many clinicians now prefer twice-daily dosing regimens [4] [2] [5].

Established Dosing Protocols

While the manufacturer's label recommends a starting dose of 2.2 to 6.7 mg/kg once daily, a growing body of evidence supports alternative, often lower-dose, protocols [2] [6] [5]. The choice of protocol involves a balance between the speed of symptom control and the risk of adverse effects.

The table below summarizes the primary dosing strategies found in the literature:

Protocol Type Recommended Starting Dose Key Findings and Considerations
Manufacturer (Once Daily) [2] [5] 2.2 - 6.7 mg/kg, PO, q24h Traditional approach; may be sufficient for some dogs but can lead to inconsistent symptom control over 24 hours [4].
Low-Dose Twice Daily [2] [6] [7] 0.8 - 1.2 mg/kg, PO, q12h Increasingly preferred protocol. Provides more consistent cortisol suppression and clinical control, with a potentially lower risk of hypoadrenocorticism [8] [7].
High-Dose Once Daily (for small dogs <5 kg) [8] ~30 mg/dog (approx. 6-13.3 mg/kg), PO, q24h Studied in dogs under 5 kg. Achieved faster control of polyuria/polydipsia but had a higher incidence of hypoadrenocorticism (2 out of 7 dogs) [8].

A 2013 prospective study directly compared once-daily (SID) and twice-daily (BID) administration. It concluded that while both protocols were safe, using this compound BID might increase the number of dogs with a good clinical response [4].

Mechanism of Action: Steroidogenesis Pathway

This compound exerts its effect by inhibiting key enzymes in the adrenal steroid synthesis pathway, as illustrated below.

G Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD (Inhibited) Cortisol Cortisol Progesterone->Cortisol Multiple Steps Aldosterone Aldosterone Progesterone->Aldosterone Multiple Steps Androstenedione Androstenedione Progesterone->Androstenedione 17α-Hydroxylase etc. Inhibitor This compound 3β-HSD (Inhibited) 3β-HSD (Inhibited) Inhibitor->3β-HSD (Inhibited)

This diagram shows that this compound's primary target is 3β-HSD, blocking the conversion of pregnenolone to progesterone. This inhibition reduces the production of downstream steroids, including cortisol, aldosterone, and androgens [1]. There is also evidence that this compound may inhibit 11β-hydroxylase, an enzyme further along the cortisol synthesis pathway [1] [5].

Monitoring Strategies & Dose Adjustment

Monitoring is critical for ensuring efficacy and safety. The paradigm is shifting from relying solely on the ACTH stimulation test to incorporating pre-trilostane cortisol measurements, with clinical signs being the most important indicator of control [6] [5] [3].

Clinical Monitoring and Owner Assessment

The primary goal of therapy is to resolve the clinical signs of HAC (e.g., polyuria, polydipsia, polyphagia). Owner observations are paramount. Using a standardized questionnaire, such as the CushQoL-pet, provides an objective way to track progress [9]. Clinical signs resolve at different rates; while PU/PD may improve quickly, dermatologic changes can take months [9].

Biochemical Monitoring Protocols

Two main laboratory methods are used to assess adrenal function during treatment.

  • ACTH Stimulation Test: This is the traditional method. The test is performed 2-4 hours after this compound administration [2] [10]. A low-dose (1 µg/kg) cosyntropin protocol has been validated for monitoring [2].
  • Pre-Pill Cortisol Measurement: This newer method involves a single blood sample taken at the end of the dosing interval, just before the next scheduled dose [6] [5]. It is more convenient and cost-effective but should only be used in dogs that are clinically well [6] [3]. If the dog is ill, an ACTH stimulation test is required.

The following workflow outlines the decision-making process for a dog on a stable dose of this compound that is clinically well, using the pre-pill cortisol method.

G Start Stable Dog: Pre-Pill Cortisol Sample Decision1 Pre-Pill Cortisol Result Start->Decision1 Low < 1.5 µg/dL (40 nmol/L) Decision1->Low Ideal 1.5 - 5.0 µg/dL (40 - 140 nmol/L) Decision1->Ideal High > 5.0 µg/dL (140 nmol/L) Decision1->High Action1 Consider dose reduction. If clinical signs of HAC persist, consider increasing dose frequency. Low->Action1 Action2 Continue current dose. Ideal->Action2 Action3 If clinical signs of HAC are present, increase this compound dose. High->Action3

Interpretation of laboratory results must always be correlated with the dog's clinical signs [6] [9]. A dog with a pre-pill cortisol above the ideal range but no clinical signs of HAC may not need a dose increase [6]. Conversely, a dog with clinical signs and cortisol levels within the "ideal" range may need a dosage adjustment [2].

Adverse Effects and Safety Considerations

The most significant adverse effect is iatrogenic hypoadrenocorticism, which can be life-threatening.

  • Signs of Over-Suppression: Lethargy, vomiting, diarrhea, anorexia, and collapse [2]. Owners must be educated to recognize these signs and stop the medication immediately, seeking veterinary care [3].
  • Idiosyncratic Adrenal Necrosis: A rare but serious complication thought to be related to elevated ACTH concentrations [5].
  • Use of Compounded this compound: Studies have shown significant variability in the drug content of this compound from compounding pharmacies [1] [2]. It is recommended to use the licensed product (Vetoryl) whenever possible. If compounding is necessary, it should be done using the licensed product by a trained pharmacist [2].

Conclusion and Future Directions

This compound remains a safe and effective first-line treatment for canine HAC. The trend in clinical practice is toward initiating therapy with lower doses (e.g., 1 mg/kg) administered twice daily to achieve more consistent control of clinical signs while minimizing the risk of adverse events. Monitoring is best achieved through a combination of careful assessment of clinical signs and strategic use of cortisol testing, with the pre-pill cortisol method offering a practical alternative to the ACTH stimulation test for stable patients. Future large-scale, prospective studies will help to further refine optimal dosing and monitoring protocols.

References

Comprehensive Application Notes and Protocols: Trilostane Pre-Pill Cortisol Monitoring Methodology for Canine Hyperadrenocorticism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Canine hyperadrenocorticism (HAC), commonly known as Cushing's syndrome, is a complex endocrine disorder characterized by chronic excessive glucocorticoid production that affects multiple body systems. The condition presents substantial diagnostic and therapeutic challenges for veterinary clinicians and researchers. Pituitary-dependent hyperadrenocorticism (PDH) accounts for approximately 80-85% of naturally occurring cases, while adrenal tumors constitute the remaining 15-20%. For over two decades, trilostane therapy has emerged as the medical treatment of choice for managing this condition, functioning as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/isomerase enzyme system essential for cortisol synthesis. This inhibition strategy effectively reduces endogenous cortisol production, alleviating the clinical manifestations of the disease while necessitating precise monitoring to balance therapeutic efficacy against potential overtreatment [1] [2].

The historical gold standard for monitoring this compound treatment, the adrenocorticotropic hormone stimulation test (ACTHst), has increasingly been questioned in recent years. Concerns regarding its reliability have centered on several factors: pronounced sensitivity to testing timing relative to this compound administration, limited correlation with clinical signs, availability constraints of synthetic ACTH, and significant cost considerations. These limitations have stimulated the investigation of alternative monitoring strategies, among which the pre-pill cortisol measurement—assessing circulating cortisol concentrations immediately before the next scheduled this compound dose—has demonstrated considerable promise. This methodology capitalizes on the short half-life of both this compound and cortisol, theoretically providing a more accurate reflection of the dog's hypothalamic-pituitary-adrenal axis status during treatment [3] [4].

The pathophysiological rationale for pre-pill cortisol monitoring stems from the dynamic nature of cortisol suppression and recovery in response to this compound administration. As a competitive enzyme inhibitor, this compound's effects are concentration-dependent and transient, with maximal cortisol suppression typically occurring 3-6 hours post-administration and gradually waning thereafter. The pre-pill cortisol measurement, taken at the trough of this compound activity (approximately 10-12 hours after the previous dose for twice-daily regimens), aims to assess the degree of endogenous cortisol recovery, thereby providing insight into the overall control of the disease and the appropriate dosing regimen [2] [4].

G HAC HAC This compound This compound HAC->this compound EnzymeInhibition 3β-hydroxysteroid dehydrogenase/inhibition This compound->EnzymeInhibition CortisolReduction Reduced cortisol synthesis EnzymeInhibition->CortisolReduction ACTHst ACTH stimulation test Limitations Timing dependency Poor clinical correlation Cost/availability issues ACTHst->Limitations PrePill Pre-pill cortisol monitoring Advantages Reflects HPA axis recovery Better clinical correlation Practical & cost-effective PrePill->Advantages

Figure 1: Pathophysiology of Hyperadrenocorticism and Evolution of Monitoring Strategies

Methodology and Experimental Protocols

Pre-Pill Cortisol Collection Protocol

The standardized collection protocol for pre-pill cortisol assessment requires meticulous attention to timing and sample handling to ensure analytical reliability. Blood samples should be collected via venipuncture with minimal stress to the animal, as stress-induced cortisol release can significantly alter results. The timing of collection is critically important—samples must be obtained immediately before the next scheduled this compound dose, which typically corresponds to 10-12 hours after the previous administration for twice-daily regimens or 24 hours for once-daily protocols. This timing captures the trough cortisol concentration, representing the point of maximal recovery from this compound inhibition and providing the most accurate assessment of endogenous cortisol production [3] [4].

Patient preparation is essential for reliable results. Visits should be scheduled consistently relative to medication administration, and owners should be carefully instructed to administer this compound at the same time each day with a small amount of food, as this compound absorption is enhanced by feeding. Upon presentation, blood collection should be performed within 15-20 minutes of arrival to minimize stress-related artifacts. If possible, stress-minimization techniques should be employed, including allowing acclimation time in the consultation room, using familiar handlers, and employing gentle restraint methods. These measures help reduce false elevations in cortisol measurements that could lead to inappropriate dose adjustments [3].

  • Sample Collection Materials: Serum separator tubes, 21-23 gauge needles, appropriate patient identification labels
  • Timing Verification: Confirm with owner the exact time of last this compound administration and current dosing schedule
  • Patient Restraint: Use minimal restraint with techniques to reduce stress; note any excessive vocalization, trembling, or resistance
  • Sample Processing: Allow blood to clot at room temperature for 15-30 minutes, centrifuge at 2000-3000g for 10 minutes, aliquot serum into clean tubes
  • Storage Conditions: Store samples at 2-8°C if analysis within 24 hours; freeze at -20°C for longer storage; avoid repeated freeze-thaw cycles
Sample Handling and Analytical Methods

Sample integrity must be maintained throughout the pre-analytical phase to ensure accurate results. Serum is the preferred matrix for cortisol determination, with plasma (heparin or EDTA) as an acceptable alternative. Hemolyzed, lipemic, or icteric samples should be noted as these may interfere with certain analytical methods. For cortisol quantification, several validated methodologies are available with varying performance characteristics. Immunoassays including chemiluminescence (CLIA) and enzyme-linked immunosorbent assay (ELISA) offer practical sensitivity and throughput for clinical applications, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior specificity for research applications requiring high precision, particularly for low cortisol concentrations near the limit of quantification [5] [6].

Method validation parameters should be established for each laboratory, including precision (intra-assay and inter-assay coefficient of variation), accuracy (recovery), linearity, and limit of quantification. For pre-pill cortisol monitoring, the analytical measurement range should ideally span 1-500 nmol/L to encompass the clinically relevant decision thresholds. Quality control materials at low, medium, and high cortisol concentrations should be included in each analytical run. For laboratories implementing method transfers or validation, the following performance standards are recommended: intra-assay CV <8%, inter-assay CV <12%, and mean recovery of 90-110% [5] [6].

G Start Patient Preparation Timing Verify this compound timing (10-12h post-dose for BID) Start->Timing Collection Low-stress blood collection Timing->Collection Processing Serum separation (15-30 min clot, 10 min centrifugation) Collection->Processing Storage Aliquot & store at -20°C if not analyzed immediately Processing->Storage Analysis Cortisol quantification Storage->Analysis Methods Preferred: LC-MS/MS Alternative: CLIA/ELISA Analysis->Methods Interpretation Clinical interpretation with therapeutic ranges Analysis->Interpretation Methods->Interpretation

Figure 2: Pre-Pill Cortisol Monitoring Workflow from Sample Collection to Analysis

Protocol Standardization and Quality Assurance

Standard operating procedures (SOPs) should be established and rigorously followed for all aspects of pre-pill cortisol monitoring to minimize pre-analytical and analytical variability. The SOP should comprehensively address patient preparation, sample collection techniques, sample processing, storage conditions, analytical methodology, and results reporting. Personnel training should emphasize consistent technique for low-stress handling and proper sample processing, as these factors significantly impact result reliability. Documentation should include any potential confounding factors observed during collection, such as patient anxiety, difficult venipuncture, or deviations from standard timing [3].

A robust quality assurance program is essential for maintaining analytical integrity. This should include regular participation in external quality assessment schemes, internal quality control protocols with established acceptability criteria, and routine instrument maintenance and calibration. For longitudinal monitoring of individual patients, consistency in testing conditions (time of day, laboratory methodology, sample type) enhances the reliability of trend analysis. Any changes in analytical methodology should trigger method comparison studies and possible re-baselining of therapeutic targets [5] [6].

Data Interpretation and Therapeutic Targets

Reference Ranges and Clinical Decision-Making

The interpretation of pre-pill cortisol results requires integration of quantitative values with clinical assessment, as no single biochemical parameter perfectly correlates with clinical status in all patients. Based on current evidence, the following therapeutic ranges are recommended for dogs receiving twice-daily this compound therapy [4]:

Table 1: Interpretation of Pre-Pill Cortisol Results in this compound-Treated Dogs

Pre-Pill Cortisol Concentration Interpretation Recommended Action
<40 nmol/L (≈1.5 μg/dL) Excessive control Consider dose reduction; evaluate for clinical signs of hypoadrenocorticism
40-138 nmol/L (≈1.5-5 μg/dL) Adequate control Maintain current dose if clinical control is satisfactory
>138 nmol/L (≈5 μg/dL) Inadequate control Consider dose increase or frequency adjustment

These ranges should be applied as guidelines rather than absolute thresholds, with clinical judgment playing a paramount role in therapeutic decisions. Dogs with persistent clinical signs despite cortisol concentrations within the "adequate" range may benefit from dose adjustment or split dosing, while asymptomatic dogs with concentrations slightly below the target range may not require intervention. This approach recognizes the individual variability in this compound response and the complex relationship between cortisol concentrations and clinical signs [3] [4].

The clinical assessment should include systematic evaluation of the classic signs of hypercortisolism, including polyuria/polydipsia, polyphagia, abdominal distension, skin changes, and exercise intolerance. Validated owner questionnaires can provide objective assessment of clinical control and should be incorporated into the monitoring protocol. Additionally, assessment of possible iatrogenic hypoadrenocorticism is essential when pre-pill cortisol concentrations are low, with particular attention to lethargy, anorexia, vomiting, diarrhea, and electrolyte abnormalities [1] [2].

Comparative Performance of Monitoring Methodologies

Research has demonstrated that pre-pill cortisol monitoring shows superior clinical correlation compared to traditional ACTH stimulation testing in many cases. A critical advantage is its better performance in identifying excessively controlled dogs at risk of hypoadrenocorticism. However, clinicians should recognize that no monitoring method is infallible, and a multimodal approach incorporating multiple biochemical parameters alongside thorough clinical assessment provides the most comprehensive evaluation of treatment efficacy [4].

Table 2: Comparison of Monitoring Methods for this compound Therapy in Canine Hyperadrenocorticism

Monitoring Method Advantages Limitations Clinical Utility
Pre-pill cortisol Better correlation with clinical signs [4], identifies over-suppression [4], cost-effective [3] Affected by stress [3], fluctuations occur [3] Primary monitoring method
ACTH stimulation test Traditional standard, assesses adrenal reserve Timing-dependent [2], poor clinical correlation [2], cost/availability issues [3] Reserved for ill dogs or suspected overdose
Post-pill cortisol Assesses maximal drug effect Does not reflect overall control, highly timing-dependent Supplemental information
Urine cortisol:creatinine ratio Non-invasive, integrated measurement High variability, poor discrimination [2] Limited utility for monitoring
Haptoglobin Objective marker, good specificity (90.0%) [1] Moderate sensitivity (65.6%) [1] Adjunct biomarker

The performance characteristics of pre-pill cortisol monitoring have been evaluated in several studies. One investigation found moderate agreement (weighted kappa 0.55) between paired cortisol measurements taken one hour apart, with discrepant group assignment occurring in 30% of pairs, potentially leading to different therapeutic decisions. This highlights the importance of recognizing biological variability in cortisol concentrations and repeating measurements when results are inconsistent with clinical assessment [3].

Emerging Alternative Monitoring Approaches

Acute Phase Proteins and Hepatic Enzymes

Recent research has investigated alternative biomarkers that may complement or supplement cortisol measurements in monitoring this compound therapy. Among these, haptoglobin has demonstrated particularly promising performance characteristics. In one comprehensive evaluation of 12 different monitoring methods, haptoglobin concentration was significantly associated with clinical score and showed high specificity (90.0%) in identifying well-controlled dogs at a cutoff of 151 mg/dL, with moderate sensitivity (65.6%) for detecting undercontrolled dogs [1].

The biological rationale for haptoglobin as a monitoring tool stems from its behavior as a moderate acute-phase protein that is elevated in hypercortisolemic states and declines with effective this compound treatment. Unlike cortisol measurements, haptoglobin concentrations are not subject to diurnal fluctuations or stress-induced artifacts, potentially providing a more stable objective marker of disease control. However, it is important to note that haptoglobin can be elevated in various inflammatory conditions unrelated to hyperadrenocorticism, limiting its specificity as a standalone test [1].

Hepatic enzyme activities have also shown association with control status in this compound-treated dogs. Alanine aminotransferase (ALT) and gamma-glutamyl transferase (γGT) activities were significantly higher in undercontrolled dogs compared to well-controlled dogs. Cutoff values of ≥86 U/L for ALT and ≥5.8 U/L for γGT were significantly associated with poor control of hypercortisolism. These enzymes may serve as useful adjunct markers particularly in cases where cortisol measurements provide conflicting or ambiguous results [1].

Limitations and Future Directions

While pre-pill cortisol monitoring represents a significant advance in the management of canine hyperadrenocorticism, several methodological limitations warrant consideration. Biological variability in cortisol concentrations can lead to inconsistent results, as demonstrated by studies showing only moderate agreement between paired measurements taken one hour apart. Stress during veterinary visits can artificially elevate cortisol measurements, potentially leading to misinterpretation of control status. Additionally, the optimal therapeutic ranges continue to be refined as additional evidence accumulates [3].

Future research directions should focus on refining reference ranges based on larger prospective studies, evaluating the combined use of pre-pill cortisol with other biomarkers such as haptoglobin to improve monitoring accuracy, and establishing standardized protocols for different this compound formulations and dosing regimens. The development of continuous cortisol monitoring technologies, similar to those used in glucose monitoring, could potentially revolutionize management of this condition by providing detailed cortisol profiles without the confounding effects of clinic-related stress [7].

Limitations and Methodological Considerations

Pre-Analytical Variables and Confounding Factors

Several pre-analytical factors can significantly influence pre-pill cortisol results, potentially compromising their clinical utility if not properly recognized and managed. Stress associated with veterinary visits represents the most substantial confounding variable, as apprehension, transportation, and clinical handling can stimulate cortisol release independent of the underlying disease process. Studies have documented that specific circumstances such as excessive barking during hospitalization, difficulties during blood collection, or excitement upon arrival can cause discrepant results between sequential measurements [3].

The timing of sample collection relative to this compound administration is critical for accurate interpretation. The pre-pill cortisol is intended to represent the trough concentration after the previous dose has largely been metabolized and before the next dose is administered. Deviations from the standard 10-12 hour interval for twice-daily dosing can produce misleading results, as cortisol concentrations may be either suppressed (if collected too soon after the previous dose) or elevated (if collected too long after the previous dose). Consistency in collection timing is essential for reliable longitudinal monitoring [3] [4].

Individual biological variation in cortisol concentrations presents another challenge for interpretation. One study demonstrated that when two pre-pill cortisol measurements were taken one hour apart, discrepant results leading to different therapeutic decisions occurred in 30% of sample pairs. This variability underscores the importance of not relying on a single measurement in isolation, particularly when the result is inconsistent with the clinical picture or when considering significant dose adjustments [3].

Analytical Considerations and Method-Specific Issues

Analytical methodology can significantly impact measured cortisol concentrations, necessitating method-specific reference ranges and careful interpretation of serial results when testing methods change. Immunoassays (CLIA, ELISA) may cross-react with other steroids, potentially overestimating true cortisol concentrations, while LC-MS/MS offers superior specificity but may not be routinely available in all clinical settings. Method validation should include verification that structurally related steroids such as testosterone, prednisolone, methylprednisolone, progesterone, 17-hydroxyprogesterone, and prednisone do not significantly interfere with cortisol quantification [5] [6].

Sample matrix effects represent another consideration in cortisol analysis. While serum is the preferred matrix, plasma (with appropriate anticoagulants) may also be used, though matrix-specific differences should be evaluated during method validation. For laboratories implementing cortisol testing, establishment of method-specific reference ranges using samples from healthy dogs and this compound-treated dogs with well-controlled disease is recommended to ensure appropriate interpretation of results [5].

Conclusion

The implementation of pre-pill cortisol monitoring represents a significant advancement in the management of canine hyperadrenocorticism treated with this compound. This methodology addresses several limitations of the traditional ACTH stimulation test, including better correlation with clinical signs, improved identification of over-suppression, and practical advantages regarding cost and availability. When implemented with strict attention to protocol standardization, appropriate timing, and stress minimization, pre-pill cortisol monitoring provides clinicians with a valuable tool for individualizing therapy and optimizing outcomes for dogs with this complex endocrine disorder.

The integration of multiple monitoring parameters, including clinical assessment, pre-pill cortisol concentrations, and emerging biomarkers such as haptoglobin and hepatic enzymes, provides a comprehensive approach to therapy management. Future developments in continuous monitoring technology and refined therapeutic targets based on accumulating evidence will further enhance our ability to manage this challenging condition. Through the application of these structured protocols and careful interpretation of results within the clinical context, clinicians and researchers can achieve improved precision in this compound therapy management.

References

Comprehensive Application Notes and Protocols: Investigating Trilostane in Rodent Inflammation Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trilostane and Its Relevance for Inflammation Research

This compound is a synthetic steroid analogue originally developed as an inhibitor of adrenal steroidogenesis due to its ability to competitively and reversibly inhibit 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD), a pivotal enzyme in the biosynthesis of corticosteroids including cortisol and aldosterone [1]. While initially approved for treating Cushing's syndrome in humans and later widely adopted in veterinary medicine for canine hyperadrenocorticism, this compound has recently emerged as a promising candidate for inflammatory disease research due to its discovered anti-inflammatory and analgesic properties in preclinical models [2] [3]. The drug's mechanism extends beyond its primary enzyme inhibition, potentially involving modulation of neurosteroid pathways and effects on glucocorticoid receptor expression and 11β-hydroxysteroid dehydrogenase enzymes, creating a multifaceted pharmacological profile that warrants systematic investigation in inflammation models [1] [4].

The repurposing of this compound for inflammation research offers significant advantages to the drug development community, as its existing safety profile and well-characterized pharmacokinetics in multiple species can potentially accelerate translational pathways [2]. Recent evidence indicates that this compound administration influences brain levels of neurosteroids with anticonvulsant properties such as allopregnanolone, suggesting broader neurological implications that may intersect with inflammatory modulation [1] [5]. These application notes provide detailed methodologies for evaluating this compound in standardized rodent inflammation models, enabling researchers to systematically explore its therapeutic potential and mechanism of action in inflammatory conditions.

This compound Pharmacology and Mechanism Overview

Core Pharmacological Properties

This compound functions primarily as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD), the enzyme essential for converting pregnenolone to progesterone in the steroid synthesis pathway [6]. This inhibition effectively blocks production of cortisol, aldosterone, and sex hormones downstream of progesterone in the adrenal cortex [4]. Beyond this primary mechanism, research has revealed additional pharmacological effects including potential inhibition of 11β-hydroxylase and 11β-hydroxysteroid dehydrogenase (11β-HSD), enzymes involved in the interconversion of active cortisol and inactive cortisone [1] [4]. In rodent studies, this compound has demonstrated modulatory effects on glucocorticoid receptors, significantly decreasing glucocorticoid receptor mRNA expression and increasing 11β-HSD2 expression, which inactivates glucocorticoids [1]. These multifaceted mechanisms likely contribute to the observed anti-inflammatory and analgesic effects independent of traditional glucocorticoid pathways.

Pharmacokinetic Considerations for Experimental Design

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

Species Route Tmax (hours) Key Metabolites Elimination Pathways
Mouse Intraperitoneal 0.5-1 Ketothis compound Hepatic/Renal
Rat Oral 2-4 Ketothis compound Biliary (conjugated), Renal (unconjugated)
Dog Oral 1.7-3.8 Ketothis compound Renal/Biliary within 12 hours
Human Oral 2-6 Ketothis compound Renal/Biliary within 6-8 hours

Following administration, this compound undergoes rapid metabolism to its primary active metabolite, 17-ketothis compound, with this conversion being both rapid and reversible [1]. Ex vivo studies indicate that 17-ketothis compound demonstrates greater potency than the parent compound in inhibiting cortisol and corticosterone secretion [1]. In pharmacokinetic studies conducted in rats, this compound was observed to undergo reversible metabolism to form keto-trilostane, with nearly complete recovery of the drug and its metabolites occurring within 24-48 hours through renal and biliary pathways [1]. These pharmacokinetic properties inform critical experimental parameters including dosing timing, administration routes, and sample collection windows for inflammation studies.

Summary of In Vivo Inflammation Models

Experimental Models and Key Findings

Table 2: Anti-inflammatory and Analgesic Effects of this compound in Rodent Models

Model Type Inducing Agent This compound Dose Key Outcomes Significance
Systemic Inflammation LPS (0.25 mg/kg ip) 30 mg/kg ip 64.3% reduction in TNF-α P < 0.05
Pulmonary Inflammation LPS (50 μg intranasal) 30 mg/kg ip 71% reduction in MCP-1 P < 0.0001
Delayed-type Hypersensitivity DNFB (0.2% ear challenge) 30 mg/kg ip (two doses) Significant reduction in ear swelling P < 0.05
Thermal Nociception Hot plate (52°C) 30 mg/kg ip Increased paw-lick latency Significant effect
Inflammatory Pain Formalin (2% paw injection) 30 mg/kg ip Reduced pain behaviors in late phase Significant effect

Research has demonstrated this compound's efficacy across multiple preclinical inflammation models, supporting its potential as a novel anti-inflammatory agent [2] [3]. In LPS-induced systemic inflammation, this compound pretreatment significantly inhibited TNF-α production, a key pro-inflammatory cytokine, with reduction comparable to dexamethasone positive controls [2]. Similarly, in localized pulmonary inflammation models, this compound effectively suppressed MCP-1 production, a chemokine critical for monocyte recruitment [2]. The drug also showed significant activity in delayed-type hypersensitivity models, reducing antigen-specific inflammatory responses, and demonstrated analgesic properties in both thermal nociception and formalin-induced inflammatory pain models [2] [3].

Model Selection Considerations

The choice of inflammation model should align with specific research objectives, as each system offers distinct advantages for investigating this compound's mechanisms and therapeutic potential. LPS-induced models provide robust, reproducible systems for studying acute innate immune responses and cytokine production, particularly relevant for screening anti-cytokine therapies [2]. The DNFB-induced delayed-type hypersensitivity model offers a more complex immune response involving T-cell activation and antigen recognition, making it suitable for investigating adaptive immune modulation [2]. For pain-related endpoints, the formalin test allows discrimination between early (neurogenic) and late (inflammatory) pain phases, with this compound demonstrating particular efficacy in the inflammatory phase [2] [3]. Each model presents unique opportunities to elucidate different aspects of this compound's multifaceted anti-inflammatory activity.

Detailed Experimental Protocols

LPS-Induced Systemic Inflammation Model
4.1.1 Materials and Reagents
  • Animals: Male CD-1 (ICR) mice, 8-10 weeks of age (Ace Animals, Boyertown, Pennsylvania)
  • This compound source: LKT Laboratories, Inc. (St. Paul, Minnesota)
  • LPS: Heat-killed Escherichia coli 0127:B5 (Sigma-Aldrich Corporation, St. Louis, Missouri)
  • Vehicle: 0.4% Tween 80 in saline (ICI Americas Inc, Bridgewater, New Jersey)
  • Positive control: Dexamethasone (20 mg/kg)
  • TNF-α ELISA kit: R&D Systems Inc. (Minneapolis, Minnesota)
4.1.2 Experimental Procedure
  • Animal acclimation: House mice six per cage under standard 12-hour light cycle with ad libitum access to food and water.
  • Drug preparation: Prepare this compound suspension at 30 mg/kg in vehicle (0.4% Tween 80 in saline). Ensure fresh preparation for each experiment.
  • Pretreatment: Administer this compound (30 mg/kg, ip) or vehicle control 15 minutes before LPS challenge. Include dexamethasone (20 mg/kg) as positive control.
  • LPS challenge: Administer LPS (0.25 mg/kg, ip) prepared in phosphate-buffered saline (PBS) at concentration of 0.025 mg/mL, injected at 10 mL/kg.
  • Sample collection: At 90 minutes post-LPS challenge, collect blood samples via retro-orbital route under appropriate anesthesia.
  • Serum separation: Centrifuge blood samples at 3000 rpm for 10 minutes, collect serum for TNF-α analysis.
  • TNF-α quantification: Measure serum TNF-α levels using commercial ELISA kit according to manufacturer's protocol.
4.1.3 Key Parameters and Timing

The critical time points for this model include the 15-minute pretreatment with this compound before LPS challenge and the 90-minute post-LPS time point for cytokine measurement, which corresponds to peak TNF-α production [2]. This protocol utilizes six animals per treatment group to achieve statistical power, with randomization to control for cage effects. The 30 mg/kg this compound dose was selected based on being the highest reported dose in mice without adverse effects in preliminary studies [2].

LPS-Induced Pulmonary Inflammation Model
4.2.1 Materials and Reagents
  • Animals: Male CD-1 (ICR) mice, 8-10 weeks of age
  • Anesthetic: Ketamine/xylazine (8 mg/1.2 mg in 1 mL of PBS)
  • LPS: 50 μg in 1 mg/mL preparation for intranasal instillation
  • MCP-1 ELISA kit: Thermo Fisher Scientific Inc. (Rockford, Illinois)
  • Protease inhibitor cocktail: Sigma-Aldrich Corporation (#P8340)
4.2.2 Experimental Procedure
  • Pretreatment: Administer this compound (30 mg/kg, ip), vehicle control, or dexamethasone (20 mg/kg) 15 minutes before LPS challenge.
  • Anesthesia: Induce anesthesia via intraperitoneal injection of ketamine/xylazine mixture.
  • LPS instillation: Position anesthetized mice vertically and instill 50 μg of LPS (in 1 mg/mL) into nares in three boluses.
  • Position maintenance: Hold mice vertically for 5 minutes after instillation to allow full LPS penetration into lungs.
  • Incubation: Maintain mice for 4 hours after LPS challenge to allow inflammatory response development.
  • Euthanasia and tissue collection: Euthanize mice by carbon dioxide exposure, excise lungs and homogenize in 1 mL of magnesium and calcium-free PBS containing protease inhibitor cocktail.
  • Homogenate processing: Centrifuge lung homogenates at 3000 rpm for 10 minutes, collect supernatant for MCP-1 analysis.
  • MCP-1 quantification: Measure MCP-1 levels in lung supernatant using commercial ELISA kit.
4.2.3 Technical Considerations

The intranasal instillation technique requires practice to ensure consistent delivery to the lungs rather than the gastrointestinal tract. The vertical positioning and multiple small boluses enhance pulmonary distribution. The 4-hour time point represents the peak of MCP-1 production in this model [2]. Lung homogenization should be performed consistently across all samples, with maintenance on ice during processing to prevent protein degradation.

DNFB-Induced Delayed-Type Hypersensitivity (DTH) Model
4.3.1 Materials and Reagents
  • Sensitization agent: 0.5% 2,4-dinitrofluorobenzene (DNFB) in 4:1 acetone/olive oil
  • Challenge agent: 0.2% DNFB in 4:1 acetone/olive oil
  • Measurement device: Digital thickness gauge or caliper
4.3.2 Experimental Procedure
  • Sensitization day 1: Anesthetize mice with ketamine/xylazine, shave backs, and apply 0.5% DNFB to shaved area.
  • Sensitization day 2: Apply second dose of 0.5% DNFB to shaved area.
  • Rest period: Allow 5 days for immune sensitization to develop.
  • Pretreatment: Administer this compound (30 mg/kg, ip) 15 minutes before DNFB challenge on day 7.
  • Challenge: Apply 0.2% DNFB to dorsal surface of right ear; apply vehicle (acetone) to left ear as control.
  • Second dose: Administer second dose of this compound (30 mg/kg, ip) 24 hours after first dose.
  • Ear thickness measurement: Measure ear thickness at three separate locations before challenge and at 24 and 48 hours after challenge.
  • Swelling calculation: Calculate percentage increase in ear thickness compared to pre-challenge measurements.
4.3.3 Model Specific Considerations

The DTH model requires careful timing of sensitization and challenge, with the 5-day interval between sensitization and challenge being critical for optimal T-cell mediated response [2]. The two-dose this compound regimen addresses both the initiation and maintenance phases of the hypersensitivity response. Ear thickness measurements should be performed by an investigator blinded to treatment groups to minimize bias, with multiple measurements per ear to ensure accuracy.

Experimental Workflows and Signaling Pathways

Study Timeline and Workflow

G D0 Day 0: Animal Acclimation D1 Day 1: Initial Sensitization D0->D1 D2 Day 2: Secondary Sensitization D1->D2 D3 Days 3-6: Rest Period D2->D3 D7 Day 7: Challenge Phase D3->D7 T0 This compound Pre-treatment D7->T0 M0 Baseline Measurements T0->M0 T24 This compound Second Dose M24 24h Post-challenge Measurements T24->M24 M0->T24 M48 48h Post-challenge Measurements M24->M48

Diagram 1: Experimental workflow for DNFB-induced delayed-type hypersensitivity study. The diagram illustrates the multi-phase protocol including sensitization, rest period, challenge, and measurement time points with this compound administration schedule.

Proposed Mechanistic Pathway of this compound Action

G This compound This compound Administration EnzymeInhibition Inhibition of 3β-HSD Enzyme This compound->EnzymeInhibition SteroidPathway Altered Steroid Synthesis EnzymeInhibition->SteroidPathway GRExpression Decreased GR Expression EnzymeInhibition->GRExpression Neurosteroids Increased Neurosteroid Production SteroidPathway->Neurosteroids CytokineReduction Reduced TNF-α, MCP-1 Production Neurosteroids->CytokineReduction PainReduction Analgesic Effects Neurosteroids->PainReduction GRExpression->CytokineReduction InflammationReduction Decreased Inflammation CytokineReduction->InflammationReduction CytokineReduction->PainReduction

Diagram 2: Proposed mechanistic pathway of this compound anti-inflammatory and analgesic effects. The diagram illustrates multiple potential mechanisms including enzyme inhibition, altered steroid synthesis, neurosteroid production, and glucocorticoid receptor modulation converging on cytokine reduction and physiological effects.

Data Interpretation and Troubleshooting

Expected Results and Analysis

In the LPS-induced systemic inflammation model, this compound pretreatment at 30 mg/kg should produce approximately 60-70% reduction in serum TNF-α levels compared to vehicle-treated controls [2]. The positive control dexamethasone (20 mg/kg) typically reduces TNF-α to near background levels, providing a benchmark for maximal inhibition [2]. For the pulmonary inflammation model, this compound should demonstrate 70-75% reduction in MCP-1 levels in lung homogenates, comparable to dexamethasone effects [2]. In the DTH model, this compound treatment should significantly reduce ear swelling by approximately 40-60% at both 24 and 48-hour time points compared to vehicle controls [2].

Statistical analysis should employ one-way ANOVA with appropriate post-hoc tests for multiple comparisons, with significance set at P < 0.05 [2]. Data should be presented as mean ± SEM with n=6 animals per group providing sufficient power for detecting significant effects based on original studies [2]. For the formalin test, analysis should separately evaluate early (0-10 minutes) and late (10-30 minutes) phases, with this compound expected to show significant effects primarily in the late inflammatory phase [2] [3].

Troubleshooting Common Issues
  • Variable anti-inflammatory effects: If this compound shows inconsistent results across experiments, verify the drug source and preparation, as solubility can affect bioavailability. Ensure consistent preparation in 0.4% Tween 80/saline vehicle with fresh mixing before each administration [2] [4].
  • Unexpected toxicity signs: The 30 mg/kg dose has been established as well-tolerated in mice, but monitor for adrenal insufficiency symptoms including lethargy or weight loss, particularly with repeated dosing [2] [4].
  • Inconsistent LPS responses: Verify LPS source, preparation, and storage to ensure consistent inflammatory challenge between experiments. Use the same LPS batch throughout a study when possible [2].
  • High variability in DTH responses: Ensure consistent application of DNFB during sensitization and challenge phases. Standardize the amount and area of application across all animals [2].

Conclusion and Research Applications

The experimental protocols outlined herein provide standardized methodologies for investigating the novel anti-inflammatory and analgesic properties of this compound in well-established rodent models [2] [3]. The consistency of this compound's effects across diverse models—from systemic LPS challenge to antigen-specific hypersensitivity—supports its potential as a multi-faceted anti-inflammatory agent with a unique mechanism distinct from conventional NSAIDs or corticosteroids [2]. The addition of pain-related endpoints further enhances the translational relevance of these models for inflammatory conditions where pain is a significant component.

These application notes should enable researchers to systematically evaluate this compound's therapeutic potential and contribute to understanding its complex mechanisms beyond 3β-HSD inhibition [1] [4]. Future research directions should explore dose-response relationships across these models, chronic inflammation models, and combination therapies with existing anti-inflammatory agents. The repurposing of established drugs like this compound for new indications represents an efficient strategy for drug development, potentially accelerating the translation of these findings to clinical applications [2].

References

Comprehensive Application Notes and Protocols: Trilostane for Postmenopausal Breast Cancer Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Trilostane is a synthetic steroid analogue that represents a unique therapeutic approach for managing advanced breast cancer in postmenopausal women, particularly those who have developed resistance to conventional endocrine therapies. Originally developed in the 1970s, this compound was first approved for treating Cushing's syndrome before being repurposed for oncology applications. Its distinctive dual mechanism of action targets both estrogen receptor signaling and adrenal steroidogenesis pathways, offering a valuable therapeutic alternative when standard treatments fail. Despite being withdrawn from the human market in the 1990s in the United States due to safety concerns and inconsistent efficacy profiles, this compound continues to be studied for niche applications in oncology and remains clinically relevant in veterinary medicine for treating canine Cushing's syndrome. The compound's multifaceted pharmacology and potential applications in treatment-resistant breast cancer merit continued scientific attention, particularly as research reveals additional mechanisms that may be exploited therapeutically.

This compound's therapeutic activity in breast cancer derives from two primary, complementary mechanisms that distinguish it from other endocrine therapies:

  • Steroidogenesis Inhibition: this compound functions as a competitive, reversible inhibitor of 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD), a pivotal enzyme in adrenal steroid biosynthesis. This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids (pregnenolone, 17α-hydroxypregnenolone, dehydroepiandrosterone) to Δ4-3-ketosteroids (progesterone, 17α-hydroxyprogesterone, androstenedione). By inhibiting this critical enzymatic step, this compound effectively blocks the production of all major classes of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, progestogens, and indirectly, estrogens. This comprehensive suppression of steroidogenesis is particularly relevant in postmenopausal women, where peripheral tissues (including breast tissue) continue to produce estrogen through the conversion of adrenal androgens. [1] [2]

  • Estrogen Receptor Modulation: Beyond its effects on steroid synthesis, this compound demonstrates allosteric antiestrogenic activity through direct interactions with the estrogen receptor. Research indicates that this compound functions as a noncompetitive antagonist at the estrogen receptor level, potentially modulating receptor conformation and downstream signaling. This unique property allows this compound to simultaneously target both the estrogen-dependent and growth factor-dependent pathways through which estradiol stimulates breast cancer cell proliferation. This dual targeting capability is especially valuable in overcoming resistance mechanisms that may develop during treatment with selective estrogen receptor modulators like tamoxifen or aromatase inhibitors. [1] [3]

Table 1: Comparative Mechanisms of Action for Breast Cancer Therapies

Therapeutic Class Molecular Target Primary Effect Limitations
This compound 3β-HSD & Estrogen Receptor Dual steroidogenesis inhibition & ER modulation Gastrointestinal toxicity, requires corticosteroid replacement
Aromatase Inhibitors Aromatase Enzyme Blocks estrogen synthesis Only effective in postmenopausal women
Selective Estrogen Receptor Modulators Estrogen Receptor Competitive ER antagonism Increased thrombosis risk, uterine cancer concerns
Selective Estrogen Receptor Degraders Estrogen Receptor ER degradation Different toxicity profile

Clinical Evidence and Efficacy Data

Historical Clinical Trials

The clinical foundation for this compound in breast cancer management stems from several key investigations conducted during the 1980s and 1990s. A significant study published in 1990 by Ingle et al. evaluated the combination of this compound plus hydrocortisone in 32 women with progressive metastatic breast cancer. This patient population consisted of postmenopausal (81%) or previously castrated (19%) women who had demonstrated response to prior hormonal therapy (81%) or had estrogen receptor-positive disease (41% at study entry). All participants had measurable disease and had undergone extensive prior treatments, with 59% having received one prior hormonal therapy, 38% having received two, and 3% having received three prior regimens. The study implemented a dose escalation protocol, initiating this compound at 60 mg four times daily and increasing to a maintenance dose of 240 mg four times daily over 10 days, complemented by hydrocortisone (10 mg at 8 a.m. and 5 p.m., 20 mg at bedtime) to prevent adrenal insufficiency. [4]

The trial demonstrated promising clinical activity in this treatment-resistant population, with 12 patients (38%) achieving objective response (95% confidence interval: 21-56%). The median time to disease progression was 140 days, median duration of response reached 278 days, and median survival was 556 days. These outcomes were particularly noteworthy given the advanced, pretreated nature of the patient population and established this compound's potential as a viable option for women who had exhausted conventional endocrine therapies. The toxicity profile was manageable, with common adverse effects including lethargy, lightheadedness, diarrhea, and abdominal discomfort. Approximately 34% of patients (11/32) required dosage reduction, primarily due to gastrointestinal side effects, and one patient discontinued treatment due to this compound-induced leukopenia. [4]

Contemporary Research Status

Although this compound is no longer commercially available for human use in most markets, research interest continues, particularly in defining its potential role in specific breast cancer subtypes or combination regimens. A Phase IV non-randomized study of Modrenal (this compound) was registered to evaluate its efficacy in postmenopausal women with advanced, estrogen receptor-positive breast cancer who had relapsed or proven refractory to prior hormonal therapies, including at least one aromatase inhibitor. This study, while no longer recruiting, reflects ongoing scientific interest in characterizing this compound's activity in contemporary treatment sequences and against modern therapeutic backgrounds. The inclusion criteria required patients to have measurable disease according to RECIST criteria, performance status ≤2 on the ECOG scale, and adequate hematological, hepatic, and renal function. Exclusion criteria encompassed inflammatory breast cancer, brain metastases, known adrenal insufficiency, and various concurrent medical conditions that could compromise safety or interpretability of results. [5]

Table 2: Clinical Efficacy of this compound in Breast Cancer Trials

Study Parameter Ingle et al. (1990) Ongoing Phase IV Study
Patient Population Metastatic breast cancer, postmenopausal/castrated, prior hormone therapy exposure Advanced ER+ breast cancer, failed prior endocrine therapies including AI
Sample Size 32 Target: 61
Prior Therapies 1-3 hormonal regimens Relapsed/refractory to hormone therapies, including AIs
Objective Response Rate 38% (12/32) Not yet reported
Median Duration of Response 278 days Not yet reported
Median Survival 556 days Not yet reported
Common Toxicities Lethargy, lightheadedness, diarrhea, abdominal discomfort Not yet reported

Research Protocols and Methodologies

In Vitro Assessment of Antiproliferative Activity

Purpose: To evaluate the direct antiproliferative effects of this compound on breast cancer cell lines and characterize its mechanisms of action at the cellular level.

Cell Culture Preparation:

  • Maintain appropriate breast cancer cell lines (e.g., MCF-7, T47D for ER-positive models; MDA-MB-231 for ER-negative controls) in recommended media supplemented with 10% fetal bovine serum under standard conditions (37°C, 5% CO₂).
  • For estrogen sensitivity experiments, use phenol-red-free media supplemented with 10% charcoal-stripped FBS for at least 72 hours prior to assay to eliminate estrogenic compounds.
  • Plate cells in 96-well plates at optimized densities (typically 3,000-5,000 cells/well) and allow to adhere for 24 hours.

Compound Treatment:

  • Prepare this compound stock solution in DMSO (ensure final DMSO concentration ≤0.1% in all treatments, including vehicle controls).
  • Generate serial dilutions to achieve final concentrations spanning 0.1 μM to 100 μM, encompassing therapeutically relevant concentrations based on known human pharmacokinetic data.
  • Include appropriate controls: vehicle control (DMSO only), positive control for cytotoxicity (e.g., staurosporine), and comparative endocrine agents (e.g., tamoxifen, letrozole) at equivalent concentrations.
  • For mechanism elucidation studies, co-treat cells with potential rescue agents including progesterone (100 nM), androstenedione (10 nM), or estradiol (1 nM) to determine whether supplemental steroids can reverse this compound effects.

Proliferation and Viability Assessment:

  • Incubate cells with treatments for 96-120 hours, refreshing media and compounds at 48-hour intervals.
  • Assess cell viability/proliferation using MTT, WST-1, or similar colorimetric assays according to manufacturer protocols.
  • Perform complementary assays for apoptosis (caspase activation, Annexin V staining) and cell cycle distribution (propidium iodide staining with flow cytometry) at 24, 48, and 72 hours.
  • For ER-mediated mechanisms, conduct estrogen response element (ERE) luciferase reporter assays and evaluate expression of estrogen-regulated genes (e.g., pS2, GREB1) via quantitative RT-PCR.

Data Analysis:

  • Calculate IC₅₀ values using four-parameter logistic nonlinear regression of dose-response data.
  • Perform statistical comparisons using one-way ANOVA with appropriate post-hoc tests (minimum n=6 replicates per condition).
  • Experiments should be repeated independently at least three times to ensure reproducibility. [1] [3] [2]
In Vivo Efficacy Evaluation in Xenograft Models

Purpose: To determine the antitumor efficacy of this compound in vivo using patient-derived xenografts or established breast cancer cell line models in immunocompromised mice.

Animal Model Establishment:

  • Utilize female ovariectomized BALB/c nude or SCID mice (6-8 weeks old) to model the postmenopausal hormonal environment.
  • Subcutaneously implant estrogen-responsive breast cancer cells (e.g., MCF-7) suspended in Matrigel (5×10⁶ cells/mouse) into the flank region, or implant patient-derived xenograft (PDX) tissue fragments.
  • Supplement all mice with estradiol (0.18 mg/pellet, 60-day release) implanted subcutaneously to establish estrogen-dependent tumor growth.

Treatment Protocol:

  • Randomize mice into experimental groups (n=8-10/group) when tumors reach 150-200 mm³ volume, ensuring equivalent mean tumor volumes across groups prior to treatment initiation.
  • Administer this compound via oral gavage at doses ranging from 150-300 mg/kg/day, prepared as a fine suspension in 0.5% carboxymethylcellulose with 0.1% Tween-80.
  • Include control groups: vehicle only, reference aromatase inhibitor (letrozole, 10 mg/kg/day), and antiestrogen (fulvestrant, 5 mg/week).
  • For adrenal insufficiency prevention, include a group receiving this compound plus hydrocortisone (0.5 mg/kg/day in drinking water).
  • Monitor animals daily for clinical signs and measure tumor dimensions 2-3 times weekly using digital calipers (tumor volume = (length × width²)/2).

Endpoint Analyses:

  • Continue treatment for 28-42 days or until tumor volume in control group reaches ethical limits (1,500 mm³).
  • At study termination, collect tumors for weight measurement, histopathological examination (H&E staining), and immunohistochemical analysis (Ki-67, cleaved caspase-3, ER expression).
  • Collect blood samples for hormone analysis (cortisol, ACTH, estradiol) and assess this compound/ketothis compound plasma levels via HPLC-MS/MS.
  • Monitor animal weight, food intake, and general health twice weekly as indicators of systemic toxicity. [1] [2] [4]

G compound This compound Administration (Oral) absorption Gastrointestinal Absorption compound->absorption metabolism Hepatic Metabolism (Reversible) absorption->metabolism metabolite 17-Ketothis compound (More Potent Metabolite) metabolism->metabolite Conversion enzyme 3β-HSD Inhibition metabolite->enzyme receptor Estrogen Receptor Allosteric Modulation metabolite->receptor steroids Reduced Steroidogenesis (Cortisol, Aldosterone, Androgens) enzyme->steroids outcome Decreased Tumor Proliferation steroids->outcome signaling Altered Estrogen Signaling receptor->signaling signaling->outcome

Figure 1: this compound Pharmacological Pathway Diagram illustrating the sequential processes from administration through metabolic activation to dual mechanisms of action and ultimate therapeutic effect.

Formulation, Dosing, and Safety Protocols

Pharmaceutical Formulation and Stability

This compound is characterized by its low water solubility, presenting formulation challenges that must be addressed to ensure consistent oral bioavailability. The compound is typically formulated as solid oral capsules containing the active pharmaceutical ingredient along with standard pharmaceutical excipients. Stability studies indicate that this compound capsules should be stored in tight, light-resistant containers at controlled room temperature (25°C/77°F), with brief excursions permitted between 15°C-30°C (59°F-86°F). Under these conditions, the product maintains stability throughout its assigned shelf life. It is critical to note that compounded formulations may exhibit different stability and bioavailability profiles compared to commercially manufactured products, necessitating rigorous quality control measures when using non-standard preparations. [1] [6]

Dosing Regimen and Administration

Clinical protocols for this compound in breast cancer have utilized specific dosing strategies to balance efficacy with tolerability:

  • Initiation Phase: Therapy typically begins at lower doses to assess individual tolerance, with studies using 60 mg administered four times daily (240 mg total daily dose). This approach allows for identification of idiosyncratic reactions or unusual sensitivity before achieving full therapeutic exposure.

  • Maintenance Phase: After a brief escalation period (typically 7-10 days), the dose is increased to 240 mg four times daily (960 mg total daily dose) for continuous treatment. Administration with food is recommended to potentially enhance absorption and mitigate gastrointestinal irritation.

  • Corticosteroid Supplementation: To prevent adrenal insufficiency resulting from this compound-induced cortisol suppression, concurrent glucocorticoid replacement is essential. Studies have employed hydrocortisone at 10 mg at 8 a.m. and 5 p.m., with 20 mg at bedtime. Alternative regimens using prednisolone or dexamethasone may be considered based on clinician preference and patient factors.

  • Dose Modification Guidelines: Protocol-specified dose reductions (typically by 25-50%) are indicated for persistent moderate to severe adverse effects, particularly gastrointestinal toxicity (nausea, diarrhea, abdominal discomfort) or laboratory abnormalities (electrolyte imbalances, leukopenia). [1] [4]

Safety Monitoring and Adverse Event Management

Vigilant safety monitoring is imperative during this compound therapy due to its endocrine effects and historical safety profile:

  • Baseline Assessment: Complete medical history, physical examination, ECOG performance status, complete blood count with differential, comprehensive metabolic panel (including electrolytes, renal and hepatic function), and baseline cortisol/ACTH levels.

  • Routine Monitoring: Schedule follow-up assessments at 2 weeks, 4 weeks, and every 3 months thereafter, including symptom review, physical examination, and laboratory studies. More frequent monitoring may be warranted during dose escalation or following dose modifications.

  • Adrenal Function Monitoring: Regular assessment of morning cortisol and ACTH stimulation tests as clinically indicated to detect adrenal insufficiency. Patients should be educated about signs and symptoms of hypocortisolism (weakness, fatigue, nausea, dizziness, hyperpigmentation).

  • Management of Adverse Events:

    • Gastrointestinal Effects: Diarrhea, nausea, and abdominal discomfort represent the most frequent this compound-related toxicities. Supportive care with antiemetics and antidiarrheals is first-line management; dose reduction or temporary interruption may be necessary for persistent symptoms.
    • Electrolyte Imbalances: Hyperkalemia and hyponatremia may occur due to mineralocorticoid suppression. Monitor electrolytes regularly, particularly during treatment initiation and dose escalation.
    • Other Toxicities: Lethargy, lightheadedness, and rare hematological effects (leukopenia) have been reported. These typically respond to dose reduction or treatment interruption. [1] [6] [4]

Table 3: Safety Monitoring Protocol for this compound Therapy

Assessment Baseline Week 2 Week 4 Every 3 Months As Clinically Indicated
Symptom Assessment
Physical Examination
Complete Blood Count
Comprehensive Metabolic Panel
Cortisol/ACTH Levels For symptoms of adrenal insufficiency
ACTH Stimulation Test For abnormal cortisol levels or symptoms
Tumor Assessment For progression concerns

Emerging Research and Future Applications

Potential Neurological Applications

Recent investigations have revealed that this compound's impact extends beyond peripheral steroidogenesis to influence central neurosteroid pathways with potential therapeutic implications. Research indicates that this compound administration modulates the hypothalamic-pituitary-adrenal axis in ways that increase brain levels of neuroactive steroids, particularly allopregnanolone, a potent positive modulator of GABAₐ receptors with demonstrated anticonvulsant and antidepressant properties. This emerging understanding suggests potential applications in managing neurological complications in cancer patients, including depression, anxiety, and possibly seizure disorders. The relationship between this compound and neurosteroidogenesis represents a promising area for translational research, potentially expanding the therapeutic utility of this compound beyond endocrine and oncological indications. [2] [7]

Future Research Directions

Despite its established history, this compound continues to present intriguing research opportunities that merit contemporary investigation:

  • Combination Therapy Strategies: Systematic evaluation of this compound in combination with targeted agents (CDK4/6 inhibitors, PI3K inhibitors, mTOR inhibitors) to determine potential synergistic effects and optimal sequencing in relation to other endocrine therapies.

  • Biomarker Development: Identification of predictive biomarkers beyond estrogen receptor status that might identify patient subsets most likely to benefit from this compound therapy, potentially including expression patterns of 3β-HSD isozymes or specific estrogen receptor conformations.

  • Novel Formulation Approaches: Development of advanced drug delivery systems to improve this compound's bioavailability and reduce peak concentration-dependent side effects, potentially enhancing its therapeutic index.

  • Mechanism Elucidation: Further characterization of this compound's effects on non-traditional targets, including its potential interactions with 11β-hydroxysteroid dehydrogenase enzymes and glucocorticoid receptor signaling pathways.

  • Expanded Indication Exploration: Preclinical and clinical investigation of this compound in other hormone-dependent malignancies, including prostate cancer and certain forms of ovarian cancer. [1] [3] [2]

G research This compound Research Development mechanism Mechanism Elucidation Studies research->mechanism combo Combination Therapy Trials research->combo biomarkers Biomarker Discovery & Validation research->biomarkers formulations Novel Formulation Development research->formulations neuro Neurological Applications research->neuro application1 Precision Medicine Applications mechanism->application1 Identifies New Molecular Targets application2 Enhanced Treatment Protocols combo->application2 Defines Rational Combinations application3 Predictive Biomarker Implementation biomarkers->application3 Enables Patient Stratification application4 Optimized Drug Delivery formulations->application4 Improves Therapeutic Index application5 Neurological Disorder Management neuro->application5 Expands Clinical Utility

Figure 2: Future Research Directions for this compound illustrating key investigative areas and their potential clinical applications.

Conclusion

This compound represents a therapeutically distinct agent with demonstrated clinical activity in postmenopausal women with advanced, hormone receptor-positive breast cancer who have progressed on prior endocrine therapies. Its dual mechanism of action, encompassing both inhibition of adrenal steroidogenesis and allosteric modulation of estrogen receptor activity, provides a unique approach to targeting hormone-sensitive malignancies. While safety concerns and the development of alternative endocrine agents have limited this compound's contemporary clinical use in human oncology, it remains a valuable research tool for understanding resistance mechanisms in hormone-dependent cancers and exploring novel therapeutic combinations. The continuing elucidation of its effects on neurosteroid pathways and potential applications in neurological conditions further underscores the compound's multifaceted pharmacology. For researchers and drug development professionals, this compound serves as a compelling example of how understanding a drug's complete pharmacological profile can reveal unexpected therapeutic opportunities beyond initial indications.

References

Comprehensive Application Notes and Protocols: Trilostane in Cushing's Syndrome Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Trilostane is a synthetic steroid analogue that functions as a competitive reversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD), a pivotal component in adrenal steroid biosynthesis. First synthesized in the 1970s, this compound was initially developed for human medical use with FDA approval in 1984 but was subsequently withdrawn from the human market in 1994 due to inconsistencies in efficacy and safety concerns. Despite this setback, this compound has emerged as a cornerstone therapeutic agent in veterinary medicine, particularly for the management of canine Cushing's syndrome, receiving approval from both the FDA and European Medicines Agency for this indication. The drug's unique mechanism of action and favorable safety profile compared to historical treatments have cemented its position in veterinary endocrinology, while ongoing research continues to reveal potential applications beyond its current uses. [1] [2]

From a chemical perspective, this compound (C20H27NO3) is classified as an androstane derivative with a molecular weight of 329.44 g/mol. Its chemical structure features an epoxy bridge and carbonitrile group that contribute to its enzyme inhibitory properties. The drug undergoes hepatic metabolism to form its primary active metabolite, 17-ketothis compound, which demonstrates even greater potency as a 3β-HSD inhibitor than the parent compound. This metabolite circulates at approximately 3-fold higher concentrations than this compound and contributes significantly to the drug's therapeutic effects. Both this compound and its active metabolite exhibit relatively short half-lives of approximately 1.2 hours, necessitating careful timing of administration and monitoring in clinical practice. [1] [3] [2]

Mechanism of Action

Molecular Pharmacology

This compound exerts its therapeutic effects through competitive inhibition of 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD), a crucial enzyme in the steroidogenic pathway that catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. This enzymatic blockade specifically impedes the conversion of pregnenolone to progesterone, thereby disrupting the downstream synthesis of glucocorticoids, mineralocorticoids, and adrenal androgens. Unlike cytotoxic agents such as mitotane that cause adrenal destruction, this compound's inhibition is dose-dependent and reversible, allowing for more precise control of adrenal suppression and reducing the risk of permanent hypoadrenocorticism. This mechanistic distinction represents a significant therapeutic advantage, particularly for long-term management of chronic conditions like Cushing's syndrome. [1] [2] [4]

Recent research has revealed that this compound's pharmacological effects extend beyond its primary enzyme inhibition. Studies in canine models indicate that the drug also modulates the cortisone-cortisol shuttle by affecting 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, potentially activating 11β-HSD2 (which inactivates cortisol) while inhibiting 11β-HSD1 (which activates cortisol). Additionally, investigations in rat models demonstrate that this compound decreases glucocorticoid receptor gene transcription and translation, thereby reducing tissue sensitivity to glucocorticoids rather than solely reducing circulating hormone levels. These pleiotropic effects suggest a more complex mechanism of action than initially recognized and may explain some of this compound's clinical efficacy in cases where cortisol measurements alone do not correlate perfectly with symptomatic improvement. [1] [5]

Neurosteroid Modulation

Emerging evidence indicates that this compound significantly influences neurosteroid pathways, potentially enabling applications beyond adrenal disorders. Through its inhibition of 3β-HSD, this compound causes accumulation of pregnenolone and subsequent shunting toward alternative metabolic pathways, resulting in increased production of neuroactive steroids with anticonvulsant and antidepressant properties. Particularly notable is this compound's ability to elevate levels of allopregnanolone, a neurosteroid with potent positive allosteric modulatory effects on GABAA receptors. This mechanism has sparked interest in this compound's potential applications for neurological and psychiatric conditions, including epilepsy, depression, and anxiety disorders, positioning it as a multifaceted therapeutic agent worthy of further investigation. [1] [5]

Table 1: Key Pharmacodynamic Properties of this compound

Target Action Biological Consequence Therapeutic Relevance
3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase Competitive reversible inhibition Reduced conversion of pregnenolone to progesterone Decreased cortisol and aldosterone synthesis
11β-hydroxysteroid dehydrogenase type 2 Activation (indirect) Enhanced cortisol inactivation Improved control of glucocorticoid excess
Glucocorticoid receptor Downregulation Reduced tissue sensitivity to glucocorticoids Symptomatic improvement beyond hormone reduction
Neurosteroid pathways Modulation Increased allopregnanolone production Potential neurological and psychiatric applications

Clinical Applications and Efficacy Data

Veterinary Applications

This compound has established itself as a first-line therapeutic for canine Cushing's syndrome (hyperadrenocorticism), with demonstrated efficacy for both pituitary-dependent and adrenal-dependent forms of the disease. As the only FDA-approved medication for both variants of canine Cushing's syndrome, this compound offers a favorable risk-benefit profile compared to historical treatments. Clinical studies involving 78 dogs treated with this compound for up to three years reported effective long-term management with no significant changes in adrenal size observed during the treatment period, indicating the preservation of adrenal gland integrity despite chronic therapy. The drug provides symptomatic control with improvements typically observed in a characteristic sequence: activity levels enhance first, followed by reduction in polyuria/polydipsia, polyphagia, and panting, while dermatological changes and muscle weakness may require several months to fully resolve. [1] [4] [5]

The efficacy of this compound extends beyond symptomatic improvement to survival benefits, as demonstrated by recent meta-analyses. A systematic review and meta-analysis published in 2025, which included 295 dogs across five studies, revealed that this compound treatment was associated with an 11% higher survival rate at 36 months compared to mitotane, with a risk difference of -0.11 (95% CI: -0.15 to -0.06). Although the pooled mean difference in survival time across four studies (85.1 days, 95% CI: -255.9 to 85.7) did not reach statistical significance, the consistent direction of effect favoring this compound across multiple studies supports its position as a preferred therapeutic option. This survival advantage, coupled with a more favorable adverse effect profile, has solidified this compound's status as a cornerstone of veterinary endocrine practice. [6]

Human Medical Applications

Although this compound was withdrawn from the human market in the United States in 1994 and subsequently discontinued in other regions, it retains historical importance and provides valuable insights for current steroidogenesis inhibitors. This compound was previously used for Cushing's syndrome, Conn's syndrome (primary hyperaldosteronism), and postmenopausal breast cancer, often in combination with corticosteroid replacement to prevent adrenal insufficiency. In breast cancer treatment, its efficacy was attributed not only to steroidogenesis inhibition but also to newly discovered antiestrogenic properties mediated through allosteric interactions with estrogen receptors. The drug's withdrawal reflected concerns about efficacy consistency and safety profiles rather than a complete lack of therapeutic value, and its mechanisms continue to inform the development of newer endocrine agents. [1] [3] [2]

Table 2: Comparative Efficacy of Medical Therapies for Canine Cushing's Syndrome

Treatment Mechanism of Action Efficacy Adverse Effect Rate Survival Benefit
This compound Competitive reversible inhibition of 3β-HSD Effective for both PDH and ADH; >85% clinical improvement 13-19% (mostly mild) 11% higher survival at 36 months vs. mitotane
Mitotane Cytotoxic adrenal destruction Effective for both PDH and ADH 25-30% (potentially severe) Reference treatment
Ketoconazole Imidazole derivative; steroidogenesis inhibition Limited data in dogs Not well quantified Insufficient data
Selegiline Monoamine oxidase inhibitor; pituitary-directed Only for uncomplicated PDH; controversial efficacy Low, but efficacy questionable No demonstrated benefit

Experimental Protocols and Methodologies

Pharmacokinetic Assessment Protocol

Objective: To characterize the disposition kinetics of this compound and its active metabolite, 17-ketothis compound, following oral administration in canine models.

Experimental Design:

  • Administration of this compound at clinical doses (1-3 mg/kg) to fasted and fed beagles (n=6-8/group)
  • Serial blood collection at baseline, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-administration
  • Plasma separation via centrifugation (3000×g, 15 minutes, 4°C) and storage at -80°C until analysis
  • HPLC-MS/MS quantification of this compound and 17-ketothis compound concentrations using deuterated internal standards
  • Non-compartmental pharmacokinetic analysis using validated software (e.g., Phoenix WinNonlin)

Key Parameters:

  • Cmax: Maximum observed concentration
  • Tmax: Time to reach Cmax
  • AUC0-∞: Area under the concentration-time curve from zero to infinity
  • t1/2: Elimination half-life
  • CL/F: Apparent oral clearance
  • Vz/F: Apparent volume of distribution

This protocol has demonstrated that this compound achieves peak concentrations within 1-2 hours in dogs, with rapid conversion to the more active 17-ketothis compound metabolite. Food administration significantly enhances absorption, informing the clinical recommendation to administer with food. The short elimination half-life of approximately 1.2 hours for both compounds supports twice-daily dosing regimens in most clinical cases. [1] [5]

ACTH Stimulation Test Timing Protocol

Objective: To determine the optimal timing for ACTH stimulation tests in this compound-treated dogs and establish standardized monitoring protocols.

Experimental Design:

  • Enrollment of 21 dogs with naturally occurring hyperadrenocorticism stabilized on this compound therapy
  • Each dog undergoes two ACTH stimulation tests:
    • Test A: Initiated 2 hours post-trilostane administration
    • Test B: Initiated 4 hours post-trilostane administration
  • Tests separated by 46-74 hours to ensure adequate washout
  • Administration of synthetic ACTH (0.25 mg/dog IV or IM) with cortisol measurement pre- and 60-minutes post-ACTH
  • Randomization of test order to eliminate sequence effects
  • Serum cortisol measurement via validated radioimmunoassay

Results and Interpretation: The study demonstrated significantly lower post-ACTH cortisol concentrations when tests were initiated at 2 hours (5.4 ± 3.7 μg/dL) compared to 4 hours (6.5 ± 4.5 μg/dL), establishing that test timing significantly influences results. This finding underscores the necessity of consistent timing for serial monitoring, with the current recommendation to perform ACTH stimulation tests 4-6 hours after this compound administration as specified in the manufacturer's labeling. Protocol consistency is more critical than the specific timepoint chosen, as maintaining the same interval across evaluations facilitates accurate assessment of treatment efficacy and dose adjustment needs. [7]

G This compound This compound Enzyme 3β-HSD Enzyme This compound->Enzyme Competitive Reversible Inhibition Pregnenolone Pregnenolone Enzyme->Pregnenolone Converts Progesterone Progesterone Pregnenolone->Progesterone Normal Pathway Neurosteroids Increased Neurosteroids: - Allopregnanolone - Pregnenolone Pregnenolone->Neurosteroids Alternative Pathways Downstream Downstream Steroids: - Cortisol - Aldosterone - Androgens Progesterone->Downstream

Diagram 1: this compound's dual mechanism of action showing primary enzyme inhibition and neurosteroid pathway modulation

Therapeutic Monitoring and Clinical Management

Treatment Initiation and Dose Titration

Patient Selection Criteria:

  • Confirmed diagnosis of Cushing's syndrome based on combination of clinical signs and endocrine testing
  • Absence of significant renal or hepatic impairment (contraindications)
  • Assessment of baseline electrolytes, renal function, and liver enzymes
  • Evaluation of concurrent medications for potential interactions

Dosing Protocol:

  • Starting dose: 2.2-6.7 mg/kg once daily with food
  • Capsule sizes: 5 mg, 10 mg, 30 mg, 60 mg, and 120 mg (can be combined)
  • Administration: Always with food to enhance absorption
  • Dose adjustment: Not recommended until 30 days of treatment, regardless of ACTH stimulation results

Approximately 25% of dogs may require twice-daily dosing to control clinical signs throughout the day due to this compound's short duration of action. For twice-daily regimens, the total daily dose can be divided unequally based on available capsule sizes to accommodate owner convenience and cost considerations. For instance, a 40 mg total daily dose could be administered as 30 mg in the morning and 10 mg in the evening, providing flexibility while maintaining therapeutic efficacy. [4]

Monitoring Protocol and Safety Assessment

First Recheck Evaluation (10-14 days after initiation or dose change):

  • Thorough history focusing on clinical signs (PU/PD, appetite, energy level)
  • Physical examination
  • Serum biochemistry profile with electrolytes
  • ACTH stimulation test 4-6 hours post-trilostane administration

Subsequent Monitoring:

  • Re-evaluation at 30 days, then every 3 months once stabilized
  • Ongoing assessment of owner-reported clinical signs
  • Periodic electrolyte and biochemistry monitoring
  • Adjustment of dose based on combination of clinical response and ACTH stimulation results

Target Therapeutic Parameters:

  • Resolution or significant improvement of clinical signs
  • Post-ACTH cortisol concentrations typically 1.5-5.5 μg/dL (consult product-specific guidelines)
  • Normalization of previously elevated liver enzymes
  • Improvement in electrolyte imbalances

Adverse Effect Management:

  • Mild effects (anorexia, lethargy, vomiting, diarrhea): Temporary discontinuation until resolution, then reinitiation at reduced dose
  • Severe effects (severe depression, hemorrhagic diarrhea, collapse): Immediate discontinuation, supportive care, and assessment for adrenal insufficiency
  • Permanent hypoadrenocorticism: Occurs in rare cases, requires glucocorticoid and mineralocorticoid replacement

The reversible nature of this compound's enzyme inhibition means that most adverse effects resolve with temporary drug discontinuation, distinguishing it from irreversible adrenal destructive agents and contributing to its superior safety profile. [1] [4]

Table 3: Clinical and Biochemical Monitoring Parameters for this compound Therapy

Parameter Baseline 10-14 Day Recheck 30 Day Recheck Stable Patient (q 3 months)
Clinical Signs Document all relevant signs Assess for improvement Quantitative assessment Owner-reported and vet-assessed
Body Weight Record Measure Measure Measure
ACTH Stimulation Test Perform for diagnosis 4-6 hrs post-pill 4-6 hrs post-pill 4-6 hrs post-pill
Serum Electrolytes Full profile Sodium, potassium Sodium, potassium Sodium, potassium
Liver Enzymes ALT, ALP ALT, ALP ALT, ALP ALT, ALP
Dose Adjustment N/A Not recommended Based on clinical response and ACTHst As needed

Emerging Research and Future Directions

Potential Neurological Applications

Recent investigations have revealed this compound's significant effects on neurosteroid pathways, particularly its ability to increase brain levels of allopregnanolone, a neurosteroid with potent anticonvulsant and antidepressant properties. This discovery has stimulated research into potential applications for neurological disorders and psychiatric conditions that may benefit from neurosteroid modulation. Preclinical studies have identified this compound's potential utility in epilepsy, anxiety, and depression, suggesting that its therapeutic scope may extend well beyond endocrine disorders. The drug's capacity to modulate neuroinflammatory responses and enhance neuronal resilience further supports its potential application in neurodegenerative conditions, opening promising avenues for drug repurposing. [1] [5]

The proposed mechanism for these neurological effects involves this compound's inhibition of 3β-HSD leading to accumulation of pregnenolone, which then serves as substrate for alternative metabolic pathways resulting in increased production of neuroprotective steroids. This mechanism is particularly relevant for treatment-resistant epilepsy and depression, where conventional therapies often prove inadequate. The 2025 comprehensive review identified three preclinical studies exploring this compound's potential in neurological disorders and two investigating psychiatric applications, signaling growing research interest in these novel indications. While still preliminary, these findings position this compound as a promising candidate for therapeutic repurposing with potentially significant implications for both veterinary and human medicine. [1] [5]

Comparative Effectiveness Research

Recent meta-analyses have provided robust evidence supporting this compound's position as a first-line therapy for canine Cushing's syndrome. The 2025 systematic review and meta-analysis that included 295 dogs across five studies demonstrated this compound's superiority to mitotane in long-term survival, with an 11% higher survival rate at 36 months. This comprehensive analysis also highlighted the substantial heterogeneity in study designs and outcome measures across the existing literature, underscoring the need for standardized endpoints in future clinical trials. The establishment of this compound's survival benefit represents a significant advancement in evidence-based veterinary endocrinology and provides clinicians with high-quality data to inform therapeutic decisions. [6]

Future research directions include prospective randomized trials directly comparing this compound with mitotane using standardized protocols, investigation of predictive biomarkers for treatment response, and exploration of individualized dosing strategies based on pharmacogenetic profiling. Additionally, the potential combination of this compound with pituitary-directed therapies for ACTH-secreting tumors represents a promising approach worthy of investigation. As the evidence base continues to mature, treatment guidelines will likely evolve to reflect these advancements, further optimizing outcomes for patients with Cushing's syndrome. [1] [6]

Regulatory Status and Formulations

This compound's regulatory history reflects its transition from human to veterinary medicine. Initially approved for human use in 1984, it was withdrawn from the U.S. market in 1994 due to concerns about efficacy consistency and safety profiles. However, it maintained availability in some markets (including the UK as Modrenal) before eventual discontinuation from human use. The drug experienced a renaissance with its veterinary approval in the United States in 2008 under the brand name Vetoryl, specifically for treatment of pituitary-dependent and adrenal-dependent hyperadrenocorticism in dogs. This approval established this compound as the first drug indicated for both forms of canine Cushing's syndrome, distinguishing it from selegiline which is only approved for uncomplicated pituitary-dependent cases. [1] [2] [4]

Recent regulatory developments include the 2024 adoption of positive opinions by the Committee for Veterinary Medicinal Products (CVMP) of the European Medicines Agency recommending marketing authorization for two new this compound oral suspensions for dogs (Trilocur and Trilorale), expanding formulation options beyond traditional capsules. The drug is available in multiple strengths (5 mg, 10 mg, 30 mg, 60 mg, and 120 mg capsules) to facilitate precise dosing. Following FDA approval of the commercial product, compounding pharmacies in the United States may only prepare this compound from the approved product rather than bulk active ingredient, ensuring quality and consistency. These regulatory frameworks balance accessibility with appropriate quality control for this important veterinary therapeutic. [2]

Conclusion

This compound represents a pivotal therapeutic advancement in the management of Cushing's syndrome, particularly in veterinary medicine where it has become a cornerstone treatment. Its reversible inhibition of adrenal steroidogenesis offers a superior safety profile compared to historical cytotoxic therapies, while maintaining high efficacy for controlling clinical signs and improving long-term survival. The comprehensive understanding of its mechanism of action, pharmacokinetics, and clinical applications provides a robust foundation for its use in practice. Ongoing research continues to reveal novel potential applications, particularly in neurological and psychiatric disorders, suggesting that this compound's therapeutic journey may be far from complete. As evidence evolves and new formulations emerge, this compound's position in the therapeutic armamentarium appears likely to strengthen further, potentially expanding to benefit additional patient populations in the future.

References

Mechanism of Action in Termination of Pregnancy

Author: Smolecule Technical Support Team. Date: February 2026

Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system [1] [2] [3]. This enzyme is crucial for the synthesis of progesterone from pregnenolone in the corpus luteum and placenta [4] [5]. By inhibiting progesterone production, this compound disrupts the hormonal support essential for maintaining pregnancy, ultimately leading to its termination [3].

The diagram below illustrates this molecular pathway and its role in a potential TOP protocol.

G Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Enzyme Pregnancy Pregnancy Progesterone->Pregnancy Supports Abortion Abortion Pregnancy->Abortion This compound This compound This compound->Pregnenolone Inhibits conversion Misoprostol Misoprostol Misoprostol->Abortion Induces contractions

Clinical Application Protocol

The following protocol is synthesized from a 2005 clinical study that investigated this compound as a pretreatment before misoprostol administration for labor induction abortion between 13 and 19 weeks of gestation [6].

Note: This represents a specific research methodology and is not an approved or standardized clinical guideline.

Patient Selection and Pretreatment
  • Gestational Age: 13 to 19 weeks (confirmed by ultrasound) [6].
  • Exclusion Criteria: Previous uterine surgery, severe medical problems, pre-existing intrauterine fetal death [6].
  • This compound Pretreatment: Patients were administered 120 mg of this compound orally every 12 hours for three doses as an out-patient [6].
Misoprostol Induction Regimen

Following this compound pretreatment, patients were admitted to the hospital for labor induction with misoprostol. The study compared three different dosing schedules [6]:

Table 1: Misoprostol Regimens Following this compound Pretreatment

Regimen Group Initial Dose (Vaginally) Subsequent Doses (Orally) Induction-Abortion Interval (Hours)
A 400 µg 200 µg every 4 hours 10.3 (Mean)
B 400 µg 400 µg every 4 hours 9.2 (Mean)
C 600 µg 400 µg every 4 hours 8.1 (Mean)
Efficacy and Safety Monitoring
  • Efficacy: The primary outcome measure was the induction-abortion interval. The regimen with a 600 µg initial vaginal dose of misoprostol (Group C) resulted in the shortest interval [6].
  • Safety: The study reported mild and self-limiting side effects from this compound that did not cause patients to discontinue therapy. Standard monitoring for misoprostol side effects (e.g., nausea, vomiting, diarrhea, pain) was conducted [6].

Critical Considerations and Limitations

For researchers considering this pathway, it is crucial to understand the significant limitations of the existing data:

  • Dated and Singular Source: The clinical evidence is from a single study in 2005, with no newer clinical data found [6].
  • Human Use Discontinuation: this compound was withdrawn from the human drug market in the 1990s in the United States and is now exclusively used in veterinary medicine [2] [3].
  • Safety Profile: Known side effects from human and veterinary use include gastrointestinal upset (vomiting, diarrhea), lethargy, and the risk of adrenal suppression (hypoadrenocorticism), which can be serious [7] [8] [4].
  • Regulatory Status: Using this compound for TOP would constitute a highly off-label and investigational use, requiring rigorous ethical approval and safety monitoring.

Suggested Research Workflow

For drug development professionals, the following workflow outlines key stages in preclinical and clinical investigation, based on the available information.

G Start Proposed this compound TOP Protocol Preclinical In vitro and in vivo studies - Confirm 3β-HSD inhibition in relevant pregnancy models - Establish dose-response for progesterone reduction - Assess teratogenicity and safety Start->Preclinical Clinical Phase I/II Clinical Trials - Determine optimal this compound dose & duration - Confirm progesterone suppression in target population - Identify safe & effective misoprostol synergism Preclinical->Clinical Evaluation Evaluate Efficacy & Safety - Primary: Complete abortion rate - Secondary: Induction-abortion interval, pain scores, side effect profile Clinical->Evaluation Decision Decision Point: Proceed to Pivotal Trials vs. Abandon Development Evaluation->Decision

Future Research Directions

Given the limitations, any future development would require:

  • New Formulations: Investigating more specific or potent 3β-HSD inhibitors.
  • Modern Clinical Trials: Conducting well-controlled, randomized trials to establish safety and efficacy against current standard regimens (e.g., mifepristone-misoprostol).
  • Mechanistic Studies: Deeper exploration of this compound's effects on other steroidogenic pathways in the context of pregnancy.

References

Feline Hyperadrenocorticism (HAC): Clinical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feline HAC is a rare endocrine disorder characterized by excessive cortisol production. Key distinctions from canine HAC significantly impact diagnosis and treatment strategy [1] [2]:

  • Epidemiology & Pathogenesis: The disease typically affects older cats (mean age 10-11 years). Pituitary-dependent HAC (PDH) accounts for 75-85% of spontaneous cases, while adrenal-dependent HAC (ADH) accounts for 15-25% [1] [2].
  • Common Comorbidities: A critical difference is that 80-90% of cats with HAC have concurrent diabetes mellitus, which is often insulin-resistant. This contrasts with only 5-10% of dogs with HAC [1] [2].
  • Unique Clinical Signs: In addition to polyuria, polydipsia, and a pot-bellied appearance, feline HAC is notable for extreme skin fragility in approximately one-third of cases, which poses a serious risk for iatrogenic injury during handling [1].

Trilostane: Mechanism of Action and Pharmacology

This compound is a synthetic steroid analogue that competitively and reversibly inhibits the enzyme 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD) [3]. This enzyme is pivotal in the adrenal biosynthesis pathway of cortisol and aldosterone.

The diagram below illustrates this compound's primary enzymatic target and its downstream effects on the HPA axis.

G Pregnenolone Pregnenolone Enzyme Enzyme Pregnenolone->Enzyme 3β-HSD Progesterone Progesterone Cortisol Cortisol Progesterone->Cortisol ... Enzyme->Progesterone This compound This compound This compound->Enzyme Inhibits

Beyond its primary action, emerging evidence suggests this compound has modulatory effects on the hypothalamic-pituitary-adrenal (HPA) axis. It may increase the brain levels of neurosteroids like allopregnanolone, which have anticonvulsant and potential mood-regulating properties, opening avenues for research in neurological disorders [3].

Diagnostic Protocol for Feline HAC

Diagnosis is based on a combination of consistent clinical signs, clinicopathological findings, and confirmatory endocrine testing. Key laboratory abnormalities are summarized below.

Parameter Typical Finding in Feline HAC Notes & Comparison to Canine HAC
Hyperglycemia / Diabetes Mellitus 80-90% of cases [1] [2] Much more common than in dogs (~10%) [2].
Alkaline Phosphatase (ALP) Elevated in only ~7% of cases [2] Cats lack a steroid-induced ALP isoenzyme; a key difference from dogs (90% of which have high ALP) [1] [2].
Alanine Aminotransferase (ALT) Elevated in ~30% of cases [1] Attributed to concurrent diabetes or steroid hepatopathy [1].
Urine Specific Gravity (USG) Often >1.020 [1] Unlike dogs, cats with HAC rarely have consistently hyposthenuric urine [1] [2].
Complete Blood Count Inconsistent "stress leukogram" [2] Findings may include mature neutrophilia, lymphopenia, eosinopenia [2].

The low-dose dexamethasone suppression test (LDDST) is the most reliable diagnostic test. The protocol for cats differs from that for dogs, requiring a 10-fold higher dose of dexamethasone (0.1 mg/kg IV). Plasma cortisol is measured at 0, 4, and 8 hours. A cortisol concentration ≥1.4 µg/dL (14 ng/mL) at both 4 and 8 hours is consistent with HAC [1] [2]. The ACTH stimulation test is not recommended for initial diagnosis due to a high rate of false negatives (approx. 65-70%) but is the test of choice for monitoring therapy [1] [2].

Treatment Protocol: this compound Administration and Monitoring

This compound is the medical treatment of choice for feline HAC, supported by retrospective studies [1]. The following workflow outlines the treatment and monitoring process.

G Start Initiate this compound Therapy Dose Starting Dose: 1-2 mg/kg, once daily or divided twice daily Start->Dose Admin Administer with food Dose->Admin FirstMonitor First Monitoring: ACTH Stimulation Test (4-6 hrs post-pill) at 10-14 days & 30 days Admin->FirstMonitor Evaluate Evaluate Clinical Response & Post-ACTH Cortisol FirstMonitor->Evaluate Adjust Adjust Dose Evaluate->Adjust Poor Control or Over-suppression Maintain Stable Maintenance: Monitor every 3-6 months (ACTH Stim Test + Clinical Exam) Evaluate->Maintain Well Controlled Adjust->Admin Re-check in 10-14 days

Treatment should be individualized based on patient response and tolerance. The table below outlines the key parameters for dose adjustment.

Clinical & Biochemical Picture Post-ACTH Cortisol (4-6h post-pill) Recommended Action
Poor clinical control; no adverse effects. > 150 nmol/L (> 5.4 µg/dL) Increase this compound dose by ~25-50% [4].
Good clinical control. ~40-150 nmol/L (~1.5-5.4 µg/dL) Maintain current dose; continue routine monitoring.
Adverse effects (lethargy, anorexia, vomiting); good clinical control. < 40 nmol/L (< 1.5 µg/dL) Withhold this compound until signs resolve, then restart at a reduced dose (25-50% lower) [5] [4].
Signs of hypoadrenocorticism (Addisonian crisis): weakness, collapse, vomiting, diarrhea. Severely suppressed. Stop this compound immediately; seek emergency veterinary care for parenteral glucocorticoids and fluid therapy [5].

Safety and Efficacy Considerations

The prognosis for feline HAC is generally more guarded than for dogs, largely due to the high frequency of concurrent diabetes and challenges in achieving optimal cortisol control [5].

  • Safety and Adverse Events: this compound is generally well-tolerated. Mild, self-limiting side-effects like lethargy or inappetence may occur. The most significant risk is iatrogenic hypoadrenocorticism, which requires immediate intervention [5] [4]. Electrolytes should be monitored periodically for hyperkalemia [4].
  • Treatment Alternatives: Unilateral adrenalectomy is the treatment of choice for ADH and can be curative. Bilateral adrenalectomy is an option for PDH. Mitotane is rarely used in cats due to poor efficacy and a higher risk of adverse effects compared to this compound [5] [1].

Conclusion

This compound provides a viable medical option for managing feline HAC. Successful treatment requires an understanding of the disease's unique features in cats, a disciplined diagnostic approach using feline-specific protocols, and careful, long-term monitoring to balance efficacy with safety. Future studies to elucidate the pharmacokinetics of this compound in cats will help refine dosing strategies and improve outcomes.

References

trilostane laboratory monitoring haptoglobin electrolytes

Author: Smolecule Technical Support Team. Date: February 2026

Trilostane: Mechanism and Primary Monitoring Parameters

This compound is a competitive, reversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD) in the adrenal cortex. This enzyme is crucial for the production of cortisol, aldosterone, and sex hormones [1] [2]. The primary goals of therapy are to resolve clinical signs and avoid oversuppression of the adrenal axis, which can lead to iatrogenic hypoadrenocorticism [2].

Consequently, laboratory monitoring is essential and focuses on the following key areas:

Monitoring Parameter Rationale & Clinical Significance Typical Monitoring Schedule
Electrolytes (Sodium & Potassium) This compound can inhibit aldosterone synthesis, potentially causing hyponatremia and hyperkalemia. These imbalances are critical to detect as they can indicate adrenal oversuppression [3] [2]. First recheck at 10-14 days, then at 1 month, and every 3-6 months once stable [2].
Adrenal Hormones (Cortisol) Directly assesses the drug's efficacy in suppressing cortisol production. Monitoring ensures cortisol is within a therapeutic range without being dangerously low [2]. Same as for electrolytes, using ACTH stimulation tests or pre-pill cortisol measurements [2].
Liver Enzymes (ALT, ALP) To monitor for idiopathic, rare hepatotoxicity and pre-existing conditions; marked elevations may require therapy cessation [3]. Included in serum biochemistry panels at each recheck [2].

Haptoglobin: Utility and Lack of Direct Link to this compound

Haptoglobin is a liver-derived protein that binds free hemoglobin released from destroyed red blood cells (RBCs). Its primary clinical utility is in defining conditions of hemolysis [4] [5].

  • Function and Interpretation: In intravascular hemolysis, haptoglobin levels drop significantly as it is consumed faster than it is produced. Normal levels generally rule out significant ongoing hemolysis, while low levels confirm it [6] [4] [7].
  • Relevance in a this compound Context: While haptoglobin is a critical marker for hemolysis, the current body of evidence does not suggest that this compound therapy directly causes hemolytic anemia. Case reports of dogs on this compound, such as the one detailed in the search results, do not list hemolysis or haptoglobin changes among the noted complications, which instead included hypokalemia, hypertension, and hormone imbalances [3]. Therefore, monitoring haptoglobin would not be a standard protocol unless a patient developed specific clinical signs suggestive of hemolysis (e.g., jaundice, hemoglobinuria) unrelated to this compound's known mechanism.

Detailed Experimental Monitoring Protocols

For researchers and clinicians, here are detailed methodologies for the key monitoring tests.

Protocol 1: Monitoring Adrenal Function via ACTH Stimulation Test

This is the traditional method for assessing the extent of adrenal suppression [2].

  • Principle: Measures the adrenal gland's capacity to produce cortisol in response to synthetic ACTH.
  • Procedure:
    • Administration: Administer the this compound dose with food.
    • Timing: Perform the test 4-6 hours after this compound administration.
    • Blood Collection:
      • Collect a baseline serum sample (pre-ACTH).
      • Administer cosyntropin (synthetic ACTH) intravenously at a dose of 1-5 µg/kg.
      • Collect a second serum sample 1 hour post-ACTH administration.
    • Sample Handling: Allow blood to clot completely. Centrifuge and separate serum into a plastic vial within 2 hours of collection. Serum can be stored refrigerated or frozen [7].
    • Analysis: Measure cortisol levels in both samples. The post-ACTH cortisol is used for therapeutic decisions.
  • Interpretation: A post-ACTH cortisol level of 1.45-5.4 µg/dL is often targeted for good control. A level <1.6 µg/dL suggests oversuppression and necessitates stopping the drug or reducing the dose [2].
Protocol 2: Monitoring for Electrolyte Imbalances

This is a core component of safety monitoring.

  • Principle: To detect this compound-induced inhibition of aldosterone synthesis, which can lead to life-threatening electrolyte imbalances.
  • Procedure:
    • Sample Collection: Collect a blood sample into a serum gel tube (red top tube is also acceptable) [7].
    • Sample Handling: Centrifuge and separate serum. Analysis is typically performed on a chemistry analyzer.
    • Analysis: Measure sodium (Na+) and potassium (K+) concentrations. Other electrolytes like chloride and bicarbonate may also be assessed.
  • Interpretation:
    • Normal Ranges [8]:
      • Potassium: 3.5 - 5.2 mmol/L
      • Sodium: 134 - 144 mmol/L
    • Clinical Action:
      • A rising potassium and falling sodium level indicates impending hypoadrenocorticism.
      • If clinical signs (lethargy, vomiting) are present with these electrolyte changes, this compound should be stopped immediately, and treatment for hypoadrenocorticism initiated [2].

Visual Workflow of Monitoring Protocol

The following diagram illustrates the decision-making process for monitoring a patient on this compound therapy, integrating the parameters and protocols described above.

Start Initiate this compound Therapy Recheck Schedule Recheck (10-14 days) Start->Recheck ClinicalEval Clinical Evaluation: Owner Questionnaire on PU/PD, Appetite, Energy Recheck->ClinicalEval LabWork Laboratory Analysis Recheck->LabWork Decision Therapeutic Decision ClinicalEval->Decision CortisolTest ACTH Stimulation Test or Pre-Pill Cortisol LabWork->CortisolTest ElectrolyteTest Serum Biochemistry (Na+, K+, Liver Enzymes) LabWork->ElectrolyteTest CortisolTest->Decision ElectrolyteTest->Decision GoodControl Good Control & Safe Continue Current Dose Decision->GoodControl Clinical signs resolved & cortisol 1.6-5.4 µg/dL PoorControl Poor Control & Safe Increase Dose Decision->PoorControl Signs persist & cortisol >5.4 µg/dL Oversuppression Oversuppression Stop/Reduce Dose Decision->Oversuppression Signs of illness & cortisol <1.6 µg/dL or electrolyte imbalance

Key Takeaways for Research and Development

  • Adrenal and Electrolyte Monitoring is Paramount: The core of this compound monitoring unequivocally revolves around tracking adrenal hormones (cortisol) and electrolytes (sodium, potassium) to balance efficacy with safety [2].
  • Haptoglobin is Not a Routine Marker: Based on current evidence, haptoglobin does not serve as a specific or primary biomarker for this compound's action or toxicity. Its use should be reserved for investigating unrelated suspected hemolytic events.
  • Consider Compounding Variability: For research integrity, note that this compound products from compounding pharmacies have shown significant variability in drug content. Using the licensed product or material compounded from it is critical for reproducible results [2].
  • Potential for Neurological Applications: Emerging research suggests this compound's effect on neurosteroidogenesis (e.g., increasing allopregnanolone) opens avenues for investigating its use in neurological and psychiatric disorders, such as epilepsy and depression [1].

References

Proposed Pathogenesis of Adrenal Necrosis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the current hypotheses and key supporting evidence.

Hypothesis Proposed Mechanism Key Supporting Evidence
ACTH-Mediated Hemorrhage [1] Trilostane inhibition of cortisol synthesis -> loss of negative feedback -> excessive ACTH secretion -> over-stimulation and vascular congestion of adrenal cortex -> hemorrhage and necrosis [1]. Experimental studies in rats show ACTH, but not this compound, directly causes adrenal hemorrhage and apoptosis [1]. Lower this compound dosing correlates with reduced clinical incidence [1].
Idiosyncratic Reaction [2] [3] An unpredictable, idiosyncratic drug reaction rather than a direct, dose-dependent toxic effect. Case report describes necrosis as an unreported complication, suggesting it is a rare event [2]. Described as a "rare and idiosyncratic occurrence" [3].

Experimental Evidence & Research Methodologies

Key experimental findings and methods from the literature provide insights into the pathogenesis.

  • In Vivo Rat Model: A pivotal study investigated the direct effects of this compound versus ACTH in rats [1].
    • Methodology: Rats were treated with this compound or ACTH for 14 days. Adrenal glands were subsequently examined histologically.
    • Findings: The ACTH-treated group developed severe adrenal hemorrhage, vacuolization, and apoptosis. The this compound-treated group did not show these changes, suggesting ACTH is the primary causative agent of the vascular damage, not this compound itself [1].
  • Clinical Evidence in Dogs: A case report documented a dog that developed clinical signs of hypoadrenocorticism shortly after starting this compound therapy [2].
    • Methodology: Following stabilization, an excisional biopsy of the adrenal gland was performed for histopathological analysis.
    • Findings: Analysis revealed adrenal cortical necrosis with reactive inflammation and fibrosis, providing a direct pathological confirmation of the lesion [2].

The following diagram synthesizes these findings into a proposed pathogenic pathway:

G This compound This compound CortisolSynthesis Inhibition of Cortisol Synthesis This compound->CortisolSynthesis Idiosyncratic Idiosyncratic Reaction This compound->Idiosyncratic NegativeFeedback Loss of Negative Feedback on Pituitary CortisolSynthesis->NegativeFeedback ACTHIncrease Excessive ACTH Secretion NegativeFeedback->ACTHIncrease AdrenalStimulation Persistent Over-stimulation of Adrenal Cortex ACTHIncrease->AdrenalStimulation VascularEffects Vascular Congestion & Hemorrhage AdrenalStimulation->VascularEffects AdrenalNecrosis Adrenal Necrosis VascularEffects->AdrenalNecrosis Hypoadrenocorticism Clinical Hypoadrenocorticism AdrenalNecrosis->Hypoadrenocorticism Idiosyncratic->AdrenalNecrosis

FAQs & Risk Mitigation for Researchers

For researchers designing studies involving this compound, understanding and mitigating this risk is crucial.

  • How can the risk of adrenal necrosis be minimized in preclinical studies? Using the lowest effective dose of this compound is the primary strategy, as this is associated with a lower risk of pathological ACTH elevation and clinical incidence of necrosis [1]. Furthermore, close monitoring of adrenal function and morphology in animal models is essential.

  • What should be monitored in a study to detect this adverse effect? A combination of clinical, hormonal, and histological monitoring is recommended:

    • Hormonal: Monitor endogenous ACTH levels and cortisol response to ACTH stimulation tests [4] [1].
    • Clinical: Be vigilant for acute signs of hypoadrenocorticism (lethargy, vomiting, collapse) in test subjects, which could indicate adrenal insufficiency [2] [5].
    • Pathological: In terminal studies, histopathological evaluation of the adrenal glands is necessary to identify necrosis, hemorrhage, and inflammation that may not be clinically apparent [2].
  • Is adrenal necrosis a direct cytotoxic effect of this compound? Current evidence suggests it is not a direct cytotoxic effect. This compound is a reversible inhibitor and does not typically damage adrenal tissue [4] [3]. The necrosis is likely an indirect consequence of the physiological disruption of the HPA axis or an idiosyncratic reaction [2] [1].

References

Mechanism of Trilostane-Induced Hypoadrenocorticism

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates the biochemical pathway of adrenal steroid synthesis and the key site where trilostane acts, leading to the potential risk of hypoadrenocorticism.

G This compound Inhibition of Adrenal Steroidogenesis Pregnenolone Pregnenolone Progesterone Progesterone Enzyme_3bHSD 3β-HSD Enzyme Pregnenolone->Enzyme_3bHSD Conversion by Cortisol Cortisol Progesterone->Cortisol leads to Aldosterone Aldosterone Progesterone->Aldosterone leads to Androgens Androgens Progesterone->Androgens leads to This compound This compound This compound->Enzyme_3bHSD inhibits Enzyme_3bHSD->Progesterone produces

This occurs because this compound competitively and reversibly inhibits the enzyme 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD) [1] [2] [3]. This enzyme is crucial for the synthesis of cortisol and, to a lesser extent, aldosterone [1]. In some cases, this inhibition can be profound, leading to adrenal necrosis and permanent damage, necessitating lifelong hormone replacement [2].

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the key clinical signs of iatrogenic hypoadrenocorticism in subjects? The most common clinical signs are a direct result of glucocorticoid and mineralocorticoid deficiency. The table below summarizes the frequency of these signs from a clinical case series [2].

Clinical Sign Frequency (in a study of 8 dogs)
Lethargy 8/8 (100%)
Anorexia 8/8 (100%)
Vomiting 5/8 (63%)
Tremors 3/8 (38%)
Diarrhea 1/8 (13%)
Hypovolemic Shock 2/8 (25%)

Q2: How is this compound-induced hypoadrenocorticism definitively diagnosed? A definitive diagnosis is established with the ACTH stimulation test [4] [2]. Subjects with hypoadrenocorticism will show a diminished cortisol reserve. A post-ACTH cortisol concentration of ≤ 2 µg/dL is considered diagnostic for hypocortisolemia [4] [2]. Electrolyte analysis often reveals a sodium-to-potassium ratio of < 28:1, indicating concurrent mineralocorticoid deficiency [2].

Q3: What is the appropriate management for a subject in a hypoadrenocorticism crisis? Immediate intervention is required [2]:

  • Discontinue this compound immediately.
  • Administer fluid therapy to correct hypovolemia and electrolyte imbalances.
  • Provide glucocorticoid replacement (e.g., injectable glucocorticoids). In cases of permanent damage, treatment with both glucocorticoids and mineralocorticoids may be necessary [2].

Q4: How should this compound therapy be monitored to prevent iatrogenic hypoadrenocorticism? Routine monitoring is essential and should combine multiple approaches [5]:

  • Clinical Observation: Owner-reported clinical signs (e.g., reduction in polyuria/polydipsia) are a primary indicator of successful therapy.
  • ACTH Stimulation Test: The gold standard for assessing adrenal reserve. It is typically performed 3-5 hours after this compound administration. The goal is to see a post-ACTH cortisol within a target range (e.g., 1.5-5.5 µg/dL) that controls clinical signs without causing suppression [5].
  • Pre-Pill Cortisol: A single cortisol measurement taken just before the next this compound dose is a cost-effective alternative that correlates well with clinical control [5].
  • Electrolyte Monitoring: Regular checks of sodium and potassium levels are recommended to screen for mineralocorticoid deficiency [5].

Q5: Is hypoadrenocorticism always permanent after this compound overdose? No. Adrenal function can recover over time. In one study, 76.3% of dogs with this compound-induced hypocortisolemia demonstrated adrenal recovery within 6 months. However, a subset of subjects may suffer permanent damage and require lifelong hormone replacement therapy [2].

Experimental & Clinical Monitoring Data

For research and development purposes, the following table consolidates key biochemical data used in diagnosing and monitoring this condition.

Parameter Normal / Target Range Hypoadrenocorticism / Over-Suppression Range
Post-ACTH Cortisol Varies with therapy goals (e.g., 1.5-5.5 µg/dL) [5] ≤ 2 µg/dL [4] [2]
Sodium:Potassium Ratio > 27:1 < 27:1 (Often < 28:1 in crisis) [2]
Baseline Cortisol > 2 µg/dL (often used to rule out Addison's) [4] ≤ 2 µg/dL [4]

Key Takeaways for Protocol Design

  • Variable Onset: Iatrogenic hypoadrenocorticism can occur at any stage of therapy and is not strictly dose-dependent [2]. It has been observed with doses ranging from 1 to 8 mg/kg and treatment durations from 4 days to 13 months [2].
  • Stress as a Precipitating Factor: Concurrent disease or other stressors can precipitate a crisis in a subject with borderline adrenal reserve. Close monitoring is advised during such periods [2].
  • Adrenal Necrosis Risk: In some cases, this compound can lead to progressive reduction in adrenal gland size, suggesting adrenal necrosis and resulting in permanent hypoadrenocorticism [2].

References

trilostane hyperkalemia electrolyte derangements

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Trilostane-Induced Hyperkalemia

This compound is a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) [1] [2]. This enzyme is crucial for the synthesis of all major adrenal steroids [3] [1]. The table below outlines the key enzymatic block and its consequences for electrolyte balance.

Target Enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) [1] [2]
Primary Inhibition Conversion of pregnenolone to progesterone [1]
Affected Steroid Pathways Glucocorticoid, Mineralocorticoid, and Sex Hormone synthesis [1]
Direct Consequence Reduced production of cortisol and aldosterone [3] [1]
Link to Hyperkalemia Aldosterone deficiency impairs renal potassium excretion, leading to potassium retention in the blood [4] [5].

This relationship between this compound's mechanism and the risk of hyperkalemia can be visualized in the following pathway:

G This compound This compound Enzyme 3β-HSD Enzyme This compound->Enzyme Inhibits Aldosterone Aldosterone Enzyme->Aldosterone Decreased Synthesis PotassiumExcretion Renal K⁺ Excretion Aldosterone->PotassiumExcretion Stimulates Hyperkalemia Hyperkalemia PotassiumExcretion->Hyperkalemia Decreased

Risk Factors & Clinical Monitoring

For researchers designing preclinical studies or clinical trials, monitoring the following risk factors and parameters is essential.

Key Risk Factors for Hyperkalemia:

  • Concurrent Medications: Coadministration with drugs affecting the renin-angiotensin-aldosterone system (RAAS) significantly increases risk. Key interacting drugs include:
    • Potassium-sparing diuretics (e.g., spironolactone) [6]
    • ACE inhibitors (e.g., benazepril, enalapril) [6]
    • Angiotensin receptor blockers (ARBs) [7]
    • NSAIDs [8]
  • Underlying Patient Conditions: Renal impairment or adrenal insufficiency can exacerbate hyperkalemia [4] [7].

Essential Monitoring Protocols:

  • Serum Potassium & Creatinine: Monitor levels before treatment initiation and during dosage adjustments [7]. Hyperkalemia is typically defined as serum potassium >5.0-5.5 mmol/L [4].
  • Electrocardiogram (ECG): Crucial for assessing the functional impact of hyperkalemia, as it can cause life-threatening arrhythmias. ECG changes progress with severity [4]:
    • Peaked T-waves (K⁺ ~5.5-6.5 mEq/L)
    • Loss of P-waves, Widening QRS complex (K⁺ >6.5-7.5 mEq/L)
    • Sine wave pattern, Cardiac arrest (K⁺ >8-10 mEq/L)
  • ACTH Stimulation Test: The standard for monitoring adrenal function in dogs on this compound. It assesses the drug's efficacy and adrenal reserve [6] [1].

Experimental Management Guide

The following table provides a structured approach to managing hyperkalemia in a research or clinical setting, based on severity. Note that specific treatment protocols may vary.

Severity Level Clinical Signs / Potassium Level Recommended Action Plan

| Mild / Asymptomatic | K⁺ ~5.5 mmol/L, no ECG changes | 1. Review protocol: Identify & discontinue interacting drugs (e.g., potassium supplements) [6]. 2. Monitor closely: Repeat serum K⁺ measurement. | | Moderate / Severe | K⁺ >6.0-6.5 mmol/L, or presence of ECG changes [4] | 1. Cardiac membrane stabilization: Administer intravenous calcium gluconate [4]. 2. Shift K⁺ intracellularly: Use IV insulin with glucose or nebulized beta-2 agonists [4] [8]. 3. Enhance K⁺ excretion: Consider sodium polystyrene sulfonate (e.g., Kayexalate) [8]. | | Addisonian Crisis | Severe weakness, vomiting, collapse [6] | 1. Immediate glucocorticoid administration (e.g., hydrocortisone) [6]. 2. Initiate emergency veterinary care. |

Frequently Asked Questions (FAQs)

What is the evidence that this compound directly causes hyperkalemia? While this compound's primary effect is on cortisol, it also inhibits aldosterone synthesis [3] [1]. Aldosterone is the principal hormone regulating renal potassium excretion; its deficiency is a well-established cause of hyperkalemia [4] [5]. Clinical case reports in dogs have documented hypokalemia resolving after this compound discontinuation, supporting this causal link [9] [10].

Are certain dog breeds or sizes more susceptible to this compound's adverse effects? Some studies suggest that larger dogs (>15-25 kg) may require a lower mg/kg body weight dose of this compound to control clinical signs, implying a potential for increased sensitivity [1]. However, susceptibility to specific adverse effects like hyperkalemia is more strongly linked to individual patient factors (e.g., renal function, concomitant medications) than to breed or size alone.

How should compounded this compound formulations be considered in experimental design? Compounded this compound capsules have been shown to have significant variability in strength and dissolution compared to the licensed product (Vetoryl) [1]. This inconsistency can introduce confounding variables in research, affecting both efficacy and the observed rate of adverse effects like hyperkalemia.

References

trilostane poor clinical response dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology & Mechanism of Action

Understanding trilostane's mechanism is crucial for troubleshooting poor response.

  • Primary Target: this compound is a competitive and reversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) [1] [2]. This enzyme is essential for the synthesis of all steroid hormones.
  • Biochemical Effect: By inhibiting 3β-HSD, this compound blocks the conversion of pregnenolone to progesterone, a key precursor in the steroidogenesis pathway. This ultimately inhibits the production of cortisol, and to a lesser extent, aldosterone and adrenal androgens [3] [1] [2].
  • Key Consideration for Research: The drug's effect is dose-dependent and reversible [4]. However, note that adrenal necrosis has been reported in some cases, which may complicate treatment response and is an important area of study [4].

The diagram below illustrates how this compound targets this critical enzymatic step.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Synthesis Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Enzyme Cortisol Cortisol Progesterone->Cortisol Subsequent steps This compound This compound 3β-HSD Enzyme 3β-HSD Enzyme This compound->3β-HSD Enzyme Competitive Inhibition

Troubleshooting Poor Clinical Response

A poor clinical response, characterized by the persistence of symptoms like polyuria, polydipsia, or polyphagia, requires a systematic investigation. The following table outlines the primary causes and corresponding investigative actions.

Potential Cause Investigation & Action
Insufficient Dosage Most common cause. Review initial dosing (see below) and consider increasing the dose by 10-25% or switching to twice-daily administration [3] [4].
Suboptimal Drug Absorption/Bioavailability Ensure consistent administration with food to enhance absorption [3] [4]. If using compounded this compound, note studies show significant variability in drug content (39-152% of label claim); use FDA-approved Vetoryl for consistent results [1] [4].
Inadequate Dosing Frequency Due to this compound's short half-life (effect often <12h), once-daily dosing may not provide full 24-hour control. For persistent symptoms, split the daily dose every 12 hours is often more effective [3] [1] [5].
Individual Biological Variation Larger dogs (>15-25 kg) may require a lower mg/kg dose than smaller dogs. The effective dose can vary widely (0.42 to 50 mg/kg/day), requiring individualized titration [3] [1].

Dose Adjustment Protocols & Monitoring

Dose adjustment is guided by clinical signs and cortisol monitoring. Below are established protocols and target ranges.

Initial Dosing Strategies

Recent studies support starting with lower, twice-daily doses for more consistent control [3] [4].

Dosing Strategy Initial Dose Frequency Notes
Manufacturer (Dechra) 2.2 - 6.7 mg/kg [3] [1] [4] Once daily (q24h) Official FDA label recommendation.
Low-Dose, High-Frequency (Preferred) 1.0 - 2.0 mg/kg (often starting near 1 mg/kg) [3] [4] Twice daily (q12h) Provides more consistent cortisol suppression and clinical response [3] [5].
Monitoring Methods & Interpretation

The choice of monitoring test depends on the patient's clinical status. The following workflow can guide this decision.

G Start Assess Patient Status A Pre-pill Cortisol Test Start->A Clinically Well B ACTH Stimulation Test Start->B Clinically Ill or Not Doing Well C Result: Cortisol < 1.5 µg/dL A->C D Result: Cortisol 1.5-6 µg/dL A->D E Result: Cortisol > 6 µg/dL A->E F Perform ACTH Stimulation Test C->F If considering dose increase

The table below provides interpretation and action guidelines for test results.

Cortisol Monitoring Guide
Test Type Result Clinical Signs Persist? Recommended Action
Pre-pill Cortisol [3] < 1.5 µg/dL No Consider lowering dose.
< 1.5 µg/dL Yes Consider increasing to BID dosing or increasing total dose (perform ACTH stim test first).
1.5 - 6 µg/dL No Maintain current dose.
1.5 - 6 µg/dL Yes Increase this compound dose or frequency.
> 6 µg/dL No Maintain current dose.
> 6 µg/dL Yes Increase this compound dose.
ACTH Stimulation [4] [6] < 1.45 - 2.0 µg/dL (Any) Stop treatment. Restart at a lower dose (25-50% reduction) once axis recovers.
1.45 - 5.4 µg/dL No Continue current dose.
1.45 - 5.4 µg/dL Yes Consider increasing dose.
> 5.4 - 9.1 µg/dL No Continue current dose.
> 5.4 - 9.1 µg/dL Yes Increase dose.
General Protocol Dose Increase - Increase by 5-10 mg or 10-25%, depending on patient size and cortisol level [3].

Advanced Research & Development Context

For drug development professionals, these emerging areas may provide valuable insights.

  • Adverse Effects & Necrosis: While this compound's action is considered reversible, cases of adrenal necrosis have been documented [2] [4]. The pathophysiology is not fully understood but may be related to elevated endogenous ACTH levels or other mechanisms beyond enzyme inhibition [2].
  • Novel Therapeutic Applications: Preclinical research suggests this compound may have applications beyond Cushing's syndrome. Its modulation of neurosteroids like allopregnanolone points to potential investigational uses in epilepsy, anxiety, and depression [7] [8].

References

Overview of Trilostane and GI Adverse Effects

Author: Smolecule Technical Support Team. Date: February 2026

Trilostane is a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) [1] [2] [3]. By inhibiting this enzyme, it blocks the synthesis of cortisol, aldosterone, and other adrenal steroids [4] [3], which is the basis for its use in treating conditions like Cushing's syndrome.

The occurrence of GI adverse effects is a recognized phenomenon in both human and veterinary clinical use. The table below summarizes the key GI effects and their proposed links to this compound's mechanism of action [5] [6].

GI Adverse Effect Proposed Link to this compound's Pharmacology
Diarrhea Most commonly reported effect; can range from mild to hemorrhagic [5] [6].
Vomiting Frequently observed; can be accompanied by nausea and anorexia [5] [6].
Anorexia / Reduced Appetite A common sign of drug intolerance or emerging hypocortisolemia [5] [6].
Gastritis Reported in human medicine; potentially linked to direct local irritation [7].

Mechanistic Pathways and Hypotheses

The exact pathway from enzyme inhibition to GI distress is not fully elucidated, but several key mechanistic relationships exist. The following diagram illustrates the primary hypotheses:

G This compound This compound EnzymeInhibition Inhibition of 3β-HSD Enzyme This compound->EnzymeInhibition DirectEffect Direct irritant effect on GI mucosa? This compound->DirectEffect PrecursorAccumulation Accumulation of Δ5-3β-hydroxysteroid precursors (e.g., Pregnenolone) EnzymeInhibition->PrecursorAccumulation CortisolReduction Reduced synthesis of adrenal steroids (Cortisol, Aldosterone) EnzymeInhibition->CortisolReduction GI_Effects GI Adverse Effects: • Vomiting • Diarrhea • Anorexia • Lethargy PrecursorAccumulation->GI_Effects Active metabolite activity? Hypoadrenocorticism Hypoadrenocorticism (Addisonian Crisis) CortisolReduction->Hypoadrenocorticism Hypoadrenocorticism->GI_Effects DirectEffect->GI_Effects

Diagram Title: Proposed Pathways for this compound-Induced GI Effects

The primary hypotheses derived from the literature are:

  • Direct Pharmacological Toxicity: GI disturbances are noted as potential effects during the first few days of therapy, independently of cortisol level changes [2]. This suggests a possible direct irritant effect on the GI mucosa.
  • Consequence of Hormonal Imbalance: The most serious GI effects (e.g., hemorrhagic diarrhea, vomiting) are strongly linked to the development of hypoadrenocorticism (Addisonian crisis) [5] [8] [6]. This is a state of critically low cortisol and aldosterone levels, which can cause severe weakness, collapse, and GI distress. This is considered a medical emergency [5].

Experimental & Clinical Monitoring Data

For researchers designing studies or troubleshooting, the following data from post-market surveillance and clinical experience is critical.

Table 1: Incidence of Common Adverse Reactions from a US Field Study (n=107 dogs) [6]

Adverse Reaction Number of Dogs Affected Incidence
Diarrhea 31 ~29%
Vomiting 28 ~26%
Lethargy/Dullness 30 ~28%
Inappetence/Anorexia 27 ~25%

Key Monitoring Protocols from Clinical Use:

  • ACTH Stimulation Test: The standard biomarker for monitoring this compound therapy is the ACTH stimulation test [6] [9]. It is recommended to be performed 4-6 hours post-dosing after 10-14 days of treatment, then after any dose adjustment, and every 3-6 months during long-term therapy [6] [9].
  • Target Range: A post-ACTH serum cortisol concentration of 1.5–5.4 µg/dL (40–150 nmol/L) is generally considered indicative of adequate control [6]. A concentration below 1.45 µg/dL (40 nmol/L) signals an increased risk of hypoadrenocorticism [6].
  • Electrolyte Monitoring: Serum biochemistry, with particular attention to electrolytes (sodium and potassium), is essential to detect aldosterone deficiency, which manifests as hyponatremia and hyperkalemia [6] [9].

Troubleshooting & Risk Mitigation Guide

For professionals managing this compound use in a clinical or research setting, consider these protocols:

Table 2: Risk Factors and Mitigation Strategies for GI Adverse Effects

Risk Factor Recommended Mitigation Strategy
Overdosing / Rapid Dose Escalation Start with a low dose (e.g., 1-3 mg/kg in dogs) [6]. Increase dose gradually only based on ACTH stimulation test results and clinical signs [9].
Concurrent Drug Administration Use with caution alongside ACE inhibitors (e.g., enalapril) due to additive aldosterone-lowering effects. Avoid concurrent use with potassium-sparing diuretics (e.g., spironolactone) and ketoconazole [5] [6].
Pre-existing Conditions Contraindicated in patients with primary hepatic disease or renal insufficiency, as these may affect drug metabolism and excretion [6].
Administration Protocol Always administer the drug with food. This improves absorption and may reduce the incidence of nausea and vomiting [5] [8].

References

trilostane drug interactions potassium-sparing diuretics

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interaction Overview

The table below summarizes the core interaction between trilostane and potassium-sparing diuretics.

Interacting Drug Class Interaction Risk Primary Mechanism Clinical/Safety Concern
Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride, Triamterene, Eplerenone) Increased Risk of Hyperkalemia [1] [2] [3] Combined reduction of aldosterone (this compound) and direct blockade of renal potassium excretion (diuretics) [4] [1] [3] Potentially fatal arrhythmias, cardiac conduction abnormalities

Mechanistic & Experimental Insights

For researchers, understanding the pharmacological basis of this interaction is crucial for designing safe studies.

Mechanism of Action and Interaction Pathway

The following diagram illustrates the synergistic interaction in the renal collecting duct, leading to hyperkalemia.

G Aldosterone Aldosterone ENaC Epithelial Na+ Channel (ENaC) Aldosterone->ENaC Stimulates (Na+ Reabsorption) K_Excretion K+ Excretion into Urine ENaC->K_Excretion Creates Electrical gradient for K_Blood Serum K+ Level (Hyperkalemia) K_Excretion->K_Blood Reduces This compound This compound This compound->Aldosterone Inhibits Production K_Sparing_Diuretic K+-Sparing Diuretic K_Sparing_Diuretic->K_Excretion Directly Inhibits

Key Pathways and Drug Effects:

  • This compound's Primary Action: As a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), this compound suppresses the synthesis of key steroids, including cortisol and the mineralocorticoid aldosterone [4] [1] [5]. Reduced aldosterone diminishes the signal for sodium reabsorption and potassium excretion in the kidneys.
  • Potassium-Sparing Diuretics' Primary Action: These drugs (e.g., spironolactone, amiloride) work by directly blocking the effects of aldosterone or the channels it regulates in the renal collecting duct [6] [3]. This prevents potassium from being secreted into the urine.
  • Synergistic Risk: The combination creates a dual blockade. This compound reduces the hormonal driver of potassium excretion (aldosterone), while potassium-sparing diuretics directly inhibit the execution of this process at the cellular level. This dramatically increases the risk of potassium accumulation in the blood [1] [2].
Essential Experimental Monitoring Protocols

When studying this compound, especially in combination with other agents, rigorous safety monitoring is mandatory. The following protocol is recommended based on standard clinical practice and pharmacological principles [7]:

  • Baseline Assessment: Obtain serum electrolytes (especially potassium and sodium), creatinine/BUN (renal function), and an ACTH stimulation test to establish baseline adrenal function before initiating this compound.
  • Post-Treatment Monitoring:
    • Electrolytes and Renal Function: Check serum potassium, sodium, and creatinine at 10-14 days after starting treatment or changing the dose.
    • Adrenal Function: Perform an ACTH stimulation test 4-6 hours post-dose to assess the degree of adrenal suppression. A post-ACTH cortisol level of 1.5-5.5 μg/dL (40-150 nmol/L) is often a target range in veterinary medicine [7]; researchers should define their own targets.
  • Long-Term Monitoring: Continue periodic monitoring of electrolytes and adrenal function every 1-3 months, or as dictated by study protocol.

Key Risk Mitigation Strategies

  • Contraindication: Avoid concurrent use of this compound and potassium-sparing diuretics unless absolutely necessary for the research question, with a robust risk mitigation plan in place [1] [2].
  • Potassium Intake: Closely monitor and potentially restrict all external sources of potassium, including potassium supplements and salt substitutes containing potassium [8] [3].
  • Other Interactions: Be aware that drugs like ACE inhibitors and angiotensin receptor blockers (ARBs) can also cause hyperkalemia, and their concurrent use with this compound would compound this risk [3].

References

Trilostane: Mechanism of Action & Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacological profile of trilostane based on the gathered literature.

Aspect Description
Primary Mechanism Competitive & reversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD) [1] [2] [3].
Primary Effect Blocks the synthesis of cortisol, aldosterone, and other steroids from pregnenolone [4] [1].
Additional Mechanisms May promote the intracellular conversion of cortisol to inactive cortisone; may reduce tissue response to glucocorticoids by decreasing glucocorticoid receptor (GR) gene expression and increasing 11β-HSD2 activity [1] [2].
Absorption Efficiently absorbed after oral administration; peak plasma concentrations in 1-2 hours (dogs) and 2-6 hours (humans) [1].
Metabolism & Excretion Rapidly metabolized in the liver to active metabolite 17-ketothis compound. Eliminated via renal and biliary pathways within 24-48 hours [1].

This mechanism can be visualized as a signaling pathway as follows:

G Pregnenolone Pregnenolone ThreeBetaHSD 3β-HSD Enzyme Pregnenolone->ThreeBetaHSD Conversion Progesterone Progesterone Cortisol Cortisol Aldosterone Aldosterone ThreeBetaHSD->Progesterone ThreeBetaHSD->Cortisol ThreeBetaHSD->Aldosterone OtherSteroids Other Steroids ThreeBetaHSD->OtherSteroids This compound This compound This compound->ThreeBetaHSD Inhibits

Diagram 1: this compound inhibits the 3β-HSD enzyme, blocking the synthesis of key steroids.

Efficacy & Survival Data in Canine Models

The following table consolidates comparative efficacy data from a 2025 meta-analysis, which is the most relevant quantitative data found.

Treatment Pooled Mean Survival Difference (vs. Mitotane) Survival Rate at 36 Months Notes
This compound +85.1 days (not statistically significant, p=0.21) [5] 11% higher (Risk difference: -0.11; 95% CI: -0.15 to -0.06, p=0.005) [5] Considered first-line by most veterinarians; better long-term survival rate [5] [2].
Mitotane (Lysodren) Baseline Baseline Traditional therapy; cytotoxic; higher risk of permanent adrenal damage [4] [6].
Other Agents (Ketoconazole, Selegiline, etc.) No treatment effect demonstrated [5] Insufficient data Used in specific circumstances but with less reliable results [4] [6].

Key Considerations for Research & Development

The clinical use of this compound highlights several areas that may be critical for researchers, particularly in drug repurposing or improving formulations.

  • Adverse Event Profile: The most serious risk is an Addisonian crisis (hypoadrenocorticism) from excessive cortisol suppression, which can be life-threatening. Reactions with this compound are considered unpredictable (idiosyncratic), whereas with mitotane they are dose-dependent [4] [6]. Mild lethargy and appetite reduction are common at treatment initiation [4].
  • Beyond Cushing's Syndrome: Emerging preclinical evidence suggests this compound modulates neurosteroids like allopregnanolone, which has anticonvulsant and antidepressant properties. This points to potential research applications in epilepsy, mood disorders, and neurodegenerative diseases [1].
  • Monitoring Requirements: Effective use requires diligent monitoring via the ACTH stimulation test to titrate the dose, typically performed 10-14 days after starting, at 30 days, and every 4-6 months thereafter [4] [2]. This is a key parameter for any clinical trial design.

Unanswered Questions and Research Gaps

The search results could not provide specific information on several points that are crucial for a technical support center:

  • Detailed Experimental Protocols: Specific methodologies for in vitro or in vivo experiments involving this compound.
  • Troubleshooting Guides: Solutions for common experimental challenges (e.g., handling compound stability, cell line sensitivity, assay interference).
  • FAQs for Researchers: Answers to technical questions on synthesis, formulation, or analytical methods.
  • Signaling Pathways for Macroadenoma: Detailed pathways specific to pituitary macroadenoma progression and how this compound might interact with them beyond its adrenal effect.

Suggested Next Steps for Your Research

To build a comprehensive technical guide, you may need to consult more specialized sources:

  • Search specialized databases like PubMed Central (PMC) or Scopus using more specific queries such as "this compound synthesis protocol," "this compound in vitro assay," or "this compound stability study."
  • Consult pharmaceutical patents related to this compound for detailed information on formulation and analytical techniques.
  • Review the primary research papers cited in the meta-analysis [5] and the review on this compound's broader applications [1] for foundational experimental details.

References

Troubleshooting Guide: Trilostane Transient Oversuppression

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is trilostane transient oversuppression and how is it identified? Transient oversuppression describes a temporary, excessive inhibition of cortisol production in dogs being treated for hyperadrenocorticism (HAC). It is not a permanent destruction of adrenal tissue but a reversible over-suppression of the adrenal axis [1]. It is identified through a combination of clinical signs and confirmatory diagnostic testing.

  • Clinical Signs: Lethargy, vomiting, diarrhea, anorexia (inappetence), and weakness [1] [2].
  • Diagnostic Findings:
    • ACTH Stimulation Test: A post-ACTH cortisol concentration below the target range. Different sources provide slightly varying thresholds, as shown in Table 1 [1].
    • Electrolyte Imbalances: Although less common, this compound can affect aldosterone, potentially leading to hyperkalemia (elevated potassium) and hyponatremia (low sodium) [3] [2]. This is a more serious development.

Table 1: Post-ACTH Stimulation Cortisol Thresholds for Oversuppression

Context Post-ACTH Cortisol Level Recommended Action
First Recheck (10-14 days) < 2.0 µg/dL Stop therapy; restart at lower dose once axis recovers [1].
Subsequent Rechecks (on therapy ≥4 weeks) < 1.6 µg/dL Stop therapy, decrease dose by 25-50%, or test adrenal axis recovery later in dosing interval [1].
FDA Label Reference < 1.45 µg/dL Stop treatment; restart at a decreased dose [1].

Q: What is the step-by-step management protocol? The management depends on the severity of the clinical signs.

  • For patients with clinical signs (e.g., vomiting, lethargy) and low cortisol:

    • Immediately stop this compound administration [1] [3].
    • Treat for hypoadrenocorticism if signs are severe, which may include IV fluids and glucocorticoid administration [1]. Some protocols recommend dispensing oral dexamethasone (0.15 mg/kg) to owners for emergency use in a crisis [1].
    • Restart therapy only after the adrenal axis has recovered and clinical signs have resolved. The restart dose should be at least 50% lower than the previous dose [1].
  • For patients with NO clinical signs but low cortisol on routine testing:

    • Option 1: Continue the same dose but monitor closely, as additional suppression may occur over the first month [1].
    • Option 2: Decrease the dosage by 25% to 50% and re-evaluate with an ACTH stimulation test in 2-4 weeks [1].
    • Option 3: Investigate the adrenal axis recovery by performing an ACTH stimulation test 9-12 hours after this compound administration to ensure cortisol is recovering later in the dosing interval [1] [4].

The following workflow visualizes the decision-making process for managing a suspected case.

Start Suspect Transient Oversuppression Assess Assess Clinical Signs Start->Assess SignsPresent Clinical signs present? (e.g., vomiting, lethargy) Assess->SignsPresent StopDrug 1. STOP this compound immediately SignsPresent->StopDrug Yes CheckTest Evaluate timing and post-ACTH cortisol value SignsPresent->CheckTest No Treat 2. Provide supportive care (e.g., IV fluids, glucocorticoids) StopDrug->Treat Wait 3. Wait for clinical recovery and adrenal axis recovery Treat->Wait Restart Restart therapy at ≥50% lower dose Wait->Restart EarlyLow First recheck (10-14 days) & cortisol <2.0 µg/dL CheckTest->EarlyLow StableLow Stable therapy (≥4 weeks) & cortisol <1.6 µg/dL CheckTest->StableLow EarlyLow->StopDrug Yes Option1 Option A: Continue current dose with close monitoring EarlyLow->Option1 No (Cortisol ≥2.0 µg/dL) StableLow->Option1 No (Cortisol ≥1.6 µg/dL) Option2 Option B: Decrease dose by 25-50% and re-test in 2 weeks StableLow->Option2 Yes Option3 Option C: Perform late-interval ACTH test (9-12h post-pill) Option2->Option3 Alternative

Q: What are the key monitoring protocols to prevent oversuppression? Consistent and timely monitoring is the primary strategy for prevention [1] [4].

  • First Recheck: Schedule 10-14 days after initiating therapy or any dose adjustment [1].
  • Subsequent Rechecks: Conduct at 1 month, 3 months, and every 3-6 months once stable [1] [5].
  • ACTH Stimulation Test: Perform 4-6 hours after this compound is administered with food [1] [4]. Using a lower dose of cosyntropin (1 µg/kg) has been validated for monitoring [1].
  • Pre-Pill Cortisol: An alternative monitoring method involves measuring a single baseline cortisol level just before the next dose is due (at the end of the dosing interval). This is primarily used to confirm the adrenal axis is not oversuppressed and is more cost-effective. A low value may necessitate a full ACTH stimulation test [1].
  • Clinical Signs Questionnaire: Use a standardized questionnaire at each recheck to objectively quantify the resolution of clinical signs like polyuria and polydipsia. Cortisol testing ensures safety, but clinical signs guide the need for better control [1] [4].

Key Considerations for Researchers

  • Drug Formulation: For experimental consistency, use the licensed veterinary product (Vetoryl) whenever possible. Studies have shown that compounded this compound products can have significant variability in this compound content (39% to 152.6% of the label claim) and dissolution rates, which could confound research results and safety profiles [1] [6].
  • Dosing Frequency: The duration of cortisol suppression is often less than 12 hours [6]. Therefore, a twice-daily dosing regimen (e.g., 0.8-1.0 mg/kg q12h) is frequently used in clinical practice and may provide more stable control, especially in diabetic models [1]. This could be a relevant factor in designing chronic toxicity or efficacy studies.

References

trilostane treatment failure causes solutions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Trilostane Treatment Failure

Potential Cause of Failure Underlying Mechanism & Evidence Proposed Solutions & Methodologies
Inadequate Dosing Regimen [1] [2] Short duration of cortisol suppression (<12 hrs). Studies show BID dosing controls clinical signs more effectively in some dogs. [1] Switch from SID to BID dosing. Perform ACTH stimulation tests 2-3 hours post-pill for BID regimen. [3] [4] [2]
Suboptimal Drug Absorption [4] [2] [5] Low water solubility and erratic absorption. Concurrent feeding increases absorption; peak plasma concentrations vary (1.5-3.8 hrs post-pill). [4] [1] Standardize administration with a consistent type/amount of food. Use licensed Vetoryl over compounded products due to formulation variability (39-152% of label claim). [1] [2]
Incorrect Diagnosis [6] Adrenal tumor (ATH) misdiagnosed as PDH. ATHs may require different treatment strategies (surgery/higher mitotane doses). [3] [6] Re-evaluate diagnosis: measure endogenous ACTH (low in ATH) and perform abdominal ultrasound to identify adrenal tumors. [6]
Persistent Hormonal Abnormalities [1] This compound controls cortisol but may not resolve comorbidities (hypertension, proteinuria, hypercoagulability) affecting long-term outcome. [1] Implement multimodal treatment: monitor and manage persistent abnormalities (e.g., blood pressure, urine protein) alongside this compound therapy. [1]
Ineffective Drug Monitoring [3] [2] ACTH stimulation test timing impacts results. Post-ACTH cortisol is significantly higher when test starts 4 hrs vs. 2 hrs after this compound. [2] Standardize ACTH test timing relative to dosing (2-4 hrs post-pill). Use consistent timing for all follow-up tests. Target post-ACTH cortisol 1.5-5.4 µg/dL. [3] [4] [2]

Mechanisms of Action and Experimental Pathways

Understanding this compound's multifaceted mechanism and investigating treatment failures requires a structured experimental approach.

Diagram: Multifaceted Mechanism of Action of this compound

G cluster_adrenal Adrenal Cortex Steroidogenesis This compound This compound Inhibit_3B Competitive Inhibition This compound->Inhibit_3B Inhibit_Distal Possible Distal Enzyme Effects This compound->Inhibit_Distal Trilostane_effect Altered Conversion This compound->Trilostane_effect Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Pregnenolone->Progesterone Cortisol Cortisol Progesterone->Cortisol ...multiple steps... Progesterone->Cortisol Aldosterone Aldosterone Progesterone->Aldosterone ...multiple steps... Androstenedione Androstenedione Progesterone->Androstenedione ...multiple steps... Inhibit_3B->Pregnenolone Inhibit_Distal->Progesterone subcluster_peripheral subcluster_peripheral Cortisol_active Cortisol (active) Cortisone_inactive Cortisone (inactive) Cortisol_active->Cortisone_inactive 11β-HSD Cortisol_active->Cortisone_inactive Trilostane_effect->Cortisol_active

This diagram illustrates this compound's primary and secondary effects. The main mechanism is competitive inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD), blocking conversion of pregnenolone to progesterone [4]. This inhibits production of cortisol, aldosterone, and androstenedione [1]. Evidence suggests additional effects on distal enzymes (11β-hydroxylase) and peripheral metabolism, altering conversion of active cortisol to inactive cortisone via 11β-hydroxysteroid dehydrogenase (11β-HSD) [2].

Diagram: Experimental Workflow for Investigating Treatment Failure

Key Solutions and Alternative Therapies

  • Dosing Protocol Adjustments: Start with low doses (1-1.5 mg/kg SID) to minimize risk of adrenal necrosis, increasing based on ACTH stimulation results [2]. For dogs with concurrent diabetes mellitus, begin with BID dosing [2].
  • Consider Alternative Therapies: If this compound fails despite optimization, consider switching to mitotane. Mitotane acts as a chemotherapeutic agent causing adrenocortical necrosis and may be preferred for malignant adrenal tumors [3]. L-Deprenyl is another less efficacious alternative [3] [7].

References

trilostane vs selegiline pituitary-dependent hyperadrenocorticism

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparative Overview

The table below summarizes the core differences between trilostane and Selegiline based on available clinical data.

Feature This compound Selegiline (L-deprenyl)
Mechanism of Action Competitive, reversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD); directly inhibits adrenal cortisol synthesis [1] [2] [3]. Selective monoamine oxidase B (MAO-B) inhibitor; increases dopaminergic tone to reduce pituitary ACTH secretion [4] [3].
Therapeutic Target Adrenal Glands (peripheral) [4] Pituitary Gland (central) [4] [3]
Primary Efficacy High efficacy in controlling clinical signs and normalizing post-ACTH cortisol [1] [5]. Limited efficacy; reported effective in ≤20% of uncomplicated PDH cases [3].
Survival Impact Significant survival benefit over untreated dogs; may offer long-term benefit over mitotane [6] [5]. Survival data not established.
Key Considerations Requires diligent monitoring via ACTH stimulation tests; risk of hypocortisolism and electrolyte imbalances [1] [3]. Not recommended for dogs with concurrent illnesses (e.g., diabetes, renal disease) [3].

Experimental Data and Clinical Evidence

Efficacy and Survival Outcomes
  • This compound Efficacy: A 2017 retrospective cohort study demonstrated a significantly longer median survival time for this compound-treated dogs compared to untreated dogs. The survival time for the this compound group was not reached (exceeding 443 days), while it was 506 days for the untreated group. The untreated group had a 5-fold higher risk of death [5]. A 2025 meta-analysis further supports that this compound may provide an 11% higher survival rate at 36 months compared to mitotane [6].
  • Selegiline Efficacy: Independent studies have reported low efficacy rates of 20% or less [3]. It is generally indicated only for treating uncomplicated PDH without significant comorbidities [3].
Combined Therapy Pilot Study

A 2022 pilot randomized clinical trial investigated the efficacy of combining selegiline with this compound, hypothesizing a synergistic effect [4].

  • Methodology: 15 client-owned dogs with PDH were divided into two groups: this compound monotherapy (Tri, n=8) and this compound + selegiline (Tri+Sel, n=7). Dogs were followed for 180 days, with assessments of clinical scores, adrenal gland thickness via ultrasound, and hormone levels [4].
  • Findings: The combined therapy was feasible and safe. It showed a mitigating effect on adrenal gland thickness enlargement and a tendency to reduce this compound dosage requirements over the study period. However, both protocols achieved similar clinical and hormonal control of hypercortisolism [4].
  • Conclusion: The pilot study concluded that while promising for specific effects, more extensive and lengthy studies are needed to clarify the benefits of the combination over this compound monotherapy [4].

Mechanisms of Action and Pathways

The two drugs function on entirely different components of the HPA axis, as illustrated below.

G Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH ACTH ACTH Pituitary->ACTH AdrenalCortex AdrenalCortex ACTH->AdrenalCortex Cortisol Cortisol AdrenalCortex->Cortisol ClinicalSigns ClinicalSigns Cortisol->ClinicalSigns Selegiline Selegiline Selegiline->Pituitary Inhibits ACTH Secretion This compound This compound This compound->AdrenalCortex Inhibits Cortisol Synthesis

Detailed Pathways
  • Selegiline (Central Action):

    • Selegiline is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), leading to increased dopaminergic neurotransmitter levels in the brain [4].
    • In PDH, a hypothesized dopamine deficiency in the hypothalamus contributes to excessive ACTH production. By increasing dopamine, selegiline aims to suppress the pathological drive for ACTH secretion from the pituitary pars intermedia [4] [3].
    • Experimental Note: This mechanism does not directly address corticotroph adenomas in the pars distalis, which may explain its variable and often limited efficacy [4].
  • This compound (Peripheral Action):

    • This compound is a competitive and reversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD) [2] [7].
    • This enzyme is crucial in the adrenal cortex for converting pregnenolone to progesterone, a necessary step in the synthesis of cortisol, aldosterone, and sex hormones [8]. By blocking it, this compound directly reduces the adrenal output of cortisol [1].
    • Its effects are dose-dependent and reversible, and it does not cause permanent destruction of adrenal tissue [1].

Experimental Protocol Overview

For researchers designing clinical trials, here are summaries of key therapeutic and monitoring protocols.

This compound Dosing and Monitoring [1] [3]
  • Starting Dose: 2.2 - 6.7 mg/kg/day, administered orally once daily. Many clinicians start at the lower end (e.g., 2-3 mg/kg/day).
  • Administration: Given with food to improve absorption.
  • Efficacy Monitoring (ACTH Stimulation Test):
    • First Test: 10-14 days after initiating therapy.
    • Timing: Performed 3-4 hours post-pill for once-daily dosing.
    • Target: Post-ACTH cortisol levels of 1.45-5.4 µg/dL (40-150 nmol/L). Levels up to 9.1 µg/dL (250 nmol/L) may be acceptable if clinical signs are controlled.
  • Safety Monitoring: Regular serum biochemistry to check for hyperkalemia, hyponatremia, and azotemia, which may indicate hypoaldosteronism.
Selegiline Dosing Protocol [3]
  • Starting Dose: 1 mg/kg orally, once daily.
  • Efficacy Assessment: If no adequate clinical response is observed after 2 months.
  • Dose Escalation: The dose may be increased to 2 mg/kg/day.
  • Treatment Failure: If there is no response to the higher dose after an additional period, alternative therapy is recommended.

Key Takeaways for Professionals

  • This compound is the current therapeutic cornerstone for canine PDH due to its direct action, proven efficacy, and documented positive impact on survival [6] [1] [5].
  • Selegiline's role is highly limited. Its central mechanism is ineffective in a majority of cases, confining its use to a narrow subset of patients with uncomplicated PDH [3].
  • Combination therapy remains experimental. Preliminary research suggests potential benefits in mitigating adrenal changes, but it does not yet demonstrate superior clinical control over this compound alone, requiring further investigation [4].

References

trilostane survival times pituitary vs adrenal-dependent

Author: Smolecule Technical Support Team. Date: February 2026

Survival Time comparison: PDH vs. ADH

The table below summarizes key survival data from clinical studies, highlighting the prognostic differences between PDH and ADH.

Study / Reference Disease Type Treatment Median Survival Time (Days) Key Findings / Context
Cornell University (General Prognosis) [1] PDH Trilostane or Mitotane ~730 to 912 Average survival time of 2-2.5 years with medical therapy.
Cornell University (General Prognosis) [1] ADH This compound or Mitotane ~365 Average survival time of about 1 year with medical therapy.
Helm et al. (2011) [2] [3] ADH (No Metastasis) This compound 353 Survival was significantly poorer with metastatic disease.
Helm et al. (2011) [2] [3] ADH (No Metastasis) Mitotane 102 No statistically significant difference vs. This compound in this study.
Nagata et al. (2016) [4] PDH This compound >443 (MST not reached) Significantly longer survival vs. untreated dogs (506 days).
Systematic Review (2025) [5] [6] Mixed (PDH & ADH) This compound vs. Mitotane --- Pooled survival rates favored this compound long-term (11% higher survival at 36 months).

Key Experimental Protocols and Methodologies

Understanding the experimental design of cited studies is crucial for interpreting the data.

  • Study Design and Population: The key comparative study for ADH by Helm et al. (2011) was a retrospective analysis of clinical records from 37 dogs at four referral centers over 12 years [2] [3]. The 2016 PDH study by Nagata et al. was a retrospective cohort study at a primary-care hospital in Japan, comparing 17 this compound-treated dogs with 26 untreated dogs [4]. The 2025 systematic review and meta-analysis followed PRISMA guidelines, pooling data from five studies (n=295 dogs) to compare multiple pharmacological agents [5] [6].

  • Diagnostic Criteria: Diagnosis of hyperadrenocorticism was typically based on a combination of clinical signs and functional tests. Commonly used tests include:

    • ACTH Stimulation Test: A post-ACTH cortisol concentration ≥20 μg/dL was used as a diagnostic cutoff [4].
    • Low-Dose Dexamethasone Suppression Test (LDDST): Lack of suppression at 8 hours (cortisol >1.4 μg/dL) supported the diagnosis [4] [1].
    • Abdominal Ultrasonography: Used to differentiate PDH (bilaterally enlarged adrenal glands) from ADH (unilateral mass with contralateral atrophy) [4] [1].
  • Treatment and Monitoring Protocol (this compound): In the cited studies, the initial this compound dose was 1-3 mg/kg PO once or twice daily [4] [7]. Monitoring involved ACTH stimulation tests conducted 4-6 hours after this compound administration. The therapeutic goal was typically a post-ACTH cortisol concentration between 1.5 and 5.4 or 9.1 μg/dL, alongside improvement in clinical signs [4] [7]. Dogs were re-evaluated within the first two weeks and every 3-6 months thereafter [7].

This compound Mechanism of Action and Experimental Workflow

The following diagram illustrates the drug's core mechanism and a generalized workflow for therapy monitoring, which underpins the clinical outcomes.

cluster_mechanism Mechanism of Action cluster_workflow Therapy Monitoring Workflow Pregnenolone Pregnenolone Enzyme 3β-HSD Enzyme Pregnenolone->Enzyme Conversion Progesterone Progesterone Cortisol Cortisol Progesterone->Cortisol Further Synthesis Enzyme->Progesterone Trilostane_MOA This compound Trilostane_MOA->Enzyme Competitive & Reversible Inhibition Start Diagnosis & Treatment Initiation ACTH_Test ACTH Stimulation Test (4-6 hrs post-dose) Start->ACTH_Test Decision Post-ACTH Cortisol Within Target Range? ACTH_Test->Decision Adjust Adjust Dose & Re-test in 2 Weeks Decision->Adjust No Maintain Maintain Dose & Monitor Every 3-6 Months Decision->Maintain Yes Adjust->ACTH_Test After adjustment

Interpretation of Key Findings

  • ADH Has a Poorer Prognosis Than PDH: This is primarily because approximately 50% of adrenal tumors are malignant carcinomas, with a reported metastatic rate of 14-50% [1]. The presence of metastatic disease is a major negative prognostic factor, significantly decreasing survival time regardless of the medical treatment chosen [2] [3].

  • This compound Shows Long-Term Benefit Over Mitotane: While some individual studies found no significant difference in median survival, a recent high-level meta-analysis indicates that this compound may offer a long-term survival advantage, with an 11% higher survival rate at the 36-month mark [5] [6].

  • Treatment is Superior to No Treatment in PDH: Evidence confirms that treating PDH with this compound provides a significant survival benefit compared with leaving the condition untreated [4].

References

trilostane clinical efficacy validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Trilostane vs. Mitotane

The following table consolidates findings from multiple studies on the treatment of canine Cushing's syndrome [1] [2] [3].

Aspect This compound Mitotane
Overall Survival Favorable; one study showed median survival not reached at end of study [1]. 2025 meta-analysis suggests potential long-term survival benefit [2]. Median survival times of 2.2 years and 708 days reported [1] [3].
Survival at 36 Months 11% higher survival rate based on a 2025 meta-analysis (Risk difference: -0.11; 95% CI: -0.15 to -0.06) [2]. Lower survival rate at 36 months compared to this compound [2].
Pooled Mean Survival Difference 85.1 days longer (95% CI: -255.9 to 85.7); not statistically significant (p=0.21) but trend favors this compound [2]. --
Mechanism of Action Reversible, competitive inhibitor of 3β-hydroxysteroid dehydrogenase, blocking adrenal steroid synthesis [1] [4]. Adrenocorticolytic agent; causes necrosis of the adrenal cortex (zona fasciculata and reticularis) [3].
Control of Clinical Signs >75% of cases show partial to complete control after several months of treatment [1]. Effective at controlling clinical signs; full reversal of signs can take 4-6 months [3].
Common Adverse Effects Generally mild: diarrhea, vomiting, lethargy (0-40% of cases) [1] [3]. Higher risk of serious effects: hypoadrenocorticism, gastric irritation [3].
Risk of Hypoadrenocorticism Possible, often reversible; rare reports of permanent adrenal necrosis [1] [3]. Dose-dependent risk; permanent cortisol deficiency can occur [3].

Experimental Protocols & Dosing

Clinical studies on this compound follow structured protocols for treatment and monitoring, as detailed below [1] [5] [6].

Protocol Aspect Common Parameters in Clinical Studies
Diagnosis Confirmation Based on compatible clinical signs plus at least one confirmatory test (e.g., Low-Dose Dexamethasone Suppression Test - LDDST, ACTH stimulation test, urine cortisol:creatinine ratio - UCCR) [1] [7].
Initial Dosing Once Daily (q24h): 2.2 - 6.7 mg/kg (FDA label). Twice Daily (q12h): 0.8 - 3 mg/kg (common clinical practice, especially for better control) [1] [5].
Key Monitoring Tests ACTH Stimulation Test: Traditional method, performed 4-6 hours post-pill. Pre-Pill Cortisol: Emerging alternative, measured at the end of the dosing interval [5] [6].
Monitoring Schedule First recheck at 10-14 days, then at 30 days, 90 days, and every 3-6 months once stable [1] [5].
Efficacy Endpoints Primary: Resolution of owner-observed clinical signs (PU/PD, polyphagia, etc.). Secondary: Post-ACTH cortisol of 1.5-5.4 µg/dL (or pre-pill cortisol of 40-138 nmol/L) [5] [6].
Study Designs Prospective clinical trials, retrospective studies, and randomized clinical trials (some comparing this compound vs. mitotane or combination therapies) [1] [2] [7].

Key Experimental Findings

  • Dosing and Efficacy: The effective this compound dose varies widely (0.42 to 50 mg/kg/day), with larger dogs often requiring a lower mg/kg dose [1]. Twice-daily dosing is frequently more effective than once-daily for consistent cortisol control [1] [5].
  • Novel Combination Therapies: A pilot study investigated combining this compound with selegiline (a monoamine oxidase B inhibitor that targets the pituitary). While both combination and monotherapy provided similar clinical control, the combination showed a tendency to reduce this compound requirements and mitigate adrenal gland enlargement [7].
  • Drug Formulation Consistency: Studies highlight the importance of using the licensed this compound product (Vetoryl). Compounded capsules were found to have highly variable this compound content (39% to 152.6% of the labeled claim), which can negatively impact treatment management [1] [5].

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical study evaluating this compound efficacy, integrating diagnostic, treatment, and monitoring phases.

Start Subject Enrollment (Dogs with Clinical Signs of Cushing's Syndrome) A Confirmatory Diagnosis (LDDST or ACTH Stimulation Test) Start->A B Randomization A->B C This compound Treatment Group B->C D Active Control Group (e.g., Mitotane) B->D E Treatment Phase C->E D->E F Scheduled Monitoring (ACTH Stim/Pre-Pill Cortisol, Clinical Signs Questionnaire) E->F e.g., 10, 30, 90 days F->E Dose Adjustment if needed G Data Analysis (Survival Time, Clinical Score, Hormone Levels) F->G End of Study End Conclusion on Efficacy & Safety G->End

Key Takeaways for Researchers

  • Evidence Strength: While numerous studies affirm this compound's efficacy and safety, the veterinary literature lacks large, prospective, randomized controlled trials directly comparing it to mitotane, indicating an area for further research [1].
  • Monitoring Evolution: The move towards pre-pill cortisol monitoring reflects a shift in thinking, prioritizing the clinical status of the dog over rigid hormonal targets, which may lead to more tailored and effective long-term management [6].
  • Beyond Cortisol: Studies note that this compound may not fully resolve all HAC-associated abnormalities, such as hypertension, hypercoagulability, and proteinuria, suggesting that comprehensive patient management should extend beyond cortisol control [1].

References

trilostane cross-reactivity assay interference

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Interference in Immunoassays

Immunoassay interference can occur through several mechanisms, which are crucial to understand when investigating a drug's potential for cross-reactivity.

Mechanism Description Likelihood with Trilostane
Structural Cross-reactivity [1] [2] [3] Substances with structural similarity to the assay's target analyte compete for antibody binding sites. Uncertain. Structurally similar steroids are a common cause, but specific data for this compound is lacking.
Metabolite Interference [3] Drug metabolites, which may share structural features with the parent drug or endogenous analytes, cause cross-reactivity. Theoretically Plausible. This compound is metabolized to 17-ketothis compound, which could be a source of interference [4].
Altered Endogenous Profiles [5] [4] The drug's action changes the body's natural production of hormones, indirectly affecting assay results. Highly Likely. This compound inhibits steroid synthesis, lowering cortisol [5] [4]. It may also increase precursor steroids, which could cross-react in other assays [5].

Experimental Protocols for Cross-Reactivity Testing

The methodology for determining cross-reactivity is standardized. The following protocol, adapted from a study on steroid hormone immunoassays, can be applied to test this compound and its metabolites [1].

  • Sample Preparation: Prepare test samples by spitting normal human or animal plasma with varying concentrations of the compound of interest (e.g., this compound, 17-ketothis compound). A control sample of unadulterated plasma is also prepared [1].
  • Assay Run: Analyze all spiked and control samples using the immunoassay under investigation, following the manufacturer's specifications [1].
  • Data Calculation: Calculate the percent cross-reactivity using the formula [1]: % Cross-reactivity = (Measured concentration of target analyte / Concentration of test compound added) × 100
  • Data Interpretation: Cross-reactivity is typically categorized as [1]:
    • Strong: ≥ 5%
    • Weak: 0.5% - 4.9%
    • Very Weak: 0.05% - 0.49%
    • Not Cross-Reactive: < 0.05%

This compound's Metabolism and Potential Interference

The metabolic pathway of this compound suggests potential sources for assay interference, as illustrated below. The primary metabolite, 17-ketothis compound, is a key candidate for cross-reactivity testing.

G This compound This compound Ketothis compound 17-Ketothis compound (Primary Metabolite) This compound->Ketothis compound  Metabolism SteroidPrecursors Accumulation of Steroid Precursors (e.g., 17-OH Progesterone) This compound->SteroidPrecursors  Inhibits 3β-HSD AssayInterference Potential Immunoassay Interference Ketothis compound->AssayInterference  Suspected Source  of Cross-reactivity SteroidPrecursors->AssayInterference  Potential Source  of Cross-reactivity

Recommendations for Investigators

Given the lack of specific data, here are practical steps for researchers and scientists:

  • Empirical Testing is Essential: You cannot rely on theoretical predictions. The most reliable approach is to perform the cross-reactivity study protocol using the specific immunoassay platform and sample matrix (serum/plasma) used in your research [1].
  • Test Both Parent and Metabolite: Include both this compound and its key metabolite, 17-ketothis compound, in your interference studies [4].
  • Consult Manufacturer Data: In a clinical or regulated setting, contact the manufacturer of the immunoassay reagent. They may have unpublished data on file regarding this compound interference.
  • Consider Alternative Methods: If interference is confirmed and cannot be mitigated, using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide accurate results, as it separates analytes based on mass and is less prone to such interferences [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

329.19909372 Da

Monoisotopic Mass

329.19909372 Da

Heavy Atom Count

24

LogP

3
3

Appearance

Solid powder

Melting Point

264 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0FPV48Q5R

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of Cushing's syndrome. It is normally used in short-term treatment until permanent therapy is possible.

Pharmacology

Trilostane blocks an enzyme involved in the production of several steroids including cortisol. Inhibiting this enzyme inhibits the production of cortisol. In Cushing's syndrome, the adrenal gland overproduces steroids. Although steroids are important for various functions of the body, too much can cause problems. Trilostane reduces the amount of steroids produced by the adrenal gland. This product was withdrawn from the U.S. market in April 1994.
Trilostane is a synthetic derivative of androstane with adrenocortical suppressive properties. Trilostane reversibly inhibits 3 beta-hydroxysteroid dehydrogenase delta 5-4 isomerase in the adrenal cortex, resulting in the decreased synthesis of mineralocorticoids and glucocorticoids and the decreased conversion of pregnenolone to progesterone. (NCI04)

MeSH Pharmacological Classification

Abortifacient Agents, Steroidal

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02C - Antiadrenal preparations
H02CA - Anticorticosteroids
H02CA01 - Trilostane

Mechanism of Action

Trilostane produces suppression of the adrenal cortex by inhibiting enzymatic conversion of steroids by 3-beta-hydroxysteroid dehydrogenase/delta 5,4 ketosteroid isomerase, thus blocking synthesis of adrenal steroids.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HSD3B [HSA:3283 3284] [KO:K00070]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

13647-35-3

Metabolism Metabolites

Hepatic.

Wikipedia

Trilostane

Biological Half Life

8 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Midence JN, Drobatz KJ, Hess RS. Cortisol Concentrations in Well-Regulated Dogs with Hyperadrenocorticism Treated with Trilostane. J Vet Intern Med. 2015 Nov;29(6):1529-33. doi: 10.1111/jvim.13615. Epub 2015 Sep 16. PubMed PMID: 26374943.
2: Fracassi F, Corradini S, Floriano D, Boari A, Aste G, Pietra M, Bergamini PF, Dondi F. Prognostic factors for survival in dogs with pituitary-dependent hypercortisolism treated with trilostane. Vet Rec. 2015 Jan 10;176(2):49. doi: 10.1136/vr.102546. Epub 2014 Aug 28. PubMed PMID: 25170036.
3: Bonadio CM, Feldman EC, Cohen TA, Kass PH. Comparison of adrenocorticotropic hormone stimulation test results started 2 versus 4 hours after trilostane administration in dogs with naturally occurring hyperadrenocorticism. J Vet Intern Med. 2014 Jul-Aug;28(4):1239-43. doi: 10.1111/jvim.12357. Epub 2014 May 26. PubMed PMID: 24863172.
4: Sun L, Jin R, Peng Z, Zhou Q, Qian H, Fu Z. Effects of trilostane and fipronil on the reproductive axis in an early life stage of the Japanese medaka (Oryzias latipes). Ecotoxicology. 2014 Aug;23(6):1044-54. doi: 10.1007/s10646-014-1248-0. Epub 2014 Apr 29. PubMed PMID: 24777665.
5: Teshima T, Matsumoto H, Kumagai T, Kurano M, Koyama H. Expression of 11β-hydroxysteroid dehydrogenase isoforms in canine adrenal glands treated with trilostane. Vet J. 2014 Jun;200(3):452-5. doi: 10.1016/j.tvjl.2014.03.022. Epub 2014 Mar 26. PubMed PMID: 24745768.
6: Arenas C, Melián C, Pérez-Alenza MD. Long-term survival of dogs with adrenal-dependent hyperadrenocorticism: a comparison between mitotane and twice daily trilostane treatment. J Vet Intern Med. 2014 Mar-Apr;28(2):473-80. doi: 10.1111/jvim.12303. Epub 2014 Feb 3. PubMed PMID: 24495125.
7: Tung D, Ciallella J, Hain H, Cheung PH, Saha S. Possible therapeutic effect of trilostane in rodent models of inflammation and nociception. Curr Ther Res Clin Exp. 2013 Dec;75:71-6. doi: 10.1016/j.curtheres.2013.09.004. PubMed PMID: 24465047; PubMed Central PMCID: PMC3898193.
8: Reid LE, Behrend EN, Martin LG, Kemppainen RJ, Ward CR, Lurye JC, Donovan TC, Lee HP. Effect of trilostane and mitotane on aldosterone secretory reserve in dogs with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2014 Mar-Apr;28(2):443-50. doi: 10.1111/jvim.12276. Epub 2014 Jan 8. PubMed PMID: 24400747.
9: Griebsch C, Lehnert C, Williams GJ, Failing K, Neiger R. Effect of trilostane on hormone and serum electrolyte concentrations in dogs with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2014 Jan-Feb;28(1):160-5. doi: 10.1111/jvim.12268. Epub 2013 Dec 16. PubMed PMID: 24341822.
10: Arenas C, Melián C, Pérez-Alenza MD. Evaluation of 2 trilostane protocols for the treatment of canine pituitary-dependent hyperadrenocorticism: twice daily versus once daily. J Vet Intern Med. 2013 Nov-Dec;27(6):1478-85. doi: 10.1111/jvim.12207. Epub 2013 Sep 30. PubMed PMID: 24118316.
11: Braun C, Boretti FS, Reusch CE, Sieber-Ruckstuhl NS. Comparison of two treatment regimens with trilostane in dogs with pituitary-dependent hyperadrenocorticism. Schweiz Arch Tierheilkd. 2013 Oct;155(10):551-8. doi: 10.1024/0036-7281/a000511. PubMed PMID: 24091230.
12: Mellett Keith AM, Bruyette D, Stanley S. Trilostane therapy for treatment of spontaneous hyperadrenocorticism in cats: 15 cases (2004-2012). J Vet Intern Med. 2013 Nov-Dec;27(6):1471-7. doi: 10.1111/jvim.12178. Epub 2013 Sep 6. PubMed PMID: 24011349.
13: Burkhardt WA, Boretti FS, Reusch CE, Sieber-Ruckstuhl NS. Evaluation of baseline cortisol, endogenous ACTH, and cortisol/ACTH ratio to monitor trilostane treatment in dogs with pituitary-dependent hypercortisolism. J Vet Intern Med. 2013 Jul-Aug;27(4):919-23. doi: 10.1111/jvim.12111. Epub 2013 May 23. PubMed PMID: 23701195.
14: Augusto M, Burden A, Neiger R, Ramsey I. A comparison of once and twice daily administration of trilostane to dogs with hyperadrenocorticism. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2012;40(6):415-24. PubMed PMID: 23242222.
15: Cho KD, Kang JH, Chang D, Na KJ, Yang MP. Efficacy of low- and high-dose trilostane treatment in dogs (< 5 kg) with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2013 Jan-Feb;27(1):91-8. doi: 10.1111/jvim.12007. Epub 2012 Nov 20. PubMed PMID: 23167780.
16: Reine NJ. Medical management of pituitary-dependent hyperadrenocorticism: mitotane versus trilostane. Top Companion Anim Med. 2012 Feb;27(1):25-30. doi: 10.1053/j.tcam.2012.06.002. PubMed PMID: 22958794.
17: Feldman EC, Kass PH. Trilostane dose versus body weight in the treatment of naturally occurring pituitary-dependent hyperadrenocorticism in dogs. J Vet Intern Med. 2012 Jul-Aug;26(4):1078-80. doi: 10.1111/j.1939-1676.2012.00956.x. Epub 2012 Jun 18. PubMed PMID: 22708554.
18: Cook AK, Nieuwoudt CD, Longhofer SL. Pharmaceutical evaluation of compounded trilostane products. J Am Anim Hosp Assoc. 2012 Jul-Aug;48(4):228-33. doi: 10.5326/JAAHA-MS-5763. Epub 2012 May 18. PubMed PMID: 22611212.
19: Griffies JD. Old or new? A comparison of mitotane and trilostane for the management of hyperadrenocorticism. Compend Contin Educ Vet. 2013 May;35(5):E3. PubMed PMID: 23677783.
20: Ouschan C, Lepschy M, Zeugswetter F, Möstl E. The influence of trilostane on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study. Vet Res Commun. 2012 Mar;36(1):35-40. doi: 10.1007/s11259-011-9509-3. Epub 2011 Nov 25. PubMed PMID: 22113849.

Explore Compound Types